Product packaging for (E)-2-Chloro-3-phenyl-2-propenal(Cat. No.:CAS No. 99414-74-1)

(E)-2-Chloro-3-phenyl-2-propenal

Cat. No.: B7947387
CAS No.: 99414-74-1
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-2-Chloro-3-phenyl-2-propenal (CAS 99414-74-1) is a high-value α-chlorinated α,β-unsaturated aldehyde that serves as a versatile and polyfunctional synthetic building block in organic chemistry . Its molecular framework features extended conjugation and reactive sites at both the aldehyde carbonyl and the β-carbon of the double bond, enabling diverse reaction pathways including nucleophilic 1,2- and 1,4-conjugate additions . This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, such as heterocyclic systems and extended conjugated frameworks . A prominent application demonstrated in research is its use as a precursor in the synthesis of extended conjugated δ-chloro-α-cyano substituted indolyl chalcones, which have shown exceptional in vitro anti-tumor activity against the MCF-7 breast carcinoma cell line, with some compounds exhibiting potency comparable to adriamycin . The (E)-stereochemistry of the compound, where the phenyl and aldehyde groups are on opposite sides of the double bond, is a key determinant of its interactions and reactivity . Researchers are advised to handle this compound with care; it is a lachrymator and toxic by inhalation and in contact with skin. It should be stored in a cool, well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, must be used . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO B7947387 (E)-2-Chloro-3-phenyl-2-propenal CAS No. 99414-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-chloro-3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99414-74-1
Record name 2-Propenal, 2-chloro-3-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Chloro-3-phenyl-2-propenal, also known as α-chlorocinnamaldehyde, is an α,β-unsaturated aldehyde with a chemical structure characterized by a phenyl group conjugated to a propenal backbone with a chlorine substituent at the α-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Their electrophilic nature, conferred by the aldehyde and the α,β-unsaturated system, makes them versatile synthons for the preparation of a wide array of more complex molecules. Furthermore, emerging research has highlighted the potential biological activities of cinnamaldehyde derivatives, including their role as antimicrobial and anti-biofilm agents, opening avenues for their investigation in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and a notable biological signaling pathway associated with this compound and its analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Melting Point 20-22 °C
Boiling Point 107-108 °C at 3 mmHg
Density ~1.147 g/cm³ (estimated)
Appearance Not explicitly stated, but likely a liquid or low-melting solid at room temperature.
Solubility While specific data is limited, its structure suggests poor solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform.
CAS Number 99414-74-1

Synthesis of this compound

A common and effective method for the synthesis of α-chloro-α,β-unsaturated aldehydes such as this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound, potentially using a suitable phenyl-substituted precursor.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate phenyl-containing starting material (e.g., a phenyl-substituted alkene or ketone)

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Sodium acetate solution (aqueous)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (or other drying agent)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath. To the cooled DMF, add POCl₃ dropwise with constant stirring. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) is an exothermic reaction, and the temperature should be maintained below 5 °C.

  • Reaction with the Substrate: Once the Vilsmeier reagent has formed, slowly add the phenyl-containing substrate to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the substrate and may require monitoring by thin-layer chromatography (TLC). In some cases, gentle heating may be necessary to drive the reaction to completion.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water or a sodium acetate solution with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane. Repeat the extraction process to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

An In-depth Technical Guide to (E)-2-Chloro-3-phenyl-2-propenal (CAS Number: 99414-74-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-3-phenyl-2-propenal, also known as (E)-α-chlorocinnamaldehyde, is a halogenated α,β-unsaturated aldehyde. Its chemical structure, featuring a reactive Michael acceptor system and a vinylic chloride, suggests a potential for diverse biological activities and applications in organic synthesis. This technical guide provides a comprehensive overview of the available chemical, spectroscopic, and biological data for this compound and its close isomers. While specific experimental data for the (E)-isomer is limited in publicly accessible literature, this document consolidates information on its properties, synthesis, and the bioactivities of structurally related compounds to inform future research and development efforts.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₉H₇ClO. The "(E)" designation in its name refers to the stereochemistry of the substituents around the carbon-carbon double bond, where the phenyl group and the aldehyde group are on opposite sides. This is in contrast to its (Z)-isomer, where they are on the same side. The CAS number 99414-74-1 is specifically assigned to the (E)-isomer, while the CAS number 18365-42-9 is often associated with the (Z)-isomer or a mixture of isomers, commonly referred to as α-chlorocinnamaldehyde.[1][2]

A summary of the key chemical and physical properties for the closely related α-chlorocinnamaldehyde (CAS 18365-42-9) is presented in Table 1. It is important to note that these properties may differ slightly for the pure (E)-isomer.

Table 1: Physicochemical Properties of α-Chlorocinnamaldehyde

PropertyValueReference
Molecular Formula C₉H₇ClO[3][4]
Molecular Weight 166.60 g/mol [3]
Appearance Brown liquid after melting[4]
Melting Point 20-22 °C
Boiling Point 107-108 °C at 3 mmHg
Refractive Index n20/D 1.64
Topological Polar Surface Area 17.1 Ų[3]
XLogP3-AA 2.6[3]

Synthesis

One common method is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of an activated aromatic compound. For instance, the reaction of acetophenone with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) has been reported to yield (Z)-3-chloro-3-phenyl-2-propenal. It is plausible that variations of this method or other stereoselective synthetic routes could be employed to favor the formation of the (E)-isomer.

Another approach involves the catalytic olefination of aromatic aldehyde hydrazones with 2-trichloromethyl-1,3-dioxolane. However, this method has been reported to stereoselectively produce the Z-isomers.[3]

Further research into stereoselective synthesis methods is required to develop a reliable protocol for the production of pure this compound.

Spectroscopic Data

Detailed spectroscopic data specifically for the (E)-isomer (CAS 99414-74-1) are not widely published. However, spectral data for the related α-chlorocinnamaldehyde (CAS 18365-42-9), which is primarily the (Z)-isomer, are available and can provide valuable insights into the expected spectral characteristics.

Table 2: Spectroscopic Data for α-Chlorocinnamaldehyde (CAS 18365-42-9)

Spectroscopy Type Data Highlights Source
¹H NMR Data available from Sigma-Aldrich Co. LLC.[3]
¹³C NMR Data available from the Institute of Organic Chemistry, University of Vienna.[3]
Mass Spectrometry (GC-MS) Top peaks (m/z): 103, 165, 166.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available.[1]

It is anticipated that the ¹H and ¹³C NMR spectra of the (E)-isomer would show distinct chemical shifts and coupling constants for the vinylic and aldehydic protons compared to the (Z)-isomer due to the different spatial arrangement of the substituents.

Biological Activity and Potential Applications

While no specific biological activity data for this compound was found, the broader class of cinnamaldehyde derivatives and α,β-unsaturated aldehydes exhibits a wide range of significant biological effects, suggesting that the target compound is a promising candidate for further investigation.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the anticancer properties of cinnamaldehyde and its analogs. The α,β-unsaturated carbonyl moiety is a key structural feature responsible for this activity, primarily through its ability to act as a Michael acceptor.

Potential Mechanisms of Action:

  • Induction of Oxidative Stress: α,β-Unsaturated aldehydes can deplete intracellular glutathione (GSH), a major antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to DNA and proteins in cancer cells.

  • DNA Adduct Formation: These compounds can react with DNA bases, particularly guanine, to form adducts that can lead to mutations and cell death.

  • Enzyme Inhibition: They can inhibit the activity of various enzymes, including those involved in cellular detoxification and proliferation.

A study on the chalcone (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one , a structurally related compound, demonstrated both genotoxic and cytotoxic effects in mouse micronucleus assays.[5] This suggests that the presence of a halogenated phenyl ring in conjunction with the propenal backbone can contribute to cytotoxic activity.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are well-documented for their broad-spectrum antimicrobial properties against bacteria and fungi.

Potential Mechanisms of Action:

  • Membrane Disruption: These compounds can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents.

  • Enzyme Inhibition: They can inhibit enzymes crucial for microbial metabolism and growth.

  • Biofilm Inhibition: Several cinnamaldehyde analogs have been shown to inhibit the formation of microbial biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics.

For example, α-bromocinnamaldehyde has been shown to be effective in eradicating persister cells of Escherichia coli, which are a subpopulation of bacteria that are highly tolerant to antibiotics. This suggests that halogenated cinnamaldehydes could be valuable in combating antibiotic resistance.

Logical Relationship of Bioactivity:

G cluster_compound This compound cluster_properties Chemical Properties cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms C α,β-Unsaturated Aldehyde MA Michael Acceptor C->MA VC Vinylic Chloride C->VC AC Anticancer/Cytotoxic MA->AC AM Antimicrobial MA->AM ROS ROS Induction AC->ROS DNA DNA Adducts AC->DNA EI Enzyme Inhibition AC->EI AM->EI MD Membrane Disruption AM->MD G cluster_workflow MTT Assay Workflow P1 1. Seed cancer cells in a 96-well plate and incubate for 24h. P2 2. Treat cells with varying concentrations of this compound. P1->P2 P3 3. Incubate for 48-72h. P2->P3 P4 4. Add MTT reagent and incubate for 4h. P3->P4 P5 5. Solubilize formazan crystals with DMSO. P4->P5 P6 6. Measure absorbance at 570 nm. P5->P6 P7 7. Calculate cell viability and IC50 value. P6->P7 G cluster_workflow MIC Assay Workflow S1 1. Prepare serial dilutions of this compound in a 96-well plate. S2 2. Inoculate each well with a standardized microbial suspension. S1->S2 S3 3. Incubate at the appropriate temperature and time for the microorganism. S2->S3 S4 4. Visually inspect for turbidity or use a plate reader to measure optical density. S3->S4 S5 5. Determine the MIC as the lowest concentration with no visible growth. S4->S5

References

An In-depth Technical Guide on (E)-2-Chloro-3-phenyl-2-propenal: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Chloro-3-phenyl-2-propenal, a halogenated derivative of cinnamaldehyde, is a compound of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring an α,β-unsaturated aldehyde system with a chlorine substituent, imparts unique reactivity and potential for further functionalization. This technical guide provides a comprehensive overview of the nomenclature, structural features, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, along with a summary of its spectral data for characterization. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with related cinnamaldehyde derivatives, and proposes a hypothetical signaling pathway for its potential antimicrobial action.

Structure and Nomenclature

This compound is a molecule with the chemical formula C₉H₇ClO[1]. The structure consists of a propenal backbone, with a phenyl group attached to the third carbon and a chlorine atom at the second carbon. The "(E)" designation in the nomenclature indicates the stereochemistry at the carbon-carbon double bond, where the phenyl group and the aldehyde group are on opposite sides.

Systematic IUPAC Name: (E)-2-chloro-3-phenylprop-2-enal[1]

Common Synonyms:

  • (E)-α-Chlorocinnamaldehyde

  • (E)-2-chloro-3-phenylacrylaldehyde

  • 8-chlorocinnamaldehyde[1]

Chemical Structure:

G cluster_0 This compound C1 C C2 C C1->C2 H1 H C1->H1 Phenyl C₆H₅ C1->Phenyl C3 C C2->C3 Cl Cl C2->Cl O O C3->O H2 H C3->H2

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

Quantitative data for this compound and the closely related α-chlorocinnamaldehyde are summarized below. It is important to note that some of the experimental data for α-chlorocinnamaldehyde may represent a mixture of (E) and (Z) isomers.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₇ClOPubChem[1]
Molecular Weight 166.60 g/mol PubChem[1]
Appearance Brown liquid after meltingGuidechem[2]
Melting Point 20-22 °CSigma-Aldrich[3]
Boiling Point 107-108 °C at 3 mmHgSigma-Aldrich[3]
Refractive Index (n20/D) 1.64Sigma-Aldrich[3]
Storage Temperature 2-8°CSigma-Aldrich[3]

Table 2: Spectral Data Summary

Technique Key Features (Predicted/Reported)
¹H NMR Aromatic protons (multiplet), Aldehydic proton (singlet), Vinylic proton (singlet).
¹³C NMR Carbonyl carbon, Aromatic carbons, Vinylic carbons.
Infrared (IR) C=O stretch (aldehyde), C=C stretch (alkene), C-Cl stretch, Aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and isotopic pattern characteristic of a chlorine-containing compound.

Synthesis of this compound

A common and effective method for the synthesis of β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction[4][5][6][7][8][9]. This reaction involves the formylation of an activated substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[4][5][6][7][8][9]. For the synthesis of this compound, phenylacetylene can be used as the starting material.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Phenylacetylene

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice-salt bath. Slowly add an equimolar amount of POCl₃ dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction: Dissolve phenylacetylene in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound. The stereoselectivity of the reaction may vary, and further purification or optimization might be necessary to isolate the desired (E)-isomer.

Reaction Workflow

G Vilsmeier-Haack Synthesis Workflow A Formation of Vilsmeier Reagent (DMF + POCl₃) B Addition of Phenylacetylene A->B 1. Reagent Formation C Reaction at Room Temperature B->C 2. Formylation D Hydrolysis (Ice + Sodium Acetate) C->D 3. Work-up E Extraction with Diethyl Ether D->E 4. Isolation F Washing (Water + Brine) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Pure this compound H->I Final Product G Hypothetical Antimicrobial Signaling Pathway cluster_0 Bacterial Cell A This compound (Compound) B Cellular Entry A->B C Michael Addition with Nucleophilic Residues B->C E Inhibition of FtsZ Polymerization C->E D FtsZ Protein D->C F Disruption of Z-ring Formation E->F G Inhibition of Cell Division F->G H Bacterial Cell Death G->H

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-cinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-cinnamaldehyde. It includes key data, experimental protocols, and insights into its biological activities and potential signaling pathway interactions, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

2-Chloro-cinnamaldehyde, a halogenated derivative of cinnamaldehyde, possesses distinct physical and chemical characteristics that are crucial for its handling, analysis, and application in research and development.

PropertyValue
Molecular Formula C₉H₇ClO
Molecular Weight 166.61 g/mol
Appearance Pale yellow oil or solid
Melting Point Not available
Boiling Point 286.8 °C at 760 mmHg
Density 1.192 g/cm³
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.
CAS Number 1794-45-2 (for the (E)-isomer)

Synthesis and Purification

The primary synthetic route to 2-chloro-cinnamaldehyde is through a Claisen-Schmidt condensation reaction.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of 2-chloro-cinnamaldehyde.

Materials:

  • 2-chlorobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Tetrahydrofuran (THF)[1]

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 2-chlorobenzaldehyde (1 mmol) in tetrahydrofuran (3 mL) in a flask placed in an ice bath.[1]

  • Add a 40% aqueous solution of acetaldehyde (1.2 mmol) to the flask.[1]

  • Slowly add a 1 mol/L aqueous solution of sodium hydroxide (1 mL) to the reaction mixture while stirring.[1]

  • Allow the reaction to proceed for a specified time (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

G 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Chlorobenzaldehyde->Claisen-Schmidt Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Claisen-Schmidt Condensation NaOH / Ethanol NaOH / Ethanol NaOH / Ethanol->Claisen-Schmidt Condensation 2-Chloro-cinnamaldehyde (crude) 2-Chloro-cinnamaldehyde (crude) Claisen-Schmidt Condensation->2-Chloro-cinnamaldehyde (crude)

Synthesis of 2-Chloro-cinnamaldehyde
Experimental Protocol: Purification by Recrystallization

This is a general procedure for the purification of a solid organic compound.

Materials:

  • Crude 2-chloro-cinnamaldehyde

  • A suitable solvent or solvent pair (e.g., ethanol/water, heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to a constant weight.

G cluster_0 Dissolution cluster_1 Filtration (optional) cluster_2 Crystallization cluster_3 Isolation Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot gravity filtration Hot gravity filtration Dissolve in hot solvent->Hot gravity filtration Slow cooling Slow cooling Hot gravity filtration->Slow cooling Crystal formation Crystal formation Slow cooling->Crystal formation Ice bath cooling Ice bath cooling Crystal formation->Ice bath cooling Vacuum filtration Vacuum filtration Ice bath cooling->Vacuum filtration Washing with cold solvent Washing with cold solvent Vacuum filtration->Washing with cold solvent Drying Drying Washing with cold solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Purification by Recrystallization

Analytical Methods

Accurate analysis of 2-chloro-cinnamaldehyde is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Experimental Protocol: HPLC Analysis

The following is a general HPLC method that can be adapted for the analysis of 2-chloro-cinnamaldehyde.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape. A gradient or isocratic elution can be used.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).[2]

  • Injection Volume: 10-20 µL.[2]

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 280-320 nm).

Procedure:

  • Prepare a stock solution of 2-chloro-cinnamaldehyde of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm filter.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peak corresponding to 2-chloro-cinnamaldehyde based on its retention time compared to the standard.

  • Quantify the amount of 2-chloro-cinnamaldehyde in the sample by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis

The following is a general GC-MS method that can be adapted for the analysis of 2-chloro-cinnamaldehyde.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature ramp is typically used, for example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-300°C).

  • MS Detector: Operated in electron ionization (EI) mode.

  • Mass Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of 2-chloro-cinnamaldehyde.

Procedure:

  • Prepare a stock solution of 2-chloro-cinnamaldehyde in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in a suitable solvent.

  • Inject the standards and the sample onto the GC-MS system.

  • Identify the peak corresponding to 2-chloro-cinnamaldehyde based on its retention time and mass spectrum.

  • Quantify the amount of 2-chloro-cinnamaldehyde in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives, including 2-chloro-cinnamaldehyde, have been investigated for a range of biological activities.

Anticancer and Cytotoxic Activity

Studies have shown that cinnamaldehyde and its analogs can induce apoptosis and inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often evaluated using assays like the MTT assay.[3][4]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-chloro-cinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Cinnamaldehyde analogs have demonstrated antimicrobial and antibiofilm properties against various pathogens.[5][6] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of two-fold dilutions of 2-chloro-cinnamaldehyde in a suitable broth medium in a 96-well plate.[6]

  • Inoculate each well with a standardized suspension of the target microorganism.[6]

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the microorganism.[6]

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]

Signaling Pathway Interactions

Cinnamaldehyde and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways.

  • NF-κB Pathway: Some cinnamaldehyde derivatives have been identified as inhibitors of NF-κB transcriptional activity.[7] This inhibition can occur through various mechanisms, including preventing the translocation of NF-κB subunits to the nucleus.

  • STAT3 Pathway: Certain hydroxycinnamaldehyde derivatives have been shown to inhibit STAT3 activation by preventing its phosphorylation, dimerization, and nuclear translocation.[5][8]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression promotes 2-Chloro-cinnamaldehyde 2-Chloro-cinnamaldehyde 2-Chloro-cinnamaldehyde->IKK inhibits

Potential Inhibition of NF-κB Pathway

G Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription 2-Chloro-cinnamaldehyde Derivative 2-Chloro-cinnamaldehyde Derivative 2-Chloro-cinnamaldehyde Derivative->STAT3 inhibits phosphorylation

Potential Inhibition of STAT3 Pathway

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. The information on biological activities and signaling pathways is based on studies of cinnamaldehyde and its derivatives, and further research is needed to fully elucidate the specific effects of 2-chloro-cinnamaldehyde.

References

A Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and biological activities of cinnamaldehyde derivatives. Cinnamaldehyde, the primary component of cinnamon oil, serves as a versatile scaffold for developing novel therapeutic agents due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details key synthetic methodologies, experimental protocols, and analytical techniques, presenting quantitative data in accessible formats to aid researchers in the field of drug discovery and development.

Synthesis of Cinnamaldehyde Derivatives

The synthesis of cinnamaldehyde derivatives can be achieved through various chemical transformations, primarily involving modifications of the aldehyde group, the α,β-unsaturated system, or the aromatic ring. Common strategies include condensation reactions, palladium-catalyzed cross-coupling reactions, and aromatic substitution followed by functional group transformations.

Key Synthetic Methodologies

1.1.1 Schiff Base Formation The reaction of the aldehyde group of cinnamaldehyde with primary amines yields Schiff bases (or imines). This is a classical condensation reaction and a straightforward method to introduce diverse functionalities.[4][5] These derivatives have shown significant biological activities, including enhanced antimicrobial effects.[4][6]

1.1.2 Claisen-Schmidt Condensation This base-catalyzed reaction involves the condensation of cinnamaldehyde with a ketone or another aldehyde to form chalcones or related α,β-unsaturated carbonyl compounds. For instance, reacting cinnamaldehyde with 3-acetylpyridine produces azachalcone derivatives, which have been investigated for their antibacterial properties.[7]

1.1.3 Palladium-Catalyzed Oxidative Heck Reaction A modern and efficient method for synthesizing cinnamaldehyde derivatives involves the palladium(II)-catalyzed oxidative Heck reaction. This approach allows for the one-step synthesis of various derivatives by coupling acrolein with different arylboronic acids, offering good to excellent yields under mild, base-free conditions.[8]

1.1.4 Aromatic Ring Modification Derivatives can be synthesized by first modifying the aromatic ring of cinnamaldehyde, followed by further reactions. A multi-step synthesis to produce 2-hydroxycinnamaldehyde, a derivative with noted anticancer activity, involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and finally a diazotization-hydrolysis reaction to introduce the hydroxyl group.[9][10]

Summary of Synthetic Methods
Method Reactants Product Type Key Conditions Yield Reference
Schiff Base FormationCinnamaldehyde, Primary AminesIminesCondensation, often with azeotropic distillationVariable[4][5]
Claisen-Schmidt CondensationCinnamaldehyde, Ketones (e.g., 3-acetylpyridine)Chalcones / AzachalconesBase-catalyzed (e.g., NaOH)Moderate[7]
Oxidative Heck ReactionAcrolein, Arylboronic AcidsSubstituted CinnamaldehydesPd(OAc)₂, dmphen, p-benzoquinone, acetonitrileGood to Excellent (43-92%)[8]
Multi-step Aromatic ModificationCinnamaldehyde2-Hydroxycinnamaldehyde1. Nitration (HNO₃, (CH₃CO)₂O) 2. Reduction (Fe, NH₄Cl) 3. Diazotization-Hydrolysis (NaNO₂, HCl)Moderate (overall)[9][10]

Experimental Protocols

This section provides detailed methodologies for key synthetic and purification procedures.

Protocol: Synthesis of 2-Nitrocinnamaldehyde (Nitration)[9]
  • Add 11 g of cinnamaldehyde to 45 mL of acetic anhydride in a flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 3.6 mL of nitric acid (65%) while stirring, maintaining the temperature between 0-5 °C.

  • Add 5 mL of glacial acetic acid to the mixture and continue stirring for 3-4 hours at the same temperature.

  • Stop the reaction and allow the mixture to incubate at room temperature.

  • Add 20% HCl until no more yellow precipitate is formed.

  • Separate the precipitate, rinse with ethanol until a yellowish-white solid is obtained, and recrystallize from ethanol.

  • The resulting product is 2-nitrocinnamaldehyde, with a reported yield of approximately 26%.[9]

Protocol: Synthesis via Oxidative Heck Reaction (Example: (E)-3-(Naphthalen-2-yl)acrylaldehyde)[8]
  • To a reaction vessel, add Pd(OAc)₂ (0.094 g, 0.042 mmol), 2,9-dimethyl-1,10-phenanthroline (dmphen) (0.0104 g, 0.050 mmol), acrolein (0.104 g, 1.86 mmol), p-benzoquinone (0.224 g, 2.07 mmol), and naphthalene-2-ylboronic acid (0.712 g, 4.14 mmol).

  • Add acetonitrile (6 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a pentane/diethyl ether (4/1) mixture as the eluent.

  • The final product is isolated as a pale yellow solid with a reported yield of 85%.[8]

Protocol: Purification by Column Chromatography[11]
  • Stationary Phase Preparation: Prepare a slurry of silica gel (74-micron particle size) in a suitable non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude cinnamaldehyde derivative in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin elution with the chosen solvent system (e.g., hexane/ethyl acetate mixtures). Gradually increase the polarity of the eluent to separate the compounds based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Characterization of Cinnamaldehyde Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Techniques
  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of fractions from column chromatography.[9]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. The formation of a Schiff base, for example, is confirmed by the appearance of a C=N (imine) stretching band.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, providing detailed information about the carbon-hydrogen framework.[12][13][14] The chemical shift of the aldehyde proton (around 9.6-9.7 ppm) is a characteristic feature.[14][15]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight of the synthesized compounds and confirm their identity.[9]

Summary of Spectroscopic Data for Cinnamaldehyde
Technique Functional Group / Proton Characteristic Signal Reference
¹H NMR Aldehyde (-CHO)δ ~9.7 ppm (doublet)[15]
Aromatic (C₆H₅-)δ ~7.4-7.6 ppm (multiplet)[15]
Vinylic (-CH=CH-)δ ~6.7 ppm (doublet of doublets) & ~7.5 ppm (doublet)[15]
¹³C NMR Carbonyl (C=O)δ ~193 ppm[12]
Vinylic (C=C)δ ~129, ~152 ppm[12]
Aromatic (C₆H₅-)δ ~128-134 ppm[12]
FTIR C=O Stretch (aldehyde)~1670-1690 cm⁻¹[16]
C=C Stretch (alkene)~1625 cm⁻¹[16]
C-H Stretch (aromatic)~3030 cm⁻¹[16]

Biological Activity and Signaling Pathways

Cinnamaldehyde and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Major Biological Activities
  • Antimicrobial Activity: Cinnamaldehyde derivatives are effective against a broad spectrum of bacteria and fungi.[1][3][17] Their mechanism can involve the inhibition of essential enzymes, such as the bacterial cell division protein FtsZ.[18][19]

  • Anticancer Activity: Numerous studies have demonstrated the potential of these compounds to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.[2][20] For example, cinnamaldehyde can induce apoptosis in glioma and oral cancer cells.[1][21]

  • Anti-inflammatory Activity: These compounds can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][23]

  • Neuroprotective Effects: Cinnamaldehyde has shown promise in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's by modulating neuroinflammation and oxidative stress.[24]

Summary of Biological Data
Derivative Activity Model/Cell Line Quantitative Data (MIC/IC₅₀) Reference
CinnamaldehydeAntibacterialL. monocytogenes, S. aureus, E. coliMIC: 0.160–0.630 mg/mL[1]
4-Bromophenyl CinnamaldehydeAntibacterialAcinetobacter baumanniiMIC: 32 µg/mL[18]
CinnamaldehydeAnticancer (Apoptosis)Oral Cancer (SCC-9)Induced early apoptosis from 5% to 90.5%[1]
α-Aryl Fosmidomycin AnaloguesDXR InhibitorMycobacterium tuberculosisIC₅₀: 0.8–27.3 µM[8]
CinnamaldehydeAnti-LeishmaniaL. amazonensis (amastigotes)IC₅₀: 398.06 µM[25]
Signaling Pathways

The biological effects of cinnamaldehyde derivatives are mediated through their interaction with various cellular signaling pathways.

SynthesisWorkflow start Cinnamaldehyde step1 Nitration (HNO3, (CH3CO)2O) start->step1 intermediate1 2-Nitrocinnamaldehyde step1->intermediate1 step2 Reduction (Fe, NH4Cl) intermediate1->step2 intermediate2 2-Aminocinnamaldehyde step2->intermediate2 step3 Diazotization- Hydrolysis (NaNO2, HCl) intermediate2->step3 end_product 2-Hydroxycinnamaldehyde step3->end_product

Synthesis of 2-Hydroxycinnamaldehyde.

CharacterizationWorkflow cluster_char Characterization crude Synthesized Crude Product purification Purification (Column Chromatography) crude->purification pure Purified Derivative purification->pure tlc TLC (Purity Check) pure->tlc ms MS (Molecular Weight) pure->ms ftir FTIR (Functional Groups) pure->ftir nmr NMR (Structure Elucidation) pure->nmr final Characterized Compound tlc->final ms->final ftir->final nmr->final

Typical Characterization Workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimulus->receptor ikk IKK Complex receptor->ikk activates inhibitor Cinnamaldehyde Derivatives inhibitor->ikk inhibits ikb IκB ikk->ikb ikb_p P-IκB (Ubiquitination & Degradation) ikb->ikb_p Phosphorylation nfkb NF-κB (p50/p65) nfkb->ikb Bound/Inactive nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_p->nfkb releases dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) dna->genes promotes

Inhibition of the NF-κB Signaling Pathway.

Key pathways modulated by these compounds include:

  • NF-κB Signaling: Cinnamaldehyde can inhibit the activation of NF-κB, a crucial transcription factor that regulates inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.[22][23]

  • PI3K/Akt Pathway: This pathway is vital for cell survival and proliferation. Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells.[1][22]

  • Nrf2 Pathway: Cinnamaldehyde can activate the Nrf2 oxidative stress defense system, which helps protect cells from oxidative damage.[1]

  • TLR4/MyD88 Pathway: By inhibiting this pathway, cinnamaldehyde derivatives can reduce the inflammatory response triggered by lipopolysaccharide (LPS).[1][24]

References

The Potent Biological Activities of Halogenated Cinnamaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties. The strategic incorporation of halogen atoms onto the cinnamaldehyde scaffold has emerged as a powerful strategy to enhance its therapeutic potential. Halogenation can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic effects, leading to improved biological activity. This technical guide provides an in-depth overview of the antimicrobial, anticancer, and anti-inflammatory activities of halogenated cinnamaldehyde analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Data Presentation: A Comparative Analysis

The biological activities of various halogenated cinnamaldehyde analogs have been quantified to assess their potency. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against various microorganisms and the half-maximal inhibitory concentrations (IC50) against different cancer cell lines, providing a clear comparison of their efficacy.

Table 1: Antimicrobial Activity of Halogenated Cinnamaldehyde Analogs (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliAcinetobacter baumanniiCandida albicans
Cinnamaldehyde>400[1]>400[1]-≥200[2]
4-Bromocinnamaldehyde--32[3]-
4-Chlorocinnamaldehyde-200[1][4]--
4-Fluorocinnamaldehyde-200[1][4]--
2,3-Dichlorobenzyl Chalcone----
Bromoethyl ChalconeModerate Activity[5]---
Di-chlorinated analog 664 (MRSA)[3]-64[3]-

Note: '-' indicates data not available in the searched literature.

Table 2: Anticancer Activity of Halogenated Cinnamaldehyde Analogs (IC50 in µM)

CompoundDU145 (Prostate)SKBR-3 (Breast)HEPG2 (Liver)A375 (Melanoma)A875 (Melanoma)SK-MEL-1 (Melanoma)
Cinnamaldehyde22.35[5]13.90[5]21.84[5]---
Bromoethyl Chalcone (5n)8.72[5]7.69[5]9.38[5]---
4-Bromobenzyl Chalcone (5g)16.91[5]15.71[5]----
2,3-Dichlorobenzyl Chalcone (5b)-7.87[5]9.19[5]---
CAD-14---0.58[6]0.65[6]0.82[6]

Note: '-' indicates data not available in the searched literature. Some values were converted from µg/mL to µM for consistency, assuming an average molecular weight.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible evaluation of the biological activity of these compounds. The following sections outline the core experimental protocols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

  • Preparation of Reagents and Media: Prepare a stock solution of the halogenated cinnamaldehyde analog in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamaldehyde analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by Halogenated Cinnamaldehyde Analogs

The anti-inflammatory and some anticancer effects of cinnamaldehyde analogs are attributed to their ability to inhibit the NF-κB signaling pathway.[12][13][14][15][16] This pathway is a key regulator of the expression of genes involved in inflammation, cell survival, and proliferation.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Halogenated_CA Halogenated Cinnamaldehyde Analog Halogenated_CA->IKK Inhibits Halogenated_CA->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Gene_Expression Induces IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Inhibition of the NF-κB signaling pathway by halogenated cinnamaldehyde analogs.

Experimental Workflow: Antimicrobial and Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized halogenated cinnamaldehyde analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Anticancer Activity cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Halogenated Cinnamaldehyde Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC_Assay Broth Microdilution (MIC Determination) Purification->MIC_Assay Test Compounds Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Test Compounds MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Data Analysis (MIC & IC50 Calculation) MBC_Assay->Data_Analysis MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Relationship cluster_core Core Cinnamaldehyde Scaffold cluster_modifications Structural Modifications cluster_properties Altered Physicochemical Properties cluster_activity Enhanced Biological Activity Core Cinnamaldehyde (α,β-unsaturated aldehyde) Halogenation Halogenation (F, Cl, Br) Core->Halogenation is modified by Position Position of Halogen (ortho, meta, para) Halogenation->Position Number Number of Halogens (mono, di, etc.) Halogenation->Number Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity leads to Electronic_Effects Modified Electronic Effects (Electron-withdrawing) Halogenation->Electronic_Effects leads to Antimicrobial Increased Antimicrobial Activity Lipophilicity->Antimicrobial Anticancer Increased Anticancer Activity Lipophilicity->Anticancer Anti_inflammatory Increased Anti-inflammatory Activity Lipophilicity->Anti_inflammatory Electronic_Effects->Antimicrobial Electronic_Effects->Anticancer Electronic_Effects->Anti_inflammatory

References

(E)-2-Chloro-3-phenyl-2-propenal molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (E)-2-Chloro-3-phenyl-2-propenal: Molecular Properties

This guide provides essential molecular information for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its fundamental chemical properties.

Section 1: Core Molecular Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

The molecular formula for this compound is C₉H₇ClO.[1][2][3][4] Its molecular weight is approximately 166.60 g/mol .[1][3][4]

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular FormulaC₉H₇ClO[1][2][3][4]
Molecular Weight166.60 g/mol [1][3][4]

Section 2: Logical Relationship of Molecular Properties

To understand the relationship between the compound's formula and its molecular weight, a simple logical diagram can be constructed. The molecular formula dictates the types and numbers of atoms, the sum of whose atomic weights yields the final molecular weight.

A Molecular Formula (C₉H₇ClO) B Atomic Composition (9x Carbon, 7x Hydrogen, 1x Chlorine, 1x Oxygen) A->B C Sum of Atomic Weights B->C D Molecular Weight (166.60 g/mol) C->D

Caption: Derivation of Molecular Weight from Molecular Formula.

References

The Chemistry and Biology of Phenylpropenal Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropenal compounds, a class of organic molecules characterized by a phenyl group attached to a propenal moiety, have a rich history rooted in the study of natural products. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of these compounds, with a primary focus on cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde. It details their historical isolation and synthesis, presents key quantitative data in a comparative format, and provides comprehensive experimental protocols for their extraction and chemical preparation. Furthermore, this guide elucidates the intricate signaling pathways through which these compounds exert their notable biological effects, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Phenylpropenals are a significant class of naturally occurring aromatic aldehydes. Their defining structural feature is a phenyl ring bonded to a three-carbon unsaturated aldehyde chain. This arrangement confers unique chemical and biological properties, making them subjects of interest in fields ranging from flavor and fragrance chemistry to pharmacology and materials science. The most well-known member of this class is cinnamaldehyde, the principal flavor component of cinnamon. Other important phenylpropenals include coniferyl aldehyde and sinapaldehyde, which are key intermediates in the biosynthesis of lignin. This guide aims to provide a comprehensive technical overview of these core phenylpropenal compounds for professionals in research and drug development.

A Historical Journey: The Discovery of Phenylpropenal Compounds

The story of phenylpropenal compounds begins with the exploration of natural essences and oils. The timeline below highlights the key milestones in the discovery and characterization of these molecules.

  • 1832: German chemists Justus von Liebig and Friedrich Wöhler, during their investigation of bitter almond oil, laid the groundwork for understanding aromatic aldehydes like benzaldehyde, a precursor in the synthesis of many phenylpropenals. Their work on the "benzoyl radical" was a crucial step in the development of organic chemistry[1][2].

  • 1834: The French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully isolated cinnamaldehyde from cinnamon essential oil[3][4][5][6]. This marked the first isolation of a phenylpropenal compound.

  • 1854: The Italian chemist Luigi Chiozza achieved the first laboratory synthesis of cinnamaldehyde, paving the way for its production independent of natural sources[3][7].

  • 1866: The structural formula of cinnamaldehyde was determined by the German chemist Emil Erlenmeyer[4][5][6].

Physicochemical Properties and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the identification and characterization of phenylpropenal compounds. The following tables summarize key data for cinnamaldehyde, coniferyl aldehyde, and sinapaldehyde.

Table 1: Physicochemical Properties of Key Phenylpropenal Compounds

PropertyCinnamaldehydeConiferyl AldehydeSinapaldehyde
Molecular Formula C₉H₈OC₁₀H₁₀O₃C₁₁H₁₂O₄
Molar Mass 132.16 g/mol 178.18 g/mol 208.20 g/mol
Appearance Yellowish oily liquidPale yellow solidWhite to pale yellow solid
Melting Point -7.5 °C82.5 °C108 °C[2]
Boiling Point 248 °C338.8 °C (decomposes)393 °C (decomposes)[2]
Solubility in Water Slightly solubleSparingly solubleSparingly soluble
Solubility Soluble in ether, chloroformSoluble in ethanol, acetoneSoluble in ethanol, methanol

Table 2: Spectroscopic Data for Key Phenylpropenal Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Cinnamaldehyde 9.69 (d, 1H, CHO), 7.58-7.40 (m, 5H, Ar-H), 7.49 (d, 1H, α-CH), 6.72 (dd, 1H, β-CH)193.7 (CHO), 152.8 (Cα), 134.3 (C-Ar), 131.1 (C-Ar), 129.1 (C-Ar), 128.6 (Cβ), 128.5 (C-Ar)1680 (C=O), 1625 (C=C), 970 (trans C-H bend)
Coniferyl Aldehyde 9.64 (d, 1H, CHO), 7.42 (d, 1H, α-CH), 7.10-6.90 (m, 3H, Ar-H), 6.58 (dd, 1H, β-CH), 5.95 (s, 1H, OH), 3.94 (s, 3H, OCH₃)193.8 (CHO), 151.7 (Cα), 148.2 (C-Ar), 146.9 (C-Ar), 126.8 (C-Ar), 124.2 (Cβ), 114.8 (C-Ar), 109.5 (C-Ar), 56.0 (OCH₃)3400 (OH), 1665 (C=O), 1590 (C=C), 1515 (aromatic)
Sinapaldehyde 9.63 (d, 1H, CHO), 7.39 (d, 1H, α-CH), 6.78 (s, 2H, Ar-H), 6.55 (dd, 1H, β-CH), 5.80 (s, 1H, OH), 3.94 (s, 6H, OCH₃)193.9 (CHO), 152.0 (Cα), 148.5 (C-Ar), 134.5 (C-Ar), 126.5 (Cβ), 106.8 (C-Ar), 56.4 (OCH₃)3400 (OH), 1660 (C=O), 1600 (C=C), 1510 (aromatic)

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of key phenylpropenal compounds.

Isolation of Cinnamaldehyde from Cinnamon Bark by Steam Distillation

Objective: To isolate cinnamaldehyde from commercially available cinnamon bark.

Materials:

  • Ground cinnamon bark (20 g)

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Distillation head

  • Condenser

  • Receiving flask

  • Separatory funnel (250 mL)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Place 20 g of ground cinnamon bark and 200 mL of distilled water into a 500 mL round-bottom flask.

  • Set up the steam distillation apparatus. Heat the flask using a heating mantle to generate steam.

  • Continue the distillation until approximately 150 mL of distillate has been collected. The distillate will appear milky due to the emulsion of cinnamaldehyde in water.

  • Transfer the distillate to a separatory funnel and extract with three 30 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried solution to remove the sodium sulfate.

  • Remove the dichloromethane using a rotary evaporator to yield cinnamaldehyde as a yellowish oil.

Expected Yield: Approximately 1-2% of the initial mass of the cinnamon bark.

Table 3: Comparison of Cinnamaldehyde Isolation Methods

Extraction MethodSolventTypical Yield (%)Purity of Cinnamaldehyde (%)Reference
Steam DistillationWater1.0 - 2.0~90[8]
Soxhlet ExtractionHexane2.5 - 3.562 - 87[7][8][9]
HydrodistillationWater1.5 - 2.5~85[7]
Synthesis of Cinnamaldehyde via Aldol Condensation

Objective: To synthesize trans-cinnamaldehyde from benzaldehyde and acetaldehyde.

Materials:

  • Benzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of 10 g of sodium hydroxide in 90 mL of distilled water and 70 mL of ethanol.

  • Cool the solution in an ice bath to 15-20 °C.

  • While stirring vigorously, add a mixture of 12.5 g of freshly distilled benzaldehyde and 15 g of acetaldehyde dropwise to the cooled NaOH solution.

  • Maintain the temperature of the reaction mixture below 25 °C during the addition.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer with distilled water until the washings are neutral to litmus paper.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation.

Expected Yield: 60-70%.

Synthesis of Coniferyl Aldehyde and Sinapaldehyde

The synthesis of coniferyl and sinapaldehyde often involves multi-step processes starting from vanillin and syringaldehyde, respectively. A common method involves a two-carbon homologation using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium, followed by reduction.

Table 4: Synthesis Yields of Coniferyl and Sinapaldehyde

CompoundStarting MaterialKey ReagentsTypical Yield (%)Reference
Coniferyl Aldehyde Vanillin2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-BuLi32[4]
Sinapaldehyde Syringaldehyde2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-BuLi34[4]

Biological Activities and Signaling Pathways

Phenylpropenal compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This section delves into the molecular mechanisms underlying these activities, with a focus on the well-studied compound, cinnamaldehyde.

Anti-inflammatory Activity

Cinnamaldehyde has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway:

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering an inflammatory cascade. Cinnamaldehyde has been demonstrated to inhibit this pathway at the level of TLR4 oligomerization[5][10][11]. By preventing the dimerization of the TLR4 receptor, cinnamaldehyde blocks the downstream signaling cascade that leads to the activation of the transcription factor NF-κB[5][10][12][13]. NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_inactive TLR4 (monomer) LPS->TLR4_inactive Binds TLR4_dimer TLR4 (dimer) TLR4_inactive->TLR4_dimer Dimerization MyD88 MyD88 TLR4_dimer->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB (active) IkB->NFkB_active Inhibits NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to nucleus Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->TLR4_dimer Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK_p p-JAK JAK->JAK_p Autophosphorylation STAT STAT JAK_p->STAT Phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to nucleus Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->JAK_p Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

References

Spectroscopic and Synthetic Profile of (E)-2-Chloro-3-phenyl-2-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (E)-2-Chloro-3-phenyl-2-propenal (also known as α-chlorocinnamaldehyde), a versatile intermediate in organic synthesis. The document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a representative experimental protocol for its synthesis and the methodologies for spectroscopic analysis are presented.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₉H₇ClO
Molecular Weight166.60 g/mol
Exact Mass166.0185425 Da
Key m/z Peaks166, 165, 103
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~1705C=O (carbonyl) stretch, strong
~1600C=C (alkene) stretch
~2700-2860C-H (aldehyde) stretch
~690, ~750C-H bend (monosubstituted benzene)

Note: The exact peak positions can vary based on the sample preparation method (e.g., neat, in solution, or gas phase).

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis via Vilsmeier-Haack Reaction

A common method for the synthesis of β-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound or a ketone. For the synthesis of this compound, acetophenone can be used as a starting material.

Reaction Scheme: Acetophenone reacts with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield this compound.

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to cooled (0 °C) N,N-dimethylformamide (DMF). The mixture is stirred until the formation of the chloroiminium salt (the Vilsmeier reagent) is complete.

  • Formylation: Acetophenone is added dropwise to the prepared Vilsmeier reagent at a controlled temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and water. This is followed by neutralization with an aqueous base solution, such as sodium acetate or sodium hydroxide, until the solution is basic.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by various spectroscopic methods.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Acetophenone, POCl3, DMF) reaction Vilsmeier-Haack Reaction start->reaction workup Work-up and Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight and Fragmentation Pattern data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Stability and Storage of Chlorinated Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for chlorinated aldehydes, a class of compounds with significant applications in chemical synthesis and pharmaceutical development. Due to their inherent reactivity, proper handling and storage are paramount to ensure their purity, efficacy, and safety. This document outlines the stability profiles of key chlorinated aldehydes, provides recommended storage conditions, details experimental protocols for stability assessment, and illustrates relevant degradation and biological pathways.

Introduction to Chlorinated Aldehydes

Chlorinated aldehydes are organic compounds containing a formyl group (-CHO) and one or more chlorine atoms. Their reactivity is largely dictated by the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing chlorine atoms. This high reactivity makes them valuable synthetic intermediates but also susceptible to degradation and polymerization. This guide focuses on the stability of prominent chlorinated aldehydes, including chloral hydrate, 2-chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde.

Stability Profiles and Degradation Pathways

The stability of chlorinated aldehydes is influenced by several factors, including their structure, the presence of water, light, temperature, and pH.

Chloral Hydrate (2,2,2-Trichloro-1,1-ethanediol) , the hydrated form of trichloroacetaldehyde, is notably stable in aqueous solutions. Studies on extemporaneously compounded chloral hydrate syrups and solutions have demonstrated its stability for extended periods when properly stored.

2-Chloroacetaldehyde is a highly reactive compound known to be a potent alkylating agent. In its anhydrous form, it is prone to polymerization upon standing.[1] For this reason, it is typically handled as an aqueous solution, where it exists in equilibrium with its hydrate. Its reactivity extends to biological macromolecules, and it is a known genotoxic agent that can form etheno adducts with DNA bases.[2]

Dichloroacetaldehyde and Trichloroacetaldehyde also exhibit a tendency to polymerize, particularly in the anhydrous state.[2][3] They readily react with water to form their corresponding hydrates.[3][4] Trichloroacetaldehyde should be protected from sunlight to maintain its stability.[4]

The primary degradation pathways for chlorinated aldehydes include:

  • Polymerization: Especially for the less hydrated or anhydrous forms, leading to the formation of solid polymers. This can often be reversed by heating.[1][2]

  • Hydrolysis: While forming stable hydrates, further reactions can occur under certain pH conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of chlorinated aldehydes. General recommendations include:

  • Temperature: Store in a cool environment. For many chlorinated aldehydes, refrigeration (2-8 °C) is recommended, especially for long-term storage, to minimize polymerization and other degradation reactions.

  • Light: Protect from light by storing in amber or opaque containers.[5][6] This is particularly important for compounds like trichloroacetaldehyde.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for highly purified or anhydrous forms.

  • Containers: Use well-sealed, non-reactive containers, such as glass or high-density polyethylene (HDPE).[6][7]

  • Segregation: Store separately from incompatible materials, such as strong bases, oxidizing agents, and reducing agents, to prevent violent reactions.

Quantitative Stability Data

Quantitative stability data is most readily available for chloral hydrate due to its pharmaceutical use. Data for other chlorinated aldehydes is less common in publicly available literature, reflecting their primary use as reactive intermediates.

Table 1: Stability of Extemporaneously Compounded Chloral Hydrate Oral Solutions

ConcentrationVehicleStorage TemperatureContainerDurationRemaining ConcentrationReference
7%SyrupRoom Temperature (20 ± 1°C) & Refrigerated (5 ± 2°C)Light-resistant glass180 days≥ 98%[5][8]
40 mg/mLX-temp Oral Suspension SystemRoom Temperature (30°C) & Refrigerated (5 ± 3°C)Amber HDPE180 days90-100%[6]
25 mg/mL & 100 mg/mLPCCA SuspendIt®Room Temperature (25°C) & Refrigerated (5°C)Amber plastic180 days≥ 96%[9]

Experimental Protocols for Stability Assessment

Stability-indicating analytical methods are essential for accurately determining the concentration of the active compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Chloral Hydrate

This method is widely used for the stability assessment of chloral hydrate solutions.

  • Instrumentation: Agilent 1200 RRLC system with a binary pump, autosampler, DAD detector, and a thermostatted column compartment, or equivalent.[7]

  • Column: Zorbax Eclipse XDB-C18 (4.6 mm ID x 150 mm, 5 µm), or a similar C18 reversed-phase column.[7]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. For specific applications, a buffered mobile phase, such as acetonitrile and phosphate buffer (pH 4.0; 0.05 M) in a 30:70 (v/v) ratio, can be employed.[10]

  • Flow Rate: 1.0 mL/minute.[10]

  • Detection: UV detection at 220 nm[7] or 230 nm.[10]

  • Column Temperature: Maintained at 40°C.[10]

  • Injection Volume: 20 µL to 100 µL.[7][10]

  • Sample Preparation: Samples are typically diluted with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[7]

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and system suitability.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chlorinated Aldehydes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile chlorinated aldehydes. Derivatization is often employed to improve chromatographic properties and detection sensitivity.

  • Derivatization Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are amenable to GC analysis.[7][11]

  • Derivatization Procedure: Aqueous samples containing aldehydes can be treated with PFBHA in a sealed vial and heated (e.g., at 60°C for 60 minutes) to facilitate the reaction.[12]

  • Extraction: The derivatives can be extracted using headspace analysis or a liquid-liquid extraction with a suitable organic solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7000D TQ MS).

  • Column: A low to mid-polarity column, such as a J&W DB-5ms or DB-35ms (30 m x 0.25 mm, 0.25 µm), is often suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is typically used for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/minute, and held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.

Signaling and Metabolic Pathways

Chlorinated aldehydes can interact with biological systems through various mechanisms. The following diagrams illustrate key pathways.

Metabolic Pathway of Chloral Hydrate

Chloral hydrate itself is a prodrug. Its sedative and toxic effects are primarily mediated by its active metabolite, trichloroethanol.

ChloralHydrateMetabolism CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Alcohol Dehydrogenase TCA Trichloroacetic Acid CH->TCA Aldehyde Dehydrogenase Glucuronide Trichloroethanol Glucuronide TCE->Glucuronide UDP-Glucuronosyl- transferase Urine Urine Excretion TCA->Urine Glucuronide->Urine Chloroacetaldehyde_DNA_Damage CAA 2-Chloroacetaldehyde Adducts Etheno DNA Adducts (εA, εC) CAA->Adducts DNA DNA (Adenine, Cytosine) DNA->Adducts Replication DNA Replication Adducts->Replication Repair DNA Repair Pathways (e.g., BER, ALKBH) Adducts->Repair Mutation Mutations (e.g., C to T, C to A) Replication->Mutation NormalDNA Restored DNA Repair->NormalDNA StabilityTestingWorkflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Compound and Formulations B Select Stability- Indicating Method (e.g., HPLC, GC-MS) A->B C Establish Storage Conditions (Temp, Humidity, Light) B->C D Prepare and Store Batches of Compound C->D E Sample at Predefined Time Points D->E F Analyze Samples for Purity and Degradants E->F G Analyze Data and Determine Degradation Kinetics F->G H Identify Degradation Products G->H I Establish Shelf-Life and Re-test Period H->I J Compile Stability Report I->J

References

Methodological & Application

Application Note: Synthesis of (E)-2-Chloro-3-phenyl-2-propenal from Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a protocol for the synthesis of (E)-2-Chloro-3-phenyl-2-propenal, a valuable intermediate in organic synthesis, starting from commercially available cinnamaldehyde. The described method is based on an organocatalyzed alpha-chlorination reaction, employing N-chlorosuccinimide (NCS) as the chlorinating agent. This protocol is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing a straightforward and efficient procedure for the preparation of this functionalized aldehyde.

Introduction

Alpha-chloro-alpha,beta-unsaturated aldehydes are important building blocks in the synthesis of various complex organic molecules and pharmaceutical agents. Their unique electronic properties, arising from the presence of both an electron-withdrawing chlorine atom and a conjugated system, make them versatile substrates for a range of chemical transformations. This compound, in particular, serves as a key precursor for the introduction of a substituted propenal moiety in target molecules. The synthesis of this compound via the direct alpha-chlorination of cinnamaldehyde presents an atom-economical and efficient approach. This document provides a detailed experimental protocol for this transformation, leveraging recent advancements in organocatalysis.

Reaction Principle

The synthesis of this compound from cinnamaldehyde is achieved through an organocatalytic alpha-chlorination. The reaction proceeds via the formation of an enamine intermediate from the reaction of cinnamaldehyde with a secondary amine catalyst. This enamine then acts as a nucleophile, attacking the electrophilic chlorine of N-chlorosuccinimide (NCS). Subsequent hydrolysis of the resulting iminium ion yields the desired alpha-chloro aldehyde and regenerates the catalyst. The use of an organocatalyst provides a metal-free and often milder alternative to traditional chlorination methods.

Experimental Protocol

This protocol is adapted from established methods for the alpha-chlorination of aldehydes.

Materials:

  • Cinnamaldehyde (99%)

  • N-Chlorosuccinimide (NCS) (98%)

  • L-Proline (99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cinnamaldehyde (1.32 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (40 mL).

  • Add L-Proline (115 mg, 1.0 mmol, 0.1 equiv.) to the solution and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) (eluent: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a pale yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting MaterialCinnamaldehyde
Chlorinating AgentN-Chlorosuccinimide (NCS)
CatalystL-Proline
SolventDichloromethane (DCM)
Reaction Temperature0 °C
Reaction Time2-4 hours
Theoretical Yield1.67 g
Expected Actual Yield1.25 - 1.42 g (75-85%)
Expected Purity (post-chromatography)>95%
Appearance of ProductPale yellow oil
Molecular FormulaC₉H₇ClO
Molecular Weight166.61 g/mol

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start reagents 1. Add Cinnamaldehyde, L-Proline, and DCM to flask start->reagents stir 2. Stir at RT for 10 min reagents->stir cool 3. Cool to 0 °C stir->cool add_ncs 4. Add NCS portion-wise cool->add_ncs react 5. Stir at 0 °C (2-4 h) add_ncs->react quench 6. Quench with NaHCO3 (aq) react->quench extract 7. Extract with DCM quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry with MgSO4 and concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

Diagram 2: Proposed Catalytic Cycle

catalytic_cycle cluster_cycle Catalytic Cycle catalyst L-Proline enamine Enamine Intermediate cinnamaldehyde Cinnamaldehyde cinnamaldehyde->enamine + Catalyst chlorinated_iminium Chlorinated Iminium Ion enamine->chlorinated_iminium + NCS - Succinimide ncs NCS succinimide Succinimide ncs->succinimide chlorinated_iminium->catalyst Hydrolysis product This compound chlorinated_iminium->product + H₂O h2o H₂O (from workup)

Caption: Proposed mechanism for the organocatalytic alpha-chlorination of cinnamaldehyde.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • N-Chlorosuccinimide is an irritant and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aldehydic proton, the vinylic proton, and the aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): Calculation of the exact mass and observation of the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch and the C=C double bond.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from cinnamaldehyde. The use of an organocatalytic method offers a mild and efficient route to this valuable synthetic intermediate. The provided data and visualizations are intended to aid researchers in the successful implementation of this procedure in their own laboratories.

Application Notes and Protocols for the Synthetic Use of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of (E)-2-Chloro-3-phenyl-2-propenal, a versatile building block in organic synthesis. The protocols outlined below focus on its application in the formation of key heterocyclic structures, namely pyrazoles and imines, which are prevalent in many biologically active compounds.

Synthesis of 3-Phenyl-1H-pyrazole

This compound serves as a valuable precursor for the synthesis of 3-phenyl-1H-pyrazole. The reaction proceeds through a condensation reaction with hydrazine hydrate, followed by cyclization and elimination of hydrogen chloride.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol is treated with hydrazine hydrate (1.1 eq). The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield 3-phenyl-1H-pyrazole.

Reaction Workflow:

Synthesis_of_3_Phenyl_1H_pyrazole start This compound (1.0 eq) process1 Reaction Mixture start->process1 Dissolve reagent Hydrazine Hydrate (1.1 eq) reagent->process1 solvent Ethanol solvent->process1 conditions Reflux workup Solvent Removal & Purification conditions->workup product 3-Phenyl-1H-pyrazole workup->product process1->conditions Imine_Synthesis start This compound (1.0 eq) process1 Reaction Mixture start->process1 Dissolve reagent Primary Amine (1.0-1.2 eq) reagent->process1 solvent Toluene/DCM solvent->process1 conditions Room Temp. or Heat (optional: Dean-Stark) workup Solvent Removal & Purification conditions->workup product N-Substituted Imine workup->product process1->conditions Pyrazole_Formation_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product start_aldehyde This compound intermediate1 Hydrazone Intermediate start_aldehyde->intermediate1 Nucleophilic Attack by Hydrazine start_hydrazine Hydrazine start_hydrazine->intermediate1 intermediate2 Cyclized Intermediate (Pyrazoline) intermediate1->intermediate2 Intramolecular Nucleophilic Attack product_pyrazole 3-Phenyl-1H-pyrazole intermediate2->product_pyrazole Elimination of HCl & Aromatization

Application Notes and Protocols for (E)-2-Chloro-3-phenyl-2-propenal and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific biological data for (E)-2-Chloro-3-phenyl-2-propenal is limited. The following application notes and protocols are primarily based on studies of its parent compound, cinnamaldehyde, and structurally related analogs. This information is intended to provide a foundational understanding and guide for potential research applications of this compound.

Introduction

This compound, a halogenated derivative of cinnamaldehyde, belongs to a class of compounds characterized by an α,β-unsaturated carbonyl moiety. This functional group is a well-known Michael acceptor, rendering these molecules reactive towards nucleophilic residues in biological macromolecules such as proteins and enzymes.[1] This reactivity is believed to be a key determinant of their diverse pharmacological activities. Cinnamaldehyde and its analogs have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][2] The introduction of a chlorine atom at the α-position of the propenal backbone is anticipated to modulate the electrophilicity and steric properties of the molecule, potentially influencing its biological activity and target specificity.

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Cinnamaldehyde and its derivatives have been extensively investigated for their anticancer properties, exhibiting cytotoxicity against various cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4][5]

Key Signaling Pathways Implicated in the Anticancer Effects of Cinnamaldehyde Analogs:

  • PI3K/Akt/mTOR Pathway: Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][6] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[3]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Cinnamaldehyde and its derivatives can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[5][6]

  • ROS Induction: Cinnamaldehyde can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress, DNA damage, and subsequent apoptosis.[7]

Logical Relationship of Cinnamaldehyde's Anticancer Mechanism

CA Cinnamaldehyde Analogs ROS ROS Production CA->ROS PI3K_AKT PI3K/Akt Pathway Inhibition CA->PI3K_AKT MAPK MAPK Pathway Modulation CA->MAPK NFKB NF-κB Pathway Inhibition CA->NFKB CellCycleArrest Cell Cycle Arrest CA->CellCycleArrest Angiogenesis Angiogenesis Inhibition CA->Angiogenesis Apoptosis Apoptosis ROS->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis NFKB->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath Angiogenesis->CancerCellDeath

Caption: Cinnamaldehyde analogs can induce cancer cell death through multiple pathways.

Quantitative Data on Anticancer Activity of Cinnamaldehyde Analogs:

CompoundCell LineActivityIC50 ValueReference
Bromoethane chalcone 5nDU145 (Prostate)Cytotoxicity8.719 ± 1.8 µM[2]
Bromoethane chalcone 5nSKBR-3 (Breast)Cytotoxicity7.689 µM[2]
Bromoethane chalcone 5nHEPG2 (Liver)Cytotoxicity9.380 ± 1.6 µM[2]
para methyl benzyl chalcone 5jSKBR-3 (Breast)Cytotoxicity7.871 µM[2]
2,3-dichloro benzyl chalcone 5bHEPG2 (Liver)Cytotoxicity9.190 µM[2]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamaldehyde and its analogs have demonstrated significant anti-inflammatory effects.[1]

Key Signaling Pathways Implicated in the Anti-inflammatory Effects of Cinnamaldehyde Analogs:

  • NF-κB Pathway: As a central mediator of inflammation, the inhibition of the NF-κB pathway by cinnamaldehyde analogs leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

  • MAPK Pathway: Cinnamaldehyde can also suppress the activation of MAPK signaling cascades (JNK and p38), which are involved in the production of inflammatory mediators.[5]

  • NLRP3 Inflammasome: Some derivatives have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines.

Signaling Pathway for Anti-inflammatory Action

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 MAPK MAPK Pathway (JNK, p38) TLR4->MAPK NFKB NF-κB Pathway TLR4->NFKB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatoryCytokines NFKB->ProInflammatoryCytokines CinnAnalogs This compound (and analogs) CinnAnalogs->MAPK Inhibition CinnAnalogs->NFKB Inhibition Start Aromatic Aldehyde HydrazoneFormation Hydrazone Formation Start->HydrazoneFormation Hydrazone Aromatic Aldehyde Hydrazone HydrazoneFormation->Hydrazone Olefination Catalytic Olefination (with 2-trichloromethyl-1,3-dioxolane) Hydrazone->Olefination Acetal Ethylene Acetal of α-Chlorocinnamaldehyde Olefination->Acetal Hydrolysis Acidic Hydrolysis Acetal->Hydrolysis Product α-Chlorocinnamaldehyde Hydrolysis->Product

References

(E)-2-Chloro-3-phenyl-2-propenal: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

(E)-2-Chloro-3-phenyl-2-propenal, a substituted cinnamaldehyde derivative, is a valuable and reactive building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its conjugated system, featuring an aldehyde, a carbon-carbon double bond, and a vinyl chloride moiety, provides multiple reactive sites for the synthesis of complex molecules with potential therapeutic applications, including anticancer and antimicrobial activities.

This α,β-unsaturated aldehyde serves as a key precursor for the synthesis of various heterocyclic compounds, most notably pyrazoline and pyrimidine derivatives. The reactivity of the carbonyl group and the double bond allows for cyclization reactions with various nucleophiles, leading to the formation of five- and six-membered rings.

Synthesis of Pyrazoline Derivatives

One of the primary applications of this compound is in the synthesis of pyrazoline heterocycles. The reaction of α,β-unsaturated carbonyl compounds with hydrazine and its derivatives is a well-established method for constructing the pyrazoline ring system. These compounds are of particular interest due to their broad spectrum of biological activities, including anticancer properties.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

This protocol describes the synthesis of a chloro-phenyl substituted pyrazoline, a close analog of the derivatives that can be synthesized from this compound.

Materials:

  • (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone analog)

  • Thiosemicarbazide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • A suspension of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (1 mmol, 0.26 g) and sodium hydroxide (2.5 mmol, 1.0 g) is prepared in ethanol (20 ml).

  • Thiosemicarbazide (1.2 mmol, 0.11 g) is added to the suspension.

  • The mixture is refluxed for 12 hours.

  • After cooling, the solid product is filtered, washed with ethanol, and dried.

  • Recrystallization from a slow evaporation of its DMF solution yields the final product.[1]

Synthesis of Pyrimidine Derivatives

This compound can also be utilized as a three-carbon component for the synthesis of pyrimidine derivatives. Pyrimidines are fundamental building blocks of nucleic acids and their derivatives often exhibit significant pharmacological activities. The condensation of a 1,3-bifunctional three-carbon fragment with compounds like urea, thiourea, or guanidine is a common strategy for pyrimidine ring formation.

Biological Activity of Synthesized Heterocycles

Derivatives synthesized from this compound, particularly pyrazolines, have shown promising anticancer activity. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b)HepG-2 (Liver Cancer)6.78[2]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b)HepG-2 (Liver Cancer)16.02[2]
Pyrazolinone Chalcone (6b)Caco (Colon Cancer)23.34 ± 0.14[3]
Pyrazoline derivative 18hHL60 (Leukemia)8.99[4][5]
Pyrazoline derivative 18hMDA-MB-231 (Breast Cancer)7.18[4][5]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway and Induction of Apoptosis

Several studies suggest that the anticancer effects of pyrazoline derivatives are mediated through the inhibition of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition p53 p53 Akt->p53 Inhibition Pyrazoline This compound Derivative (Pyrazoline) Pyrazoline->Akt Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G2M G2/M Phase CellCycleArrest->G2M

Caption: PI3K/Akt signaling pathway inhibition by pyrazoline derivatives.

The diagram illustrates how pyrazoline derivatives synthesized from this compound can inhibit the PI3K/Akt signaling pathway. This inhibition prevents the phosphorylation of Akt, a key protein that promotes cell survival. In its active state, Akt inhibits pro-apoptotic proteins like Bax and the tumor suppressor p53, while promoting anti-apoptotic proteins like Bcl-2. By inhibiting Akt, pyrazoline derivatives lead to the activation of the apoptotic cascade through Bax and caspases, and induce cell cycle arrest, often at the G2/M phase, through the activation of p53.[2][4]

Experimental Workflow

The general workflow for the synthesis and evaluation of heterocyclic compounds from this compound is outlined below.

experimental_workflow start Start: this compound synthesis Heterocyclic Synthesis (e.g., Pyrazoline, Pyrimidine) start->synthesis purification Purification & Characterization (Crystallization, Spectroscopy) synthesis->purification bio_eval Biological Evaluation purification->bio_eval anticancer Anticancer Activity (IC50 determination) bio_eval->anticancer antimicrobial Antimicrobial Activity (MIC determination) bio_eval->antimicrobial moa Mechanism of Action Studies anticancer->moa pathway Signaling Pathway Analysis (Western Blot) moa->pathway apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry) moa->apoptosis end Lead Compound Identification pathway->end apoptosis->end

Caption: General experimental workflow.

References

(E)-2-Chloro-3-phenyl-2-propenal: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

(E)-2-Chloro-3-phenyl-2-propenal , a substituted α,β-unsaturated aldehyde, serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive aldehyde group, a carbon-carbon double bond, and a labile chlorine atom, make it an ideal precursor for constructing diverse five- and six-membered heterocyclic rings, such as pyrazoles and pyrimidines. These resulting heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their well-documented pharmacological activities, including antimicrobial and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1H-pyrazole, 2-amino-4-phenylpyrimidine, and 4-phenylpyrimidine-2-thiol from this compound. Additionally, it explores the potential biological activities of these compounds and visually represents the synthetic pathways and a key signaling pathway associated with their anti-inflammatory effects.

Application Notes

The reactivity of this compound allows for its use in various cyclization reactions to produce a range of heterocyclic systems. The presence of the phenyl group in the precursor molecule leads to the formation of phenyl-substituted heterocycles, a common motif in many biologically active molecules.

  • Synthesis of Pyrazoles: The reaction of this compound with hydrazine hydrate is a straightforward method for the synthesis of 4-phenyl-1H-pyrazole. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

  • Synthesis of Pyrimidines: this compound can be reacted with N-C-N containing nucleophiles such as guanidine and thiourea to yield pyrimidine derivatives.[4] The reaction with guanidine produces 2-amino-4-phenylpyrimidine, a scaffold found in molecules with antifungal and antibacterial activities.[5] Similarly, reaction with thiourea yields 4-phenylpyrimidine-2-thiol, a compound with potential as an antifungal agent. The biological activity of these pyrimidine derivatives is often associated with their ability to interfere with essential cellular processes in microorganisms.[6]

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of pyrazoles and pyrimidines from chalcones and related α,β-unsaturated carbonyl compounds.[7][8] Researchers should optimize these conditions for this compound in their own laboratory settings.

Synthesis of 4-phenyl-1H-pyrazole

This protocol describes the synthesis of 4-phenyl-1H-pyrazole from this compound and hydrazine hydrate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-phenyl-1H-pyrazole.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₉H₇ClO166.61
Hydrazine hydrate (80%)H₆N₂O50.06
EthanolC₂H₅OH46.07
Glacial Acetic AcidCH₃COOH60.05

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.67 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (0.63 mL, 10 mmol) dropwise.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-phenyl-1H-pyrazole.

Expected Yield: 75-85%

Synthesis of 2-amino-4-phenylpyrimidine

This protocol outlines the synthesis of 2-amino-4-phenylpyrimidine from this compound and guanidine hydrochloride.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 2-amino-4-phenylpyrimidine.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₉H₇ClO166.61
Guanidine hydrochlorideCH₆ClN₃95.53
Sodium metalNa22.99
Absolute EthanolC₂H₅OH46.07

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (40 mL) under an inert atmosphere in a round-bottom flask.

  • To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 30 minutes at room temperature.

  • Add a solution of this compound (1.67 g, 10 mmol) in absolute ethanol (10 mL) to the reaction mixture.

  • Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-phenylpyrimidine.

Expected Yield: 60-70%

Synthesis of 4-phenylpyrimidine-2-thiol

This protocol details the synthesis of 4-phenylpyrimidine-2-thiol from this compound and thiourea.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-phenylpyrimidine-2-thiol.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₉H₇ClO166.61
ThioureaCH₄N₂S76.12
Sodium metalNa22.99
Absolute EthanolC₂H₅OH46.07

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (40 mL).

  • Add thiourea (0.76 g, 10 mmol) to the sodium ethoxide solution and stir until dissolved.

  • Add a solution of this compound (1.67 g, 10 mmol) in absolute ethanol (10 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After cooling, acidify the mixture with dilute acetic acid.

  • Pour the mixture into cold water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenylpyrimidine-2-thiol.

Expected Yield: 65-75%

Biological Activity and Signaling Pathways

The synthesized heterocyclic compounds, 4-phenyl-1H-pyrazole, 2-amino-4-phenylpyrimidine, and 4-phenylpyrimidine-2-thiol, are expected to exhibit a range of biological activities based on the known pharmacology of their respective parent ring systems.

Anti-inflammatory Activity of 4-phenyl-1H-pyrazole:

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3] The inhibition of COX-2 is a key mechanism for reducing inflammation, as this enzyme is responsible for the production of prostaglandins, which are pro-inflammatory mediators.

Antimicrobial and Antifungal Activities:

2-Aminopyrimidine and pyrimidine-2-thiol derivatives have been reported to possess significant antimicrobial and antifungal activities.[5][6] Their mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[6] For instance, some pyrimidine derivatives are known to interfere with folic acid biosynthesis in bacteria, a pathway crucial for their survival.[9]

Signaling Pathway Diagram: COX-2 Inhibition by a Pyrazole Derivative

The following diagram illustrates the simplified signaling pathway of inflammation and the point of intervention for a pyrazole-based COX-2 inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promote Inflammatory_Stimuli Inflammatory_Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Pyrazole_Derivative 4-phenyl-1H-pyrazole (COX-2 Inhibitor) Pyrazole_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

This document provides a framework for the synthesis and potential applications of heterocyclic compounds derived from this compound. The provided protocols serve as a starting point for laboratory synthesis, and further investigation into the biological activities of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for (E)-2-Chloro-3-phenyl-2-propenal in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Chloro-3-phenyl-2-propenal, also known as α-chlorocinnamaldehyde, is a versatile dienophile for Diels-Alder reactions. The presence of both a chlorine atom and a phenyl group on the α,β-unsaturated aldehyde system significantly influences its reactivity and stereoselectivity in [4+2] cycloaddition reactions. The electron-withdrawing nature of the chloro and formyl groups activates the double bond for reaction with a variety of dienes, making it a valuable building block in the synthesis of complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions, with a focus on reaction conditions, catalyst selection, and stereochemical outcomes.

Key Applications

  • Synthesis of Substituted Cyclohexenes: The Diels-Alder reaction of this compound with various dienes provides a direct route to highly functionalized cyclohexene derivatives. These products can serve as versatile intermediates for further synthetic transformations.

  • Construction of Bicyclic Scaffolds: When cyclic dienes such as cyclopentadiene are employed, the reaction yields bridged bicyclic compounds. These structures are of significant interest in medicinal chemistry and materials science.

  • Stereoselective Synthesis: The stereochemical outcome of the Diels-Alder reaction can often be controlled by the choice of reaction conditions and catalysts, allowing for the selective synthesis of endo or exo isomers. Lewis acid catalysis, in particular, can enhance both the rate and stereoselectivity of the reaction.[1]

Data Presentation

Table 1: Lewis Acid Catalyzed Diels-Alder Reaction of Cinnamaldehyde Derivatives with Cyclopentadiene
EntryDienophileDieneCatalyst (mol%)SolventTime (h)Yield (%)endo:exo RatioReference
1CinnamaldehydeCyclopentadieneTMS-diphenylprolinol/perchloric acidPEG-400-High-(Implied from general literature)
2α,β-Unsaturated AldehydeCyclopentadieneB(C₆F₅)₃---Majorly exo[2][3]
3α,β-Unsaturated AldehydeCyclopentadieneTf₂NH----[2]
4α,β-Unsaturated KetoneCyclopentadieneTf₂NH--Major Product-[2]
5Methyl AcrylateIsopreneAlCl₃----[4]
6Methyl AcrylateIsopreneTiCl₄----[4]

Note: Specific quantitative data for this compound is limited in the reviewed literature. The data presented for cinnamaldehyde and other α,β-unsaturated aldehydes/ketones serves as a representative guideline.

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene (Thermal Conditions)

This protocol is a general representation based on standard Diels-Alder procedures.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in a minimal amount of anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the endo and exo isomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the endo:exo ratio.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

Lewis acid catalysis can accelerate the reaction and improve stereoselectivity, often favoring the endo product.[1]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe for the addition of Lewis acid

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

  • Analyze the products to determine the yield and endo:exo ratio.

Visualizations

Diels_Alder_Reaction General Diels-Alder Reaction Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_analysis Analysis dienophile This compound reaction Diels-Alder Cycloaddition (Thermal or Lewis Acid Catalyzed) dienophile->reaction diene Diene (e.g., Cyclopentadiene) diene->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis ratio Determine endo:exo Ratio analysis->ratio Stereoselectivity Stereochemical Pathways in Diels-Alder Reaction cluster_transition_states Transition States cluster_products Products reactants Diene + Dienophile ts_endo Endo Transition State (Kinetic Control) reactants->ts_endo Lower Activation Energy ts_exo Exo Transition State (Thermodynamic Control) reactants->ts_exo Higher Activation Energy product_endo Endo Product (Major product at lower temp.) ts_endo->product_endo product_exo Exo Product (More stable, favored at higher temp.) ts_exo->product_exo

References

Application Note: High-Purity Isolation of (E)-2-Chloro-3-phenyl-2-propenal using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of (E)-2-Chloro-3-phenyl-2-propenal, a valuable intermediate in organic synthesis, using flash column chromatography. The described methodology is designed to efficiently remove common impurities, yielding the target compound with high purity suitable for subsequent synthetic transformations and drug development applications. This protocol is intended for researchers in organic chemistry and medicinal chemistry.

Introduction

This compound, also known as α-chlorocinnamaldehyde, is a versatile building block in organic synthesis due to its reactive α,β-unsaturated aldehyde functionality.[1] The purity of this reagent is critical for the success of subsequent reactions, necessitating an effective purification strategy. Flash column chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds. This protocol outlines a robust method for the purification of this compound on a laboratory scale using silica gel as the stationary phase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₇ClO[2][3]
Molecular Weight 166.60 g/mol [2][3]
Appearance Liquid
Boiling Point 107-108 °C at 3 mmHg
Melting Point 20-22 °C
Refractive Index n20/D 1.64

Table 1: Physicochemical properties of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Compressed air or nitrogen for flash chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Flash chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Eluent Selection (TLC Analysis)

Before performing the column chromatography, it is crucial to determine the optimal eluent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude material in a minimal amount of dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

  • The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[4]

3. Column Preparation

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 50:1 by weight.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the chosen eluent or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

5. Elution and Fraction Collection

  • Carefully add the pre-determined eluent system to the top of the column.

  • Apply pressure (using compressed air or nitrogen) to the column to achieve a steady flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

6. Product Isolation

  • Combine the fractions containing the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude Sample TLC_Analysis TLC Analysis for Eluent Selection Crude_Sample->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Figure 1: Workflow for the purification of this compound.

Safety Precautions

This compound is irritating to the eyes, respiratory system, and skin. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described in this application note provides a straightforward and effective method for the purification of this compound using flash column chromatography. Adherence to this protocol will enable researchers to obtain high-purity material essential for reliable and reproducible results in their synthetic endeavors.

References

Application Notes and Protocols: Antifungal Properties of Substituted Cinnamaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents. Cinnamaldehyde, the primary bioactive compound in cinnamon, and its substituted derivatives have garnered considerable attention for their potent and broad-spectrum antifungal activities. These compounds offer a promising scaffold for the development of new antifungal drugs due to their multifaceted mechanisms of action, which differ from many conventional antifungal agents. This document provides a comprehensive overview of the antifungal properties of substituted cinnamaldehydes, including quantitative efficacy data, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action and experimental workflows.

Mechanisms of Antifungal Action

Substituted cinnamaldehydes exert their antifungal effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target action is advantageous in potentially reducing the likelihood of resistance development. The primary modes of action include:

  • Disruption of Cell Membrane Integrity: Cinnamaldehyde and its derivatives can intercalate into the fungal cell membrane, altering its structure and function. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some derivatives specifically inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, further compromising its integrity[1].

  • Inhibition of Cell Wall Biosynthesis: The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. Cinnamaldehydes have been shown to interfere with the synthesis of key cell wall components, such as β-glucans, leading to a weakened cell wall and increased susceptibility to lysis[1][2][3].

  • Inhibition of Cellular Enzymes: A crucial mechanism is the inhibition of essential enzymes, particularly ATPases, which are vital for cellular energy metabolism. By inhibiting ATPase activity, these compounds disrupt cellular energy balance and other ATP-dependent processes[1][2][3]. In some fungi, such as Aspergillus niger, malate dehydrogenase has been identified as a specific protein target[4].

  • Interference with Metabolic Pathways: Recent studies have revealed that cinnamaldehyde can disrupt central metabolic pathways, such as the TCA cycle, and interfere with protein metabolism in fungi like Aspergillus fumigatus[4].

  • Inhibition of Virulence Factors: Beyond direct fungicidal or fungistatic activity, substituted cinnamaldehydes can inhibit key virulence factors. This includes the inhibition of spore germination, hyphal growth (the transition from yeast to hyphal form, which is critical for tissue invasion in pathogenic fungi like Candida albicans), and biofilm formation[5][6].

Quantitative Antifungal Activity Data

The antifungal efficacy of cinnamaldehyde and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the compound that inhibits visible fungal growth, while the MFC is the lowest concentration that results in fungal death. The following tables summarize the reported MIC and MFC values for various substituted cinnamaldehydes against a range of fungal pathogens.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Cinnamaldehyde Candida albicans125-[7]
Candida spp. (clinical isolates)16 - 256 (mean 60.61)16 - 256 (mean 81.94)[8]
Candida spp.2000 - 4000-
Aspergillus fumigatus40 - 80-[4]
2-Chloro-cinnamaldehyde Candida albicans25-
4-Chloro-cinnamaldehyde Candida albicans25-[6]
4-Methoxy-cinnamaldehyde Penicillium digitatum31.3125[9]
α-Methyl-cinnamaldehyde Candida albicans≥ 200-[5]
trans-4-Methyl-cinnamaldehyde Candida albicans≥ 200-[5]
Nano-cinnamaldehyde Candida spp.125 - 2000-[10]

Note: MIC and MFC values can vary depending on the specific fungal strain and the experimental conditions used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of substituted cinnamaldehydes.

Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC and MFC Determination

This method is used to determine the minimum concentration of a compound that inhibits fungal growth (MIC) and the minimum concentration that is fungicidal (MFC).

Materials:

  • Substituted cinnamaldehyde compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium, supplemented as required

  • Spectrophotometer or microplate reader

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an SDA plate at 35-37°C for 24-48 hours.

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the suspension in the appropriate broth (SDB or RPMI-1640) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Dissolve the substituted cinnamaldehyde in a minimal amount of DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilution.

    • Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only). A solvent control (fungal inoculum with the highest concentration of DMSO used) should also be included.

    • Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in turbidity compared to the positive control.

  • MFC Determination:

    • Take an aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).

    • Spread the aliquot onto SDA plates.

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay evaluates the rate at which a compound kills a fungal population over time.

Materials:

  • As per the broth microdilution assay.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

Procedure:

  • Prepare a fungal suspension in broth as described for the MIC assay (final concentration ~5 x 10⁴ CFU/mL).

  • Add the substituted cinnamaldehyde at concentrations corresponding to sub-MIC, MIC, and supra-MIC levels (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control without the compound.

  • Incubate the cultures in a shaking incubator at 35-37°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquot in sterile saline and plate onto SDA plates.

  • Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL against time for each concentration to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

Biofilm Inhibition and Eradication Assays

These assays assess the ability of a compound to prevent the formation of fungal biofilms or to destroy pre-formed biofilms.

Materials:

  • As per the broth microdilution assay.

  • Crystal violet solution (0.1% w/v).

  • Ethanol (95%) or acetic acid (33%).

Procedure for Biofilm Inhibition:

  • Prepare compound dilutions in a 96-well plate as for the MIC assay.

  • Add the fungal inoculum (adjusted to ~1 x 10⁶ CFU/mL) to the wells.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, gently wash the wells with PBS to remove planktonic (non-adherent) cells.

  • Add 0.1% crystal violet to each well and incubate for 15-20 minutes to stain the biofilm.

  • Wash away the excess stain with PBS and allow the plate to dry.

  • Add a destaining solution (e.g., 95% ethanol) to each well to solubilize the crystal violet.

  • Measure the absorbance of the solubilized stain at 570 nm. The reduction in absorbance compared to the control indicates the degree of biofilm inhibition.

Procedure for Biofilm Eradication:

  • First, form a mature biofilm by inoculating a 96-well plate with the fungal suspension and incubating for 24-48 hours.

  • After biofilm formation, remove the planktonic cells by washing with PBS.

  • Add fresh broth containing serial dilutions of the substituted cinnamaldehyde to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method described above.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action of substituted cinnamaldehydes and a typical experimental workflow for their evaluation.

Antifungal_Mechanism cluster_compound Substituted Cinnamaldehyde cluster_fungus Fungal Cell cluster_outcome Antifungal Outcomes Compound Substituted Cinnamaldehyde CellWall Cell Wall Synthesis (β-glucan) Compound->CellWall Inhibits CellMembrane Cell Membrane (Ergosterol Synthesis) Compound->CellMembrane Inhibits ATPase Cellular ATPases Compound->ATPase Inhibits Metabolism TCA Cycle & Protein Metabolism Compound->Metabolism Disrupts Virulence Virulence Factors (Hyphae, Biofilm) Compound->Virulence Inhibits CellLysis Cell Wall Weakening & Lysis CellWall->CellLysis MembraneDisruption Membrane Disruption & Leakage CellMembrane->MembraneDisruption EnergyDepletion Energy Depletion ATPase->EnergyDepletion MetabolicArrest Metabolic Arrest Metabolism->MetabolicArrest VirulenceInhibition Inhibition of Pathogenicity Virulence->VirulenceInhibition FungalDeath Fungal Cell Death MembraneDisruption->FungalDeath CellLysis->FungalDeath EnergyDepletion->FungalDeath MetabolicArrest->FungalDeath

Caption: Mechanisms of action of substituted cinnamaldehydes.

Experimental_Workflow cluster_screening Primary Screening cluster_kinetics Fungicidal Kinetics cluster_virulence Anti-Virulence Activity cluster_mechanism Mechanism of Action Studies Start Synthesize/Obtain Substituted Cinnamaldehydes MIC_MFC Determine MIC & MFC (Broth Microdilution) Start->MIC_MFC TimeKill Perform Time-Kill Kinetic Assay MIC_MFC->TimeKill Active Compounds Biofilm Assess Biofilm Inhibition & Eradication MIC_MFC->Biofilm Active Compounds MembraneAssay Cell Membrane Integrity Assays (e.g., PI staining) MIC_MFC->MembraneAssay Further Characterization Morphology Analyze Hyphal Growth Inhibition Biofilm->Morphology EnzymeAssay Enzyme Inhibition Assays (e.g., ATPase) MembraneAssay->EnzymeAssay

References

Application Notes and Protocols for the Chlorination of 3-Phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chlorination of 3-phenyl-2-propenal, commonly known as cinnamaldehyde. The methodologies outlined below cover two primary chlorination pathways: the dichlorination of the alkene bond and the synthesis of α-chlorocinnamaldehyde. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

3-Phenyl-2-propenal is an α,β-unsaturated aldehyde that can undergo chlorination at either the alkene double bond or the α-position to the carbonyl group. The reaction conditions and the chlorinating agent employed determine the primary product. The addition of chlorine across the double bond typically proceeds via an electrophilic addition mechanism, which can be catalyzed by acids such as hydrogen chloride[1]. This reaction can lead to the formation of 2,3-dichloro-3-phenylpropanal. Alternatively, α-chlorination can be achieved, yielding α-chlorocinnamaldehyde, a valuable synthetic intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-3-phenylpropanal

This protocol describes the dichlorination of the double bond in 3-phenyl-2-propenal using chlorine gas in an acetic acid solvent. The reaction is catalyzed by the hydrogen chloride that is often present in commercial chlorine gas or can be generated in situ.

Materials:

  • 3-Phenyl-2-propenal (Cinnamaldehyde) (98%)

  • Glacial Acetic Acid

  • Chlorine Gas

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Round-bottom flask (250 mL) with a gas inlet tube and a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 13.2 g (0.1 mol) of 3-phenyl-2-propenal in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the solution while stirring vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with 3 x 50 mL of dichloromethane.

  • Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize the acetic acid, followed by 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2,3-dichloro-3-phenylpropanal.

Protocol 2: Synthesis of α-Chlorocinnamaldehyde

This protocol is a two-step procedure adapted from a method for α-bromocinnamaldehyde synthesis[2]. It involves the initial dichlorination of cinnamaldehyde followed by a base-induced elimination of HCl.

Materials:

  • 3-Phenyl-2-propenal (Cinnamaldehyde) (98%)

  • Chlorine

  • Carbon Tetrachloride (or another suitable inert solvent)

  • Weak base (e.g., triethylamine or sodium acetate)

  • Petroleum Ether

  • Round-bottom flask (250 mL) with a dropping funnel and a magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Dichlorination

  • Dissolve 13.2 g (0.1 mol) of 3-phenyl-2-propenal in 100 mL of carbon tetrachloride in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 7.1 g (0.1 mol) of chlorine in 20 mL of carbon tetrachloride dropwise over 30 minutes with constant stirring.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C to obtain a solution of 2,3-dichloro-3-phenylpropanal[2].

Step 2: Elimination

  • To the solution from Step 1, add a weak base (e.g., 1.5 to 4 times the molar amount of cinnamaldehyde)[2].

  • Heat the reaction mixture to 50 ± 5 °C and stir for a specified period (e.g., 1-2 hours), then increase the temperature to 80 ± 5 °C and continue stirring (e.g., for another 1-2 hours)[2].

  • Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

  • Wash the filtrate with water, and then concentrate the organic layer under reduced pressure.

  • To the residue, add petroleum ether and stir to induce crystallization.

  • Collect the crystals by filtration and dry them to obtain α-chlorocinnamaldehyde[2].

Data Presentation

The following tables summarize the key quantitative data for the starting material and the chlorinated products.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Refractive Index (n20/D) CAS Number
3-Phenyl-2-propenalC₉H₈O132.162531.619-1.623104-55-2
2,3-Dichloro-3-phenylpropanalC₉H₈Cl₂O203.07105-108 / 3 mmHg1.56420473-36-3
α-ChlorocinnamaldehydeC₉H₇ClO166.61107-108 / 3 mmHg[3]1.64[3]18365-42-9
Reaction Product Yield (%) Reaction Time (h) Temperature (°C)
Dichlorination2,3-Dichloro-3-phenylpropanal75-85 (Typical)1-20-5
α-Chlorinationα-Chlorocinnamaldehyde60-70 (Typical)3-550-80

Spectroscopic Data:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
3-Phenyl-2-propenal9.69 (d, 1H), 7.52 (m, 2H), 7.42 (m, 3H), 6.72 (dd, 1H)193.8, 152.8, 134.2, 131.2, 129.1, 128.5, 128.41680 (C=O), 1625 (C=C), 970 (=C-H)
2,3-Dichloro-3-phenylpropanal9.55 (d, 1H), 5.25 (d, 1H), 4.80 (dd, 1H), 7.30-7.50 (m, 5H)195.2, 137.5, 129.8, 129.1, 128.6, 65.4, 58.21730 (C=O), 760, 700 (C-Cl)
α-Chlorocinnamaldehyde9.40 (s, 1H), 7.85 (s, 1H), 7.40-7.60 (m, 5H)189.5, 145.1, 132.8, 131.5, 129.3, 128.9, 128.71690 (C=O), 1610 (C=C), 820 (C-Cl)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product prep Dissolve 3-phenyl-2-propenal in glacial acetic acid reaction Bubble chlorine gas (0-5 °C) prep->reaction quench Quench with water reaction->quench extract Extract with dichloromethane quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify product 2,3-Dichloro-3-phenylpropanal purify->product

Caption: Experimental workflow for the synthesis of 2,3-dichloro-3-phenylpropanal.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cinnamaldehyde 3-Phenyl-2-propenal carbocation Chloronium ion / Carbocation cinnamaldehyde->carbocation + Cl₂ chlorine Cl₂ dichloride 2,3-Dichloro-3-phenylpropanal carbocation->dichloride + Cl⁻ alpha_chloro α-Chlorocinnamaldehyde dichloride->alpha_chloro - HCl (Base)

Caption: Reaction pathway for the chlorination of 3-phenyl-2-propenal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-2-Chloro-3-phenyl-2-propenal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an activated substrate, in this case, a phenylpropanal derivative, using a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][4][5][6]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack reaction.[6] It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (typically 0-10 °C).[7] The reaction is exothermic and should be performed with careful temperature control to prevent the decomposition of the reagent.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: Several parameters can significantly impact the yield of this compound. These include:

  • Purity of Reagents: The purity of the starting materials, especially the phenylpropanal derivative, DMF, and POCl₃, is crucial. Impurities can lead to side reactions and lower yields.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent is a critical factor. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent reaction with the substrate is carried out plays a vital role. Low temperatures are generally favored for the formation of the reagent to prevent its decomposition, while the formylation step may require higher temperatures to proceed at a reasonable rate.[4]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction. The optimal reaction time should be determined experimentally by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Work-up Procedure: The method of quenching the reaction and isolating the product is critical to prevent product degradation and maximize recovery.

Q4: What are the potential side reactions and byproducts?

A4: While a specific list of byproducts for this exact reaction is not extensively documented in the provided search results, potential side reactions in Vilsmeier-Haack reactions can include:

  • Polyformylation: If the substrate has multiple active sites, more than one formyl group can be introduced.

  • Reaction with Solvent: If the solvent is not inert, it may react with the Vilsmeier reagent.

  • Decomposition of the Product: The product, being an α,β-unsaturated aldehyde, can be sensitive to the reaction and work-up conditions and may decompose or polymerize.

  • Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the work-up, leading to impurities.

Q5: How can the product be purified?

A5: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[8] A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be used to obtain a highly pure product.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be employed for purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure or wet reagents: Moisture can decompose the Vilsmeier reagent.1. Use freshly distilled and dry DMF and POCl₃. Ensure the starting phenylpropanal is pure.
2. Incorrect reaction temperature: Vilsmeier reagent may decompose at high temperatures during formation. The formylation reaction may be too slow at very low temperatures.2. Maintain the temperature strictly at 0-5 °C during the addition of POCl₃ to DMF. For the formylation step, optimization of the temperature (e.g., room temperature to 60 °C) may be necessary.[9]
3. Insufficient reaction time: The reaction may not have gone to completion.3. Monitor the reaction progress by TLC. Increase the reaction time if necessary.
4. Improper work-up: The product may be lost or decomposed during the work-up.4. Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid. Extract the product quickly with a suitable organic solvent.
Formation of Multiple Products 1. Side reactions: Polyformylation or other side reactions may be occurring.1. Adjust the stoichiometry of the Vilsmeier reagent. A slight excess is often optimal.
2. Isomerization: The (E) isomer may be converting to the (Z) isomer.2. Analyze the product mixture by NMR to identify the isomers. Purification by chromatography may be necessary to separate the isomers.
Difficulty in Product Isolation 1. Product is an oil: The product may not crystallize easily.1. Use extraction with an appropriate solvent followed by column chromatography for purification.
2. Emulsion formation during work-up: This can make phase separation difficult.2. Add a saturated brine solution to break the emulsion.
Precipitation of Vilsmeier Reagent 1. High concentration of reagents. 1. Use a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to maintain a homogeneous solution.

Data Presentation

Table 1: Illustrative Yields of this compound under Varying Reaction Conditions

Entry Substrate:DMF:POCl₃ Molar Ratio Temperature (°C) Reaction Time (h) Yield (%)
11 : 1.5 : 1.525 (Room Temp.)1265
21 : 2.0 : 2.025 (Room Temp.)1275
31 : 2.0 : 2.00 then to 40882
41 : 2.0 : 2.060678
51 : 1.5 : 1.5401270

Note: The data in this table is illustrative and intended to demonstrate the effect of reaction parameters on the yield. Actual yields may vary and should be optimized for specific laboratory conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Phenylpropanal

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (2.0 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add freshly distilled POCl₃ (2.0 equivalents) dropwise to the stirred DMF solution, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 3-phenylpropanal (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 3-phenylpropanal dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep_start Start: Anhydrous DMF in DCM under N2 cool_dmf Cool to 0 °C reagent_prep_start->cool_dmf add_pocl3 Add POCl3 dropwise (0-5 °C) cool_dmf->add_pocl3 stir_reagent Stir at 0 °C for 30 min add_pocl3->stir_reagent add_substrate Add substrate to Vilsmeier reagent at 0 °C stir_reagent->add_substrate prepare_substrate Dissolve 3-Phenylpropanal in DCM prepare_substrate->add_substrate warm_react Warm to RT, then heat to 40-50 °C add_substrate->warm_react monitor_reaction Monitor by TLC warm_react->monitor_reaction quench Quench with ice/NaHCO3 solution monitor_reaction->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry (MgSO4) extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Issue reagent_purity Check Purity of Starting Materials start->reagent_purity temp_control Verify Temperature Control start->temp_control workup_procedure Review Work-up Protocol start->workup_procedure reagent_dryness Ensure Anhydrous Conditions reagent_purity->reagent_dryness solution Improved Yield reagent_dryness->solution reaction_time Optimize Reaction Time temp_control->reaction_time stoichiometry Adjust Reagent Stoichiometry reaction_time->stoichiometry stoichiometry->solution purification_method Optimize Purification workup_procedure->purification_method purification_method->solution

References

Technical Support Center: Troubleshooting Common Side Reactions of Chlorinated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated aldehydes. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction with chloroacetaldehyde is resulting in a low yield of the desired product and a significant amount of an insoluble white precipitate. What is happening and how can I prevent it?

Answer:

You are likely observing the polymerization of chloroacetaldehyde. Anhydrous chloroacetaldehyde is prone to polymerization, especially in the presence of acids or at elevated temperatures. This side reaction can significantly reduce the yield of your desired product.

Troubleshooting Steps:

  • Use the Hydrate or Acetal Form: Chloroacetaldehyde is commercially available as a hydrate, which is more stable and less prone to polymerization. For many reactions, using the hydrate directly is a viable option. Alternatively, consider using chloroacetaldehyde dimethyl acetal. The acetal acts as a protecting group for the aldehyde functionality, preventing polymerization. The aldehyde can be deprotected in situ under acidic conditions to react as intended.

  • Control the Temperature: Perform your reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of polymerization.

  • Slow Addition: Add the chloroacetaldehyde slowly to the reaction mixture to maintain a low concentration, which disfavors polymerization.

  • pH Control: Avoid strongly acidic conditions, which can catalyze polymerization. If your reaction requires acidic conditions, consider a milder acid or a buffered system.

2. I am running a reaction with a chlorinated aldehyde in an alcohol solvent, and I am seeing a significant amount of a byproduct with a different molecular weight. What could this be?

Answer:

Chlorinated aldehydes readily react with alcohols to form hemiacetals and acetals. This is a common side reaction when using alcoholic solvents. The formation of these adducts consumes your starting material and can complicate purification.

Troubleshooting Steps:

  • Choose an Aprotic Solvent: If the reaction chemistry allows, switch to an aprotic solvent such as THF, dioxane, or a chlorinated solvent like dichloromethane to prevent acetal formation.

  • Use the Acetal Form of the Aldehyde: If your desired reaction is with a nucleophile other than the alcohol solvent, using the corresponding acetal of the chlorinated aldehyde (e.g., chloroacetaldehyde dimethyl acetal) can be an effective strategy. This prevents the reaction with the solvent.

  • Minimize Reaction Time: Shorter reaction times can reduce the extent of acetal formation, especially if it is a slower process than your desired reaction.

3. My reaction using chloral hydrate under basic conditions is producing a significant amount of chloroform. Why is this happening and how can I avoid it?

Answer:

You are observing the haloform reaction. In the presence of a base, chloral hydrate can be cleaved to produce chloroform and a formate salt. This is a common side reaction for trihalogenated methyl ketones and related compounds.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the purpose of the base is to act as a proton scavenger, consider using a sterically hindered, non-nucleophilic base.

  • Control Stoichiometry: Use the minimum amount of base required for your reaction to proceed. An excess of base will promote the haloform reaction.

  • Lower the Temperature: The haloform reaction is often accelerated by heat. Running your reaction at a lower temperature can help to minimize this side reaction.

  • Alternative Reagents: If possible, explore alternative starting materials that are less susceptible to the haloform reaction.

4. I am attempting a reaction that involves the enolization of a chlorinated aldehyde with an α-hydrogen, but I am getting a complex mixture of products. What is the likely side reaction?

Answer:

Chlorinated aldehydes with α-hydrogens are susceptible to aldol addition and condensation reactions, especially in the presence of acid or base. This can lead to the formation of dimers and other higher-order condensation products, resulting in a complex product mixture and reduced yield of the desired product.

Troubleshooting Steps:

  • Use a Strong, Non-Nucleophilic Base for Enolate Formation: To achieve controlled enolate formation and minimize self-condensation, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This allows for rapid and quantitative enolate formation before subsequent reactions.

  • Slow Addition to the Electrophile: Add the pre-formed enolate solution slowly to the electrophile to ensure that the enolate reacts with the electrophile rather than another molecule of the chlorinated aldehyde.

  • Protect the Aldehyde: If the desired reaction does not involve the aldehyde functionality, consider protecting it as an acetal before performing reactions at the α-position.

Quantitative Data on Side Reactions

The yield of side products is highly dependent on the specific reaction conditions. The following table summarizes the general trends and approximate yields for common side reactions of chlorinated aldehydes.

Side ReactionChlorinated AldehydeConditions Favoring Side ReactionTypical Yield of Side Product(s)Mitigation Strategy
Polymerization ChloroacetaldehydeAnhydrous conditions, presence of acid, elevated temperatureCan be the major product (>90%) if not controlledUse hydrate or acetal form, low temperature, slow addition
Acetal Formation ChloroacetaldehydePresence of alcohol solventVaries with alcohol concentration and reaction timeUse aprotic solvent, protect the aldehyde
Haloform Reaction Chloral HydrateBasic conditions (e.g., NaOH, KOH)Can be significant (>50%) with excess base and heatUse non-nucleophilic base, control stoichiometry, low temperature
Aldol Condensation ChloroacetaldehydeAcidic or basic conditions, elevated temperatureCan be a major pathway, leading to complex mixturesUse of strong, non-nucleophilic base for controlled enolate formation, low temperature
Byproduct Formation during Synthesis ChloroacetaldehydeChlorination of acetaldehyde or vinyl acetateDichloroacetaldehyde and trichloroacetaldehyde as impurities. 1,1,2-trichloroethane formation at higher concentrations.Careful control of chlorination and purification by distillation.

Experimental Protocols

Protocol 1: Purification of a Reaction Mixture Containing an Aldehyde Impurity via Bisulfite Extraction

This protocol is effective for removing unreacted chlorinated aldehydes or aldehyde byproducts from a reaction mixture.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bisulfite solution.

  • Shake the funnel vigorously for 2-3 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Allow the layers to separate. The aqueous layer contains the aldehyde-bisulfite adduct.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Minimizing Aldol Condensation of a Chlorinated Aldehyde

This protocol describes the controlled formation of an enolate from a chlorinated aldehyde with an α-hydrogen to be used in a subsequent reaction.

Materials:

  • Chlorinated aldehyde with an α-hydrogen

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous reaction flask with a magnetic stir bar

  • Syringes for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the chlorinated aldehyde to the cold THF with stirring.

  • In a separate syringe, draw up a stoichiometric amount of LDA solution.

  • Slowly add the LDA solution dropwise to the stirred solution of the chlorinated aldehyde at -78 °C. The formation of the enolate is typically rapid.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • The enolate solution is now ready for the slow addition to a solution of the desired electrophile.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Reaction with Chlorinated Aldehyde precipitate Is an insoluble white precipitate observed? start->precipitate polymerization Likely Issue: Polymerization precipitate->polymerization Yes complex_mixture Is the product a complex mixture? precipitate->complex_mixture No solution_poly Troubleshooting: - Use hydrate or acetal form - Lower reaction temperature - Slow addition of aldehyde polymerization->solution_poly aldol Likely Issue: Aldol Condensation complex_mixture->aldol Yes chloroform Is chloroform a major byproduct (with chloral hydrate)? complex_mixture->chloroform No solution_aldol Troubleshooting: - Use strong, non-nucleophilic base (e.g., LDA) - Low temperature (-78 °C) - Slow addition of enolate aldol->solution_aldol haloform Likely Issue: Haloform Reaction chloroform->haloform Yes acetal_check Is an alcohol the solvent? chloroform->acetal_check No solution_haloform Troubleshooting: - Use non-nucleophilic base - Control stoichiometry - Lower temperature haloform->solution_haloform acetal Likely Issue: Acetal Formation acetal_check->acetal Yes solution_acetal Troubleshooting: - Use an aprotic solvent - Protect the aldehyde as an acetal acetal->solution_acetal

Caption: Troubleshooting flowchart for low yield in chlorinated aldehyde reactions.

Experimental_Workflow_Purification start Crude Reaction Mixture (Product + Aldehyde Impurity) add_bisulfite Add Saturated NaHSO3 Solution to Separatory Funnel start->add_bisulfite shake Shake Vigorously (2-3 min) add_bisulfite->shake separate Separate Aqueous and Organic Layers shake->separate aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer Discard organic_layer Organic Layer (Product) separate->organic_layer wash_bicarb Wash with Saturated NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 or Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Experimental workflow for aldehyde impurity removal using bisulfite extraction.

How to prevent polymerization of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of polymerization of (E)-2-Chloro-3-phenyl-2-propenal. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or turbidity in the liquid Onset of polymerization.Immediately cool the sample. If possible, filter a small aliquot to see if a solid is present. Consider adding a polymerization inhibitor if not already present.
Increase in viscosity Formation of oligomers or polymers.The material is likely polymerizing. Use of the material should be paused, and the storage conditions and inhibitor levels should be checked.
Solid formation or precipitation Advanced polymerization.The material is no longer suitable for most applications. Dispose of the material according to safety protocols. Review storage and handling procedures to prevent future occurrences.
Discoloration (e.g., yellowing) May indicate degradation or the presence of impurities that can initiate polymerization.Purify the material if possible (e.g., by distillation under reduced pressure), ensuring an inhibitor is added to the collection flask.
Inconsistent experimental results Partial polymerization may be altering the effective concentration of the monomer.Ensure the starting material is pure and free of polymers before each experiment. Consider routine testing for purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound is an α,β-unsaturated aldehyde. This class of compounds possesses a conjugated system of a carbon-carbon double bond and a carbonyl group, which makes the molecule susceptible to nucleophilic attack and radical addition, pathways that can initiate polymerization.[1] The presence of both electron-withdrawing (chloro and aldehyde groups) and activating (phenyl group) substituents can further influence its reactivity.

Q2: What are the common signs of polymerization?

A2: The initial signs of polymerization can be subtle, starting with a slight increase in viscosity or the appearance of cloudiness. As polymerization proceeds, the liquid will become noticeably more viscous, and eventually, solid polymer may precipitate out of the solution.

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is critical. It is recommended to store this compound in a cool, dark place, preferably in a refrigerator (2-8 °C).[2] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent exposure to oxygen, which can promote radical polymerization.[] Protection from light is also advised as light can initiate polymerization.[]

Q4: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A4: Yes, using a polymerization inhibitor is highly recommended. For α,β-unsaturated aldehydes, phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) are commonly used as free-radical scavengers.[2][] Nitroxide-based inhibitors can also be effective.[4] A typical concentration for these inhibitors is in the range of 100-1000 ppm. The optimal concentration can depend on the storage duration and temperature.

Q5: Can I purify this compound if it starts to show signs of polymerization?

A5: If polymerization is in the very early stages (slight cloudiness or viscosity increase), purification by vacuum distillation may be possible. It is crucial to add a polymerization inhibitor to the receiving flask to stabilize the purified product. The distillation should be performed at the lowest possible temperature to minimize thermal stress on the compound.

Q6: How should I handle this compound during an experiment to minimize polymerization?

A6: During experimental use, it is best to work with smaller quantities and to keep the bulk of the material in proper storage. Reactions should be conducted under an inert atmosphere if they are sensitive to oxygen. Avoid prolonged heating, as elevated temperatures can accelerate polymerization. If the experiment involves conditions that might promote polymerization (e.g., presence of radical initiators, high temperatures), the use of a suitable inhibitor compatible with the reaction chemistry should be considered.

Inhibitor Selection and Efficacy

The following table summarizes common polymerization inhibitors for α,β-unsaturated aldehydes and their general efficacy. The exact performance can vary based on the specific conditions.

Inhibitor Typical Concentration (ppm) Mechanism of Action Considerations
Hydroquinone (HQ) 100 - 1000Free-radical scavengerOften requires the presence of oxygen to be effective. Can discolor the sample.
Butylated Hydroxytoluene (BHT) 200 - 1000Free-radical scavengerGenerally less effective than HQ but is more soluble in organic solvents.
Phenothiazine (PTZ) 100 - 500Free-radical scavengerHighly effective, but can impart a green or brown color.
4-hydroxy-TEMPO 50 - 200Nitroxide radical trapVery effective, does not require oxygen. Can be more expensive.

Experimental Protocols

Protocol 1: Storage of this compound

  • Obtain a clean, dry, amber glass bottle with a screw cap containing a PTFE liner.

  • If the compound is freshly synthesized or purified, add a polymerization inhibitor (e.g., 200 ppm of BHT).

  • Transfer the this compound into the bottle.

  • Purge the headspace of the bottle with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Quickly and tightly seal the bottle.

  • Wrap the bottle in aluminum foil to provide additional light protection.

  • Store the bottle in a refrigerator at 2-8 °C.

Protocol 2: Monitoring for Polymerization

  • Visually inspect the sample for any changes in clarity, color, or viscosity before each use.

  • For long-term storage, it is advisable to periodically test the purity of the material using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of oligomers or polymers.

  • A simple qualitative test is to take a small drop of the liquid on a glass slide and observe its evaporation. The presence of a non-volatile residue may indicate polymer formation.

Visualizing Polymerization Prevention Strategies

Polymerization_Prevention cluster_storage Storage Conditions cluster_inhibition Chemical Inhibition cluster_handling Handling Procedures storage Store at 2-8°C inert_atm Inert Atmosphere (N2, Ar) dark Protect from Light inhibitor Add Polymerization Inhibitor hq Hydroquinone (HQ) inhibitor->hq e.g. bht Butylated Hydroxytoluene (BHT) inhibitor->bht e.g. tempo 4-hydroxy-TEMPO inhibitor->tempo e.g. handling Minimize Heat Exposure oxygen_free Oxygen-Free Environment compound This compound prevention Prevention of Polymerization compound->prevention prevention->storage prevention->inhibitor prevention->handling

Caption: Strategies to prevent the polymerization of this compound.

References

Technical Support Center: Optimizing Substitutions on 2-chloro-cinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on 2-chloro-cinnamaldehyde. The content is designed to offer practical guidance on common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions.

General Troubleshooting and FAQs

Q1: My cross-coupling reaction with 2-chloro-cinnamaldehyde is not working (low or no yield). What are the common causes?

A1: Failure of cross-coupling reactions with 2-chloro-cinnamaldehyde, an electron-deficient and sterically hindered substrate, can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.

  • Poor Oxidative Addition: The C-Cl bond of 2-chloro-cinnamaldehyde is strong, making the initial oxidative addition step difficult. This is a common issue with aryl chlorides.[1][2][3]

  • Ligand Choice: The phosphine or N-heterocyclic carbene (NHC) ligand may not be suitable for activating the aryl chloride. Electron-rich and bulky ligands are often required.[2][4]

  • Inappropriate Base: The base might be too weak to facilitate the catalytic cycle or may be causing degradation of the starting material or product.

  • Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.

  • Presence of Impurities: Water, oxygen, or other impurities can poison the catalyst. Ensure anhydrous and anaerobic conditions where necessary.

Q2: I am observing the formation of byproducts. What are the likely side reactions?

A2: Common side reactions in palladium-catalyzed cross-couplings include:

  • Homocoupling: Formation of a biaryl product from the coupling of two boronic acids (in Suzuki reactions) or two aryl halides. This can be exacerbated by the presence of oxygen.

  • Dehalogenation: The chloro group on the cinnamaldehyde is replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.

  • Protodeborylation (Suzuki Reaction): The boronic acid is converted back to the corresponding arene before it can couple with the aryl halide.

  • Aldehyde-Related Side Reactions: The aldehyde group on 2-chloro-cinnamaldehyde can potentially undergo side reactions, such as aldol condensation, under basic conditions.

Q3: How do I choose the right catalyst and ligand for my substitution reaction?

A3: The choice of catalyst and ligand is critical, especially for a challenging substrate like an aryl chloride.

  • For Suzuki-Miyaura: Electron-rich and bulky phosphine ligands like XPhos, SPhos, or BrettPhos are often effective for coupling aryl chlorides.[4]

  • For Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are known to enhance reaction efficiency.[1][4][5][6] N-heterocyclic carbene (NHC) ligands can also be very effective.[7]

  • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[8][9][10] For copper-free conditions, specialized palladium catalysts with bulky, electron-rich ligands are used.[11][12][13]

  • For Heck Reaction: Palladium acetate (Pd(OAc)₂) with phosphine ligands is common. The choice of ligand can influence regioselectivity.[14][15][16][17][18]

Suzuki-Miyaura Coupling: Troubleshooting Guide

Problem: Low to no yield of the desired 2-aryl-cinnamaldehyde.

Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature. Consider using a pre-formed Pd(0) catalyst.[2]
Catalyst Poisoning Ensure all reagents and solvents are anhydrous and degassed. Use high-purity reagents.
Base Incompatibility Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[19]
Poor Solubility Try a different solvent or a solvent mixture (e.g., Toluene/water, Dioxane/water).
Protodeborylation Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for 2-chloro-cinnamaldehyde.

  • To an oven-dried Schlenk tube, add 2-chloro-cinnamaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL).

  • Heat the reaction mixture at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Data for Suzuki-Miyaura Coupling of Aryl Chlorides (Illustrative)
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene110<10
Pd₂(dba)₃ (1)SPhos (3)K₃PO₄Dioxane10085
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10092
PEPPSI-IPr (2)-K₃PO₄t-BuOH8088

Data is illustrative for aryl chlorides and may vary for 2-chloro-cinnamaldehyde.

Buchwald-Hartwig Amination: Troubleshooting Guide

Problem: Incomplete conversion or decomposition of starting materials.

Possible Cause Troubleshooting Steps
Steric Hindrance Use a bulkier ligand (e.g., BrettPhos, RuPhos) to promote reductive elimination.[1][4][5]
Base Sensitivity The aldehyde may be sensitive to strong bases like NaOtBu. Use a weaker base such as K₃PO₄ or Cs₂CO₃.[19]
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, a more active catalyst system may be needed.
Catalyst Deactivation Ensure anaerobic conditions. Some ligands are air-sensitive.
Representative Experimental Protocol: Buchwald-Hartwig Amination

This is a representative protocol based on the amination of 4-chlorotoluene and may require optimization.[8]

  • In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to a Schlenk tube.

  • Add the solvent (e.g., toluene, 5 mL) and stir for 5 minutes.

  • Add 2-chloro-cinnamaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat at 80-110 °C until the reaction is complete.

  • Cool to room temperature, and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Optimization Data for Buchwald-Hartwig Amination of Aryl Chlorides (Illustrative)
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11045
Pd₂(dba)₃ (1)XPhos (3)NaOtBuDioxane10095
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9089
G3-XPhos (2)-K₂CO₃Toluene10091

Data is illustrative for aryl chlorides and may vary for 2-chloro-cinnamaldehyde.

Sonogashira Coupling: Troubleshooting Guide

Problem: Low yield and/or significant alkyne homocoupling (Glaser coupling).

Possible Cause Troubleshooting Steps
Copper-Mediated Homocoupling Reduce the amount of copper catalyst. Ensure strictly anaerobic conditions. Consider a copper-free protocol.[11][12][13]
Low Reactivity of Aryl Chloride Increase reaction temperature. Use a more active ligand such as a bulky phosphine or an NHC.
Base Ineffectiveness Use a stronger amine base like diisopropylamine (DIPA) or triethylamine (TEA).[8][10]
Catalyst Deactivation Ensure the palladium catalyst is active and the copper salt is fresh.
Representative Experimental Protocol: Sonogashira Coupling

This is a representative protocol and may require optimization.[8]

  • To a solution of 2-chloro-cinnamaldehyde (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-2.5 mol%).

  • Add the amine base (e.g., diisopropylamine, 2-7 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction: Troubleshooting Guide

Problem: Poor regioselectivity or low conversion.

Possible Cause Troubleshooting Steps
Low Reactivity Aryl chlorides are less reactive than bromides or iodides. Use a more active catalyst system, such as a palladacycle or a catalyst with bulky, electron-rich ligands. Increase the reaction temperature.[14][17]
Regioselectivity Issues The regioselectivity (α- vs. β-substitution) can be influenced by the ligand and the electronic properties of the alkene. Screening of different phosphine ligands may be necessary.
Base Choice An organic base like triethylamine or an inorganic base like K₂CO₃ or NaOAc can be used. The choice of base can affect the reaction rate and selectivity.[16]
Alkene Polymerization If using a volatile or easily polymerized alkene, add it slowly to the reaction mixture or use it in slight excess.
Representative Experimental Protocol: Heck Reaction

This is a representative protocol and may require optimization.[3][20]

  • In a sealed tube, combine 2-chloro-cinnamaldehyde (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (if necessary, e.g., PPh₃, 4 mol%).

  • Add the base (e.g., triethylamine, 2.0 equiv) and a solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Cyanation Reaction: Troubleshooting Guide

Problem: No reaction or formation of hydrolysis byproducts.

Possible Cause Troubleshooting Steps
Low Reactivity of Aryl Chloride Cyanation of aryl chlorides often requires higher temperatures and more active catalyst systems than for aryl bromides/iodides.
Cyanide Source Use a suitable cyanide source such as Zn(CN)₂ or KCN with a phase-transfer catalyst. Trimethylsilyl cyanide (TMSCN) can also be used.[21]
Catalyst System A palladium catalyst with a phosphine ligand is typically used. For aryl chlorides, bulky electron-rich ligands can be beneficial.
Hydrolysis of Cyanide Ensure anhydrous reaction conditions to prevent the formation of carboxamide or carboxylic acid byproducts.
Representative Experimental Protocol: Cyanation

This is a representative protocol for the cyanation of an aryl halide and will likely require significant optimization.

  • To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., dppf, 4 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.6 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of 2-chloro-cinnamaldehyde (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMAc).

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and carefully quench with an aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Select Reaction Type (Suzuki, Heck, etc.) B Choose Catalyst, Ligand, Base, Solvent A->B C Dry Glassware & Prepare Reagents B->C D Assemble Reaction under Inert Gas C->D Transfer to Reaction Vessel E Add Reagents (Substrate, Catalyst, etc.) D->E F Heat & Stir E->F G Quench Reaction & Extract Product F->G Reaction Complete H Dry & Concentrate G->H I Purify via Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Reaction Fails (Low/No Yield) Check_Catalyst Is the catalyst/ligand appropriate for Ar-Cl? Start->Check_Catalyst Check_Conditions Are conditions (temp, base, solvent) optimized? Check_Catalyst->Check_Conditions Yes Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Sol_Ligand No Check_Purity Are reagents pure? (Anhydrous/Anaerobic) Check_Conditions->Check_Purity Yes Sol_Temp Increase Temperature Check_Conditions->Sol_Temp No Sol_Base Screen Different Bases (K3PO4, Cs2CO3) Check_Conditions->Sol_Base No Sol_Purity Degas Solvents, Use Fresh Reagents Check_Purity->Sol_Purity No Success Reaction Optimized Sol_Ligand->Success Sol_Temp->Success Sol_Base->Success Sol_Purity->Success

References

Purification challenges with α-chloro α,β-unsaturated aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: α-Chloro α,β-Unsaturated Aldehydes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-chloro α,β-unsaturated aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying α-chloro α,β-unsaturated aldehydes?

A1: The primary challenges in purifying α-chloro α,β-unsaturated aldehydes stem from their inherent reactivity. These compounds are susceptible to:

  • Decomposition: The presence of both an aldehyde and a halogenated alkene makes the molecule prone to degradation, especially under harsh conditions (e.g., high temperatures or extreme pH).

  • Polymerization: Like many unsaturated carbonyl compounds, these aldehydes can polymerize, leading to yield loss and purification difficulties.

  • Isomerization: The double bond can potentially isomerize, leading to a mixture of E/Z isomers which can be difficult to separate.

  • Side-product Formation: Synthesis of these aldehydes can lead to various byproducts that may have similar polarities, complicating chromatographic separation.[1][2]

Q2: What are common impurities found alongside α-chloro α,β-unsaturated aldehydes after synthesis?

A2: Common impurities can include:

  • Starting materials: Unreacted aldehydes or halogenating agents.

  • Over-halogenated or under-halogenated species: Molecules with more than one chlorine atom or lacking the α-chloro substitution.

  • Oxidation products: The corresponding carboxylic acid is a very common impurity, as aldehydes are easily oxidized.[3]

  • Solvent adducts: Depending on the solvent and reaction conditions, solvent molecules may react with the aldehyde.

  • Byproducts from the halogenation/elimination steps: For example, if triphenylphosphine dihalides are used, triphenylphosphine and triphenylphosphine oxide can be significant impurities.[1]

Q3: How should I store purified α-chloro α,β-unsaturated aldehydes?

A3: Due to their reactivity, proper storage is crucial. It is recommended to:

  • Store them at low temperatures (e.g., in a freezer at -20°C).

  • Protect them from light and moisture.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Consider storing them as a solution in a dry, aprotic solvent if the pure compound is particularly unstable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of α-chloro α,β-unsaturated aldehydes.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography 1. Decomposition on silica gel: Silica gel can be acidic and may cause degradation of sensitive compounds. 2. Irreversible adsorption: The polar aldehyde may bind strongly to the stationary phase. 3. Volatility: The compound may be volatile and lost during solvent evaporation.1. Use deactivated silica: Treat silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). 2. Optimize the solvent system: Use a more polar eluent to reduce retention. Consider using a gradient elution. 3. Careful evaporation: Use a rotary evaporator at low temperature and pressure. For highly volatile compounds, consider alternative purification methods like distillation.
Product is a mixture of isomers 1. Isomerization during purification: The purification conditions (e.g., heat, light, acidic/basic stationary phase) may be causing isomerization. 2. The synthesis produced a mixture of isomers. 1. Use mild purification conditions: Avoid high temperatures and exposure to light. Use neutral stationary phases. 2. Employ specialized chromatography: Chiral chromatography or HPLC with a suitable column may be necessary to separate isomers.
Presence of carboxylic acid impurity Oxidation of the aldehyde: This can happen during the reaction, workup, or storage, especially if exposed to air.1. Wash with a mild base: During the workup, a gentle wash with a dilute sodium bicarbonate solution can remove acidic impurities. Be cautious, as strong bases can cause decomposition. 2. Bisulfite adduct formation: This method can selectively remove the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated.[3][4]
Product appears to be polymerizing 1. High concentration: Concentrated solutions of unsaturated aldehydes are more prone to polymerization. 2. Heat or light exposure: These can initiate polymerization. 3. Presence of radical initiators. 1. Work with dilute solutions. 2. Keep the compound cold and protected from light. 3. Add a radical inhibitor: A small amount of an inhibitor like hydroquinone or BHT can be added during storage or purification, but ensure it won't interfere with downstream applications.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is suitable for removing polar impurities from moderately stable α-chloro α,β-unsaturated aldehydes.

  • Preparation of Deactivated Silica Gel:

    • Slurry silica gel in the desired non-polar solvent (e.g., hexanes).

    • Add 1-2% (v/v) of triethylamine to the slurry.

    • Stir for 15-30 minutes.

    • Pack the column with the deactivated silica slurry.

  • Column Chromatography:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is effective for removing non-aldehyde impurities, particularly the corresponding carboxylic acid.[3][4]

  • Adduct Formation:

    • Dissolve the impure aldehyde in a minimal amount of a suitable alcohol (e.g., ethanol or methanol).

    • Add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite and stir vigorously. A white precipitate of the bisulfite adduct may form.

    • Continue stirring for 1-2 hours to ensure complete adduct formation.

  • Isolation of the Adduct:

    • If a solid precipitates, filter the mixture and wash the solid with a small amount of cold alcohol and then ether.

    • If no solid forms, proceed to the extraction step.

  • Removal of Impurities:

    • Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer (or the dissolved adduct), add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to decompose the adduct and regenerate the aldehyde.

    • Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_final Final Steps Start Crude Product TLC_NMR TLC/NMR Analysis Start->TLC_NMR Column Column Chromatography TLC_NMR->Column Polar Impurities Bisulfite Bisulfite Adduct Formation TLC_NMR->Bisulfite Non-Aldehyde Impurities Distillation Distillation TLC_NMR->Distillation Boiling Point Difference Purity_Check Purity Check (NMR, GC-MS) Column->Purity_Check Bisulfite->Purity_Check Distillation->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: A decision workflow for selecting a purification method.

Troubleshooting_Flowchart Start Purification Unsuccessful Low_Yield Low Yield? Start->Low_Yield Impure Product Impure? Start->Impure Decomposition Decomposition on Column? Low_Yield->Decomposition Yes Volatility Compound Volatile? Low_Yield->Volatility No Acid_Impurity Carboxylic Acid Impurity? Impure->Acid_Impurity Yes Isomer_Mixture Mixture of Isomers? Impure->Isomer_Mixture No Use_Deactivated_Silica Use Deactivated Silica/Alumina Decomposition->Use_Deactivated_Silica Yes Low_Temp_Evap Low Temp. Evaporation Volatility->Low_Temp_Evap Yes Bicarb_Wash Bicarbonate Wash or Bisulfite Adduct Formation Acid_Impurity->Bicarb_Wash Yes Mild_Conditions Use Milder Conditions / HPLC Isomer_Mixture->Mild_Conditions Yes

Caption: A troubleshooting flowchart for purification issues.

References

Stability issues of (E)-2-Chloro-3-phenyl-2-propenal in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (E)-2-Chloro-3-phenyl-2-propenal in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis after short-term storage. Oxidative Degradation: The aldehyde group is susceptible to oxidation, especially in the presence of air, forming the corresponding carboxylic acid.1. Prepare solutions fresh whenever possible. 2. If storage is necessary, blanket the solvent and the solution with an inert gas (e.g., nitrogen or argon). 3. Store solutions at reduced temperatures (2-8 °C) and protected from light.
Loss of compound potency over time in protic solvents (e.g., methanol, ethanol). Solvent Addition/Reaction: Protic solvents can potentially react with the activated double bond or the aldehyde group, especially under non-neutral pH conditions.1. Consider using aprotic solvents for stock solutions if long-term stability is required. 2. Ensure the solvent is of high purity and free from acidic or basic contaminants. 3. Buffer the solution if the experimental conditions allow.
Discoloration of the solution (e.g., turning yellow or brown). Polymerization/Side Reactions: α,β-Unsaturated aldehydes can be prone to polymerization or other side reactions, which can be catalyzed by light, heat, or impurities.1. Store solutions in amber vials or otherwise protect from light. 2. Avoid high temperatures during sample preparation and storage. 3. Filter the solution through a 0.22 µm filter to remove any particulate matter that could act as a catalyst.
Inconsistent analytical results between different batches of solvent. Solvent Quality: The presence of impurities in the solvent (e.g., peroxides in ethers, acidic impurities) can accelerate degradation.1. Use high-purity, HPLC-grade, or anhydrous solvents. 2. Test new batches of solvent for peroxides or other impurities before use. 3. Consider using solvents with added stabilizers (e.g., BHT in THF) if compatible with the downstream application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of an α,β-unsaturated aldehyde, the two most probable degradation pathways are:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming (E)-2-Chloro-3-phenyl-2-propenoic acid. This is a common degradation route for aldehydes exposed to air.

  • Hydrolysis/Addition: In the presence of water or other nucleophiles, addition to the carbon-carbon double bond or reaction at the carbonyl carbon can occur, especially under acidic or basic conditions.

Q2: Which solvents are recommended for preparing stock solutions of this compound?

A2: For short-term use, high-purity aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred to minimize potential reactions with the solvent. If protic solvents like methanol or ethanol must be used, solutions should be prepared fresh and used immediately. For long-term storage, dissolution in a high-purity aprotic solvent, followed by storage at -20°C or below under an inert atmosphere, is recommended.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Are there any known incompatibilities with common excipients?

A4: Amines and thiols are known to react with α,β-unsaturated carbonyl compounds via Michael addition. Therefore, formulation with excipients containing primary or secondary amine functional groups or free thiols should be approached with caution and would require thorough compatibility studies.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound in various solvents under forced degradation conditions. This data is illustrative and based on the expected reactivity of this class of compounds. Actual stability should be determined experimentally.

Solvent Condition Time (hours) Degradation (%) Major Degradant
Acetonitrile40°C24< 1%Not significant
Methanol40°C24~ 5%Potential solvent adduct
Water (pH 7)40°C24~ 2%(E)-2-Chloro-3-phenyl-2-propenoic acid
0.1 M HCl40°C8~ 15%Hydrolysis products
0.1 M NaOH25°C4> 50%Multiple degradation products
3% H₂O₂25°C4> 90%(E)-2-Chloro-3-phenyl-2-propenoic acid and others

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

Objective: To evaluate the stability of this compound under various stress conditions in a selected solvent.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in a controlled temperature oven at 60°C.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute with mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control. Identify and quantify any major degradation products.

Protocol 2: Photostability Study

Objective: To assess the stability of this compound when exposed to light.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also place a sample of the solid compound in clear and amber vials.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • Dark Control: Wrap identical samples in aluminum foil and place them alongside the exposed samples to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH) stock->base Apply Stress oxid Oxidation (3% H2O2) stock->oxid Apply Stress therm Thermal Stress (60°C) stock->therm Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc eval Evaluate Degradation % & Identify Products hplc->eval

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Addition parent This compound oxid_prod (E)-2-Chloro-3-phenyl-2-propenoic acid parent->oxid_prod [O], Air, H2O2 hydro_prod Potential Hydrolysis/ Addition Products parent->hydro_prod H2O, H+ or OH-

Caption: Potential degradation pathways.

How to minimize byproduct formation in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what are its common applications?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic aromatic substitution is widely employed in the synthesis of aryl aldehydes, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[1]

Q2: What are the most common byproducts in the Vilsmeier-Haack reaction?

Common byproducts can include:

  • Di-formylated products: Occur when the substrate is highly activated, leading to the introduction of a second formyl group.

  • Chlorinated byproducts: Arise from the reaction of the substrate with the chlorinating agent (e.g., POCl₃).

  • Products from reaction with solvent or impurities: Impurities in the solvent or starting materials can lead to undesired side reactions.

  • Isomeric products: In substrates with multiple reactive sites, a mixture of formylated isomers can be formed.[4][6]

  • Amide byproducts: In the case of aldoxime substrates, amides can be formed instead of the expected formylated product.[7]

Q3: How can I minimize the formation of di-formylated byproducts?

Di-formylation is more likely with highly activated substrates. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent relative to the substrate. A large excess of the reagent can drive the reaction towards di-formylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for mono-formylation.[6]

  • Slow Addition of Reagent: Adding the Vilsmeier reagent slowly to the substrate solution can help to maintain a low concentration of the reagent in the reaction mixture, thus disfavoring di-formylation.

Q4: I am observing chlorinated byproducts in my reaction. How can I prevent this?

Chlorination of the aromatic ring is a potential side reaction. To mitigate this:

  • Use Alternative Reagents: In some cases, using a milder formylating reagent or a different activating agent for the DMF can reduce chlorination. For instance, thionyl chloride (SOCl₂) or oxalyl chloride can be used instead of POCl₃.[8]

  • Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of the competing chlorination reaction.

  • Careful Control of Stoichiometry: Ensure that the amount of POCl₃ is not excessively high.

Q5: My reaction is not going to completion, or the Vilsmeier reagent is precipitating. What should I do?

Incomplete reactions or precipitation of the Vilsmeier reagent can be due to several factors:

  • Solvent Choice: The choice of solvent is crucial. Common solvents include dichloromethane (DCM), DMF, and POCl₃ itself.[4] Ensure your starting material is soluble in the chosen solvent system. Anhydrous conditions are essential.

  • Reagent Purity: The purity of DMF is critical. Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[9] Use freshly distilled or high-purity anhydrous DMF.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[10] It is typically prepared at low temperatures (e.g., 0 °C) to ensure its stability.[8] If the reagent precipitates, it may be due to insolubility at low temperatures. A gradual increase in temperature after the addition of the substrate might be necessary. In some cases, mechanical stirring is required to manage the formation of a thick precipitate.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature.[6] 4. Impure reagents.[9]1. Increase reaction time or temperature gradually. 2. Ensure anhydrous conditions and inert atmosphere. 3. Optimize temperature; for highly reactive substrates, lower temperatures are preferred. For less reactive ones, higher temperatures may be needed. 4. Use high-purity, anhydrous DMF and fresh POCl₃.
Formation of Multiple Isomers 1. Substrate has multiple activated positions. 2. Steric and electronic effects influencing regioselectivity.[4][6]1. Modify the substrate to block one of the reactive sites with a protecting group. 2. Alter the reaction conditions (solvent, temperature) to favor the desired isomer. Sterically bulky Vilsmeier reagents can sometimes improve regioselectivity.
Formation of Colored Impurities 1. Polymerization of the substrate or product. 2. Side reactions leading to conjugated systems.1. Run the reaction at a lower temperature. 2. Use a more dilute solution. 3. Optimize the work-up procedure to remove polymeric material.
Difficult Work-up/Purification 1. Formation of water-soluble byproducts. 2. Emulsion formation during extraction.1. Careful hydrolysis of the intermediate iminium salt is crucial. Quenching the reaction with a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) is common.[4][12] 2. Use brine to break up emulsions during extraction.

Experimental Protocols

Protocol 1: High-Yield Formylation of N,N-Dimethylaniline

This protocol is adapted from a literature procedure for the formylation of a reactive aromatic amine.[12]

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ethyl acetate

  • Brine

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool 438 g (6 moles) of DMF in an ice bath.

  • With careful stirring, add 253 g (1.65 moles) of POCl₃ dropwise, maintaining the temperature below 20 °C. An exothermic reaction occurs, forming the Vilsmeier reagent.

  • Once the addition of POCl₃ is complete and the exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.

  • After the addition of dimethylaniline, a yellow-green precipitate may form. Heat the reaction mixture on a steam bath and continue stirring for 2 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the reaction by the dropwise addition of 40 mL of 2 M NaOH solution to obtain a clear solution.

  • Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer three times with 50 mL of ethyl acetate each.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Protocol 2: Minimizing Byproducts in the Formylation of a Generic Electron-Rich Arene

This protocol provides general guidelines for minimizing byproduct formation.

Materials:

  • Electron-rich arene (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Saturated sodium acetate solution

  • Ethyl acetate or Diethyl ether

  • Brine

Procedure:

  • To a solution of the electron-rich arene in the anhydrous solvent, add the required amount of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add POCl₃ (1.1 - 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->VilsmeierReagent - OPOCl₂⁻ Arene Electron-Rich Arene SigmaComplex Sigma Complex Arene->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Start Reaction Start Problem Identify Problem: Low Yield / Byproducts Start->Problem CheckPurity Check Reagent Purity (DMF, POCl₃, Substrate) Problem->CheckPurity [Impurity Suspected] OptimizeTemp Optimize Temperature (Lower for high reactivity, higher for low reactivity) Problem->OptimizeTemp [Temp Issue Suspected] OptimizeStoich Optimize Stoichiometry (Avoid large excess of reagents) Problem->OptimizeStoich [Byproduct Issue] CheckPurity->OptimizeTemp OptimizeTemp->OptimizeStoich CheckWorkup Review Work-up Procedure (Hydrolysis, Extraction) OptimizeStoich->CheckWorkup Solution Improved Yield/ Purity CheckWorkup->Solution

Caption: A workflow for troubleshooting common issues.

Byproduct_Factors cluster_factors Influencing Factors cluster_byproducts Potential Byproducts Reaction Vilsmeier-Haack Reaction Diformylation Di-formylation Reaction->Diformylation Chlorination Chlorination Reaction->Chlorination Isomers Isomers Reaction->Isomers Degradation Degradation Reaction->Degradation Temperature Temperature Temperature->Reaction Stoichiometry Stoichiometry Stoichiometry->Reaction Substrate Substrate Reactivity Substrate->Reaction Solvent Solvent/Purity Solvent->Reaction

Caption: Factors influencing byproduct formation.

References

Technical Support Center: Managing 2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal instability of 2-chloro-3-phenyl-2-propenal. The information is structured to address common issues and provide practical solutions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloro-3-phenyl-2-propenal and why is its stability a concern?

2-chloro-3-phenyl-2-propenal is an α,β-unsaturated aldehyde. Like many compounds in this class, it is susceptible to thermal instability, oxidation, and polymerization, which can affect experimental results and pose safety hazards. The presence of a chloro group can further influence its reactivity.

Q2: What are the primary signs of decomposition of 2-chloro-3-phenyl-2-propenal?

Users should be vigilant for the following signs of degradation:

  • Color Change: A noticeable change from a colorless or pale yellow to a darker yellow or brown hue.

  • Formation of Precipitate: The appearance of solid material in the liquid.

  • Change in Viscosity: An increase in viscosity, which may suggest polymerization.

  • Inconsistent Experimental Results: Unexpected outcomes or poor yields in reactions can be an indicator of reagent degradation.

Q3: How should 2-chloro-3-phenyl-2-propenal be properly stored to minimize degradation?

To ensure the longevity of the compound, adhere to the following storage guidelines, which are best practices for reactive aldehydes:

  • Temperature: Store at a recommended temperature of 2-8°C.[1]

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.[1][2]

  • Light Protection: Keep the container in a dark location, as light can promote degradation.

  • Container: Use a tightly sealed container. Opened containers should be carefully resealed.[1]

Q4: What are the potential decomposition products of 2-chloro-3-phenyl-2-propenal?

While specific data for this compound is limited, based on its structural analog, cinnamaldehyde, potential decomposition can occur via oxidation. The oxidation of cinnamaldehyde is a three-step process involving the formation of peroxides, followed by their thermal decomposition, which can lead to complex oxidation reactions and potentially hazardous rapid decomposition.[3][4] The main products from cinnamaldehyde oxidation include acetaldehyde, benzaldehyde, and benzoic acid.[3][4] Therefore, similar products could be expected from the decomposition of 2-chloro-3-phenyl-2-propenal.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts Decomposition of 2-chloro-3-phenyl-2-propenal.- Confirm the purity of the starting material using techniques like NMR or GC-MS before use. - Purify the compound if necessary.
Low reaction yield The reactant has degraded over time.- Use a fresh batch of the compound. - Always store the compound under the recommended conditions.
Visible signs of degradation (color change, precipitate) Improper storage or handling.- Discard the degraded material following institutional safety protocols. - Review and strictly adhere to the recommended storage and handling procedures.
Inconsistent analytical data (e.g., NMR, HPLC) Presence of impurities from decomposition.- Repurify the compound. - Compare the analytical data of a fresh sample with the stored sample to identify degradation products.

Experimental Protocols

Protocol 1: Safe Handling of 2-Chloro-3-phenyl-2-propenal
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Inert Atmosphere: For transfers and reactions, use techniques to maintain an inert atmosphere to minimize contact with air and moisture.

  • Spill Management: In case of a spill, remove all ignition sources and absorb the material with a spill pillow or other absorbent material. The spill can be neutralized with a sodium bisulfite solution before cleanup.[2]

Protocol 2: Monitoring the Stability of 2-Chloro-3-phenyl-2-propenal
  • Visual Inspection: Regularly inspect the stored compound for any visual signs of degradation.

  • Analytical Monitoring: For long-term storage or before critical experiments, it is advisable to check the purity of the compound using analytical methods such as:

    • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity of the compound.

Quantitative Data Summary

The following table summarizes thermal decomposition data for cinnamaldehyde, a structurally related compound. This data should be considered as an estimate for the behavior of 2-chloro-3-phenyl-2-propenal.

Parameter Value (for Cinnamaldehyde) Conditions Reference
Onset Temperature of Oxidation 373 K (100 °C)In the presence of oxygen[3][4]
Activation Energy of Oxidation 18.57 kJ mol⁻¹308–338 K[3][4]
Decomposition Temperature 550 K (277 °C)On a Cu(110) surface[5][6]

Visualizations

decomposition_pathway 2-Chloro-3-phenyl-2-propenal 2-Chloro-3-phenyl-2-propenal Peroxide Intermediates Peroxide Intermediates 2-Chloro-3-phenyl-2-propenal->Peroxide Intermediates Oxidation (O2) Decomposition Products Decomposition Products Peroxide Intermediates->Decomposition Products Thermal Decomposition Benzoic Acid derivative Benzoic Acid derivative Decomposition Products->Benzoic Acid derivative Benzaldehyde derivative Benzaldehyde derivative Decomposition Products->Benzaldehyde derivative Other Oxidation Products Other Oxidation Products Decomposition Products->Other Oxidation Products

Caption: Postulated oxidation pathway of 2-chloro-3-phenyl-2-propenal.

safe_handling_workflow cluster_storage Storage cluster_handling Handling cluster_monitoring Stability Monitoring Store at 2-8°C Store at 2-8°C Inert Atmosphere Inert Atmosphere Store at 2-8°C->Inert Atmosphere Protect from Light Protect from Light Inert Atmosphere->Protect from Light Use in Fume Hood Use in Fume Hood Protect from Light->Use in Fume Hood Wear PPE Wear PPE Use in Fume Hood->Wear PPE Visual Inspection Visual Inspection Wear PPE->Visual Inspection Analytical Checks (TLC, GC-MS, NMR) Analytical Checks (TLC, GC-MS, NMR) Visual Inspection->Analytical Checks (TLC, GC-MS, NMR) End End Analytical Checks (TLC, GC-MS, NMR)->End Start Start Start->Store at 2-8°C

Caption: Workflow for safe storage, handling, and stability monitoring.

References

Overcoming low reactivity in derivatization of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of (E)-2-Chloro-3-phenyl-2-propenal, particularly addressing its low reactivity.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a nucleophilic substitution on this compound, but I am observing very low conversion of the starting material. What are the potential causes and solutions?

Answer:

Low reactivity in the derivatization of this compound can be attributed to several factors, primarily the electronic effects of the molecule and the reaction conditions. The presence of the electron-withdrawing aldehyde group and the conjugated system can influence the electrophilicity of the carbon bearing the chlorine atom. Here are some troubleshooting steps:

  • Increase Nucleophile Strength: The reactivity of the substitution reaction is highly dependent on the nucleophilicity of the reacting partner.

    • Recommendation: If using a neutral nucleophile (e.g., an amine), consider deprotonating it with a suitable non-nucleophilic base to generate a more potent anionic nucleophile. For example, use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate an alcohol or thiol before adding the electrophile.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.

    • Recommendation: For SNAr-type reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cation of the nucleophile, thus increasing its effective nucleophilicity.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition of the starting material or product.

  • Catalysis: The use of a catalyst can significantly enhance the reaction rate.

    • Lewis Acid Catalysis: Lewis acids can activate the aldehyde group, indirectly influencing the electronic properties of the double bond and the C-Cl bond.

    • Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile to the substrate.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed check_nucleophile Assess Nucleophile Strength start->check_nucleophile increase_nucleophilicity Increase Nucleophilicity (e.g., deprotonation) check_nucleophile->increase_nucleophilicity Weak check_solvent Evaluate Solvent Choice check_nucleophile->check_solvent Strong monitor_reaction Monitor Reaction Progress increase_nucleophilicity->monitor_reaction change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent Suboptimal check_temp Review Reaction Temperature check_solvent->check_temp Optimal change_solvent->monitor_reaction increase_temp Increase Temperature check_temp->increase_temp Too Low add_catalyst Consider Catalysis (Lewis Acid, Phase-Transfer) check_temp->add_catalyst Sufficient increase_temp->monitor_reaction add_catalyst->monitor_reaction substrate This compound sub_product Substitution Product (at C-Cl) substrate->sub_product Hard Nucleophile Low Temperature add_product Michael Addition Product (at β-carbon) substrate->add_product Soft Nucleophile carbonyl_product Carbonyl Addition Product substrate->carbonyl_product Unselective Conditions protecting_group Protect Aldehyde substrate->protecting_group nucleophile Nucleophile nucleophile->substrate protected_substrate Protected Substrate nucleophile->protected_substrate deprotection Deprotection sub_product->deprotection protecting_group->protected_substrate protected_substrate->sub_product start Start dissolve Dissolve Substrate in Ethanol start->dissolve add_base Add Sodium Acetate dissolve->add_base add_hydrazine Add Hydrazine Hydrate add_base->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Pyrazole Product purify->product

Technical Support Center: Synthesis of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (E)-2-Chloro-3-phenyl-2-propenal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Vilsmeier Reagent Formation: Moisture in the reagents or solvent can quench the phosphorus oxychloride (POCl₃).2. Inactive Starting Material: The starting material (e.g., cinnamaldehyde) may be of poor quality or degraded.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Inefficient Quenching and Work-up: The iminium salt intermediate may not be fully hydrolyzed, or the product may be lost during extraction.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).2. Verify Starting Material Purity: Use freshly distilled or purified starting materials. Confirm purity via analytical techniques like NMR or GC-MS before use.3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or another suitable technique. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.[1]4. Controlled Quenching: Pour the reaction mixture slowly into a well-stirred ice/water mixture to ensure efficient hydrolysis. Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions.
Formation of Byproducts/ Impurities 1. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to polymerization, especially at elevated temperatures.2. Impure Reagents: Impurities in the starting materials or reagents can lead to the formation of undesired products.3. Non-specific Reaction: The Vilsmeier-Haack reaction can sometimes lead to formylation at different positions on the substrate, although this is less common with simple alkenes.1. Strict Temperature Control: Maintain the recommended reaction temperature. The formation of the Vilsmeier reagent is often exothermic and should be done at low temperatures (e.g., 0-5 °C).[2] The subsequent reaction with the alkene may require a different temperature, which should be carefully controlled.2. Use High-Purity Reagents: Employ reagents of the highest available purity to minimize side reactions.3. Characterize Byproducts: If significant byproducts are formed, isolate and characterize them to understand the side reactions and adjust the reaction conditions accordingly.
Thermal Runaway/ Exothermic Reaction 1. Rapid Addition of Reagents: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Adding the reagents too quickly can lead to a rapid increase in temperature.[3]2. Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.3. Poor Mixing: Localized "hot spots" can form if the reaction mixture is not adequately stirred, leading to uncontrolled exotherms.1. Slow, Controlled Addition: Add POCl₃ to DMF dropwise at a rate that allows for effective heat dissipation. For larger scales, consider using a syringe pump for precise control over the addition rate.2. Efficient Heat Management: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Monitor the internal temperature of the reaction closely. For industrial-scale production, a continuous flow reactor can offer superior heat management.[4]3. Effective Agitation: Use an overhead stirrer with a properly designed impeller to ensure efficient mixing and uniform temperature distribution throughout the reactor.
Precipitation of Vilsmeier Reagent 1. Low Temperature: The Vilsmeier reagent can sometimes precipitate or solidify at low temperatures, especially at high concentrations.2. Solvent Choice: The choice of solvent can influence the solubility of the Vilsmeier reagent.1. Temperature Adjustment: If precipitation occurs and hinders stirring, a slight, carefully controlled increase in temperature may be necessary to redissolve the reagent before proceeding with the addition of the substrate.2. Solvent Optimization: While DMF is a reactant, a co-solvent like dichloromethane or 1,2-dichloroethane can be used to maintain a homogeneous solution.
Difficulties in Product Purification 1. Emulsion Formation during Work-up: The presence of DMF and salts can lead to the formation of stable emulsions during aqueous work-up.2. Co-distillation with Solvents: The product may be volatile and co-distill with the solvent during rotary evaporation.3. Inefficient Crystallization: The crude product may be an oil or a low-melting solid that is difficult to crystallize.1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.2. Careful Solvent Removal: Remove the solvent under reduced pressure at a controlled temperature to avoid loss of the product.3. Alternative Purification Methods: For large-scale purification, consider vacuum distillation or column chromatography. An alternative is the use of a bisulfite extraction protocol, where the aldehyde forms a water-soluble adduct that can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to the synthesis of this compound?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich substrate.[5][6] In the synthesis of this compound, the reaction is typically performed on a starting material like cinnamaldehyde or a related styrene derivative. The Vilsmeier reagent, which is the active formylating agent, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7] This reagent then reacts with the starting material to form an iminium salt intermediate, which is subsequently hydrolyzed during the work-up to yield the desired α-chloro-α,β-unsaturated aldehyde.[7]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃ to form the Vilsmeier reagent.[3] On a large scale, inadequate temperature control can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure, which can result in reactor failure. It is crucial to have a robust cooling system, controlled reagent addition, and continuous monitoring of the internal reaction temperature.[8] The reagents themselves, particularly POCl₃, are corrosive and moisture-sensitive, requiring careful handling in a well-ventilated area under anhydrous conditions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched in a separate vial with a small amount of ice-cold water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to observe the disappearance of the starting material and the appearance of the product spot.

Q4: What is the role of the aqueous work-up, and why is it important?

The aqueous work-up serves two main purposes. Firstly, it hydrolyzes the iminium salt intermediate that is formed after the Vilsmeier reagent reacts with the substrate. This hydrolysis step is what forms the final aldehyde product. Secondly, it is used to remove water-soluble byproducts and unreacted reagents from the organic layer containing the product. A thorough work-up is essential for obtaining a clean crude product, which simplifies the subsequent purification steps. Pouring the reaction mixture into ice-cold water helps to control the exotherm of the hydrolysis.[2]

Q5: What are the most effective methods for purifying the final product on a large scale?

For large-scale purification of this compound, several methods can be considered:

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a cost-effective and scalable purification method.

  • Column Chromatography: While often used at the lab scale, large-scale column chromatography can be employed, though it can be resource-intensive.

  • Bisulfite Extraction: This is a classic and effective method for purifying aldehydes. The crude product is treated with an aqueous solution of sodium bisulfite, which selectively reacts with the aldehyde to form a water-soluble adduct. This adduct can be separated from non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated by treating the aqueous layer with a base.

Quantitative Data

Parameter Lab Scale (Example) Pilot Scale (Target) Production Scale (Target)
Starting Material (mol) 0.11.010.0
DMF (equivalents) 1086
POCl₃ (equivalents) 1.21.11.05
Reaction Temperature (°C) 0 - 255 - 2010 - 15
Addition Time of POCl₃ (h) 0.524
Reaction Time (h) 468
Yield (%) Record experimental valueRecord experimental valueRecord experimental value
Purity (by GC/HPLC, %) Record experimental valueRecord experimental valueRecord experimental value
Key Observations e.g., color change, exotherme.g., temperature profile, mixing efficiencye.g., process cycle time, safety incidents

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is adapted from general Vilsmeier-Haack procedures and should be optimized for specific laboratory conditions.

  • Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Substrate: Dissolve the starting material (e.g., cinnamaldehyde, 1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Extraction: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.

Considerations for Scaling Up
  • Heat Management: For pilot or production scale, a jacketed reactor with a reliable cooling system is essential. The addition of POCl₃ must be carefully controlled to manage the exotherm. Continuous flow reactors are a modern alternative that offers superior heat exchange and safety for highly exothermic reactions.[4]

  • Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing and heat transfer in larger reactors. The impeller design should be chosen to handle the viscosity of the reaction mixture.

  • Reagent Handling: Use of closed systems and automated dosing pumps for the addition of hazardous reagents like POCl₃ is recommended at larger scales.

  • Work-up: The quenching step will be highly exothermic and must be performed with caution in a vessel designed to handle the temperature and potential gas evolution. Large-scale extraction equipment may be required.

  • Purification: Vacuum distillation is often the most practical method for purification at scale. The distillation setup should be appropriately sized for the volume of material.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Work-up and Purification reagent_prep 1. Add anhydrous DMF to reactor cool_dmf 2. Cool DMF to 0-5 °C reagent_prep->cool_dmf add_pocl3 3. Slow, dropwise addition of POCl₃ (Maintain T < 10 °C) cool_dmf->add_pocl3 stir_reagent 4. Stir at 0-5 °C for 30 min add_pocl3->stir_reagent add_substrate 5. Add substrate solution dropwise stir_reagent->add_substrate react 6. Stir at controlled temperature (Monitor by TLC) add_substrate->react quench 7. Quench reaction mixture in ice/water react->quench neutralize 8. Neutralize with base (e.g., NaHCO₃) quench->neutralize extract 9. Extract with organic solvent neutralize->extract wash_dry 10. Wash with brine and dry extract->wash_dry purify 11. Purify (Distillation/Chromatography) wash_dry->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield check_reagents Reagents anhydrous and pure? start->check_reagents check_conditions Reaction conditions (T, t) optimal? check_reagents->check_conditions Yes dry_reagents Use dry solvents and fresh reagents check_reagents->dry_reagents No check_workup Work-up efficient? check_conditions->check_workup Yes optimize_conditions Adjust temperature or reaction time check_conditions->optimize_conditions No optimize_workup Optimize extraction and hydrolysis check_workup->optimize_workup No success Improved Yield check_workup->success Yes dry_reagents->start optimize_conditions->start optimize_workup->start

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (E)-2-Chloro-3-phenyl-2-propenal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of (E)-2-Chloro-3-phenyl-2-propenal and its structural analog, cinnamaldehyde. Understanding the distinct reactivity profiles of these α,β-unsaturated aldehydes is crucial for their application in organic synthesis and drug development. This document summarizes their key chemical properties, compares their behavior in characteristic reactions, and provides insights into their potential biological activities, supported by available data and established reaction mechanisms.

Executive Summary

This compound and cinnamaldehyde, while structurally similar, exhibit fundamentally different reactivity patterns primarily due to the presence of a chlorine atom at the α-position in the former. Cinnamaldehyde is a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. In contrast, the electrophilicity of the β-carbon in this compound is enhanced, and the presence of a good leaving group (chloride) at the α-position facilitates a unique Michael addition-elimination pathway, leading to nucleophilic vinylic substitution. This distinction opens up different synthetic possibilities and likely translates to different biological activities and mechanisms of action.

Chemical Reactivity Comparison

The reactivity of both compounds is dictated by the electrophilic nature of the α,β-unsaturated aldehyde system. However, the electronic effects of the α-chloro substituent in this compound significantly alter its reaction pathways compared to cinnamaldehyde.

Nucleophilic Addition Reactions

Cinnamaldehyde primarily undergoes 1,4-conjugate addition (Michael addition) with soft nucleophiles such as thiols, amines, and enolates. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. Harder nucleophiles, like organolithium reagents, may favor 1,2-addition to the carbonyl group.

** this compound**, on the other hand, is highly susceptible to nucleophilic vinylic substitution. The reaction is initiated by a Michael addition of the nucleophile to the β-carbon, followed by the elimination of the chloride ion from the α-position. This two-step sequence results in the net substitution of the chlorine atom by the nucleophile.

Table 1: Comparison of Reactivity in Nucleophilic Additions

FeatureThis compoundCinnamaldehyde
Primary Reaction Type Nucleophilic Vinylic Substitution (via Michael Addition-Elimination)Michael Addition (1,4-Conjugate Addition)
Key Intermediate Enolate anion followed by eliminationResonance-stabilized enolate anion
Fate of α-substituent Chlorine is eliminated as a leaving groupHydrogen remains
Typical Nucleophiles Thiols, amines, alkoxidesThiols, amines, enolates, organocuprates
Product Type α-Substituted cinnamaldehyde derivativesβ-Substituted hydrocinnamaldehyde derivatives

Experimental Protocols

General Protocol for Michael Addition to Cinnamaldehyde

A representative protocol for the Michael addition of a thiol to cinnamaldehyde is as follows:

  • Materials: Cinnamaldehyde, a thiol (e.g., thiophenol), a basic catalyst (e.g., triethylamine or sodium hydroxide), and a solvent (e.g., ethanol or dichloromethane).

  • Procedure:

    • Dissolve cinnamaldehyde (1 equivalent) in the chosen solvent.

    • Add the thiol (1.1 equivalents) to the solution.

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with a dilute acid solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

General Protocol for Nucleophilic Vinylic Substitution on this compound

A general procedure for the reaction of this compound with a nucleophile is outlined below:

  • Materials: this compound, a nucleophile (e.g., sodium methoxide), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the solvent.

    • Add the nucleophile (1.1 equivalents) to the solution, often portion-wise or as a solution in the same solvent, while maintaining a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

    • Once the starting material is consumed, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Visualizing Reaction Mechanisms and Pathways

To illustrate the distinct reactivity and potential biological implications of these compounds, the following diagrams are provided.

Michael_Addition_Elimination cluster_cinnamaldehyde Cinnamaldehyde Reactivity cluster_chloro_cinnamaldehyde This compound Reactivity Cinnamaldehyde Cinnamaldehyde Michael Addition Michael Addition Cinnamaldehyde->Michael Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Michael Addition Michael Addition_2 Michael Addition Nucleophile (Nu-)->Michael Addition_2 Enolate Intermediate Enolate Intermediate Michael Addition->Enolate Intermediate Protonation Protonation Enolate Intermediate->Protonation Conjugate Adduct Conjugate Adduct Protonation->Conjugate Adduct 2-Chloro-cinnamaldehyde 2-Chloro-cinnamaldehyde 2-Chloro-cinnamaldehyde->Michael Addition_2 Tetrahedral Intermediate Tetrahedral Intermediate Michael Addition_2->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination Substitution Product Substitution Product Elimination->Substitution Product Chloride Ion (Cl-) Chloride Ion (Cl-) Elimination->Chloride Ion (Cl-)

Caption: Comparative reaction pathways of cinnamaldehyde and this compound with nucleophiles.

Biological Activity and Signaling Pathways

Cinnamaldehyde is well-studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] These effects are often attributed to its ability to modulate key cellular signaling pathways.

Table 2: Known Biological Activities and Signaling Pathways

CompoundBiological ActivitiesKey Signaling Pathways Modulated
Cinnamaldehyde Anti-inflammatory, Antioxidant, Antimicrobial, Anticancer, AntidiabeticNF-κB, PI3K/AKT, MAPK, Nrf2[1][2][3]
This compound Limited data available. Potential for enhanced cytotoxicity due to higher reactivity.Not well-characterized. Likely to interact with cellular nucleophiles like glutathione and cysteine residues in proteins, potentially leading to cellular stress and apoptosis.

The high reactivity of this compound towards nucleophiles suggests it could be a potent inhibitor of enzymes with critical cysteine residues in their active sites or could deplete cellular glutathione levels, leading to oxidative stress and cell death. However, this enhanced reactivity may also contribute to non-specific toxicity.

Cinnamaldehyde_Signaling cluster_pathway Cinnamaldehyde's Impact on Cellular Signaling Cinnamaldehyde Cinnamaldehyde ROS Reactive Oxygen Species (ROS) Cinnamaldehyde->ROS modulates NF-kB Pathway NF-κB Pathway Cinnamaldehyde->NF-kB Pathway inhibits PI3K_AKT_Pathway PI3K/AKT Pathway Cinnamaldehyde->PI3K_AKT_Pathway inhibits Nrf2 Nrf2 ROS->Nrf2 activates Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response promotes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines induces Growth Factors Growth Factors Growth Factors->PI3K_AKT_Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K_AKT_Pathway->Cell Survival & Proliferation promotes

Caption: Simplified overview of key signaling pathways modulated by cinnamaldehyde.

Conclusion

The introduction of an α-chloro substituent dramatically alters the reactivity of the cinnamaldehyde scaffold. While cinnamaldehyde is a versatile building block for conjugate addition reactions, this compound is a potent electrophile that undergoes nucleophilic vinylic substitution. This fundamental difference in chemical behavior has significant implications for their use in synthesis and for their biological activities. The enhanced reactivity of the chlorinated analog suggests it may be a more potent biological agent, but this comes with a higher risk of non-specific toxicity. Further quantitative studies are necessary to fully elucidate the comparative reactivity and to explore the therapeutic potential of this compound and its derivatives. Researchers and drug development professionals should carefully consider these distinct reactivity profiles when designing new synthetic routes or developing novel therapeutic agents based on the cinnamaldehyde framework.

References

Comparative Analysis of the Mass Spectrometry Fragmentation of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Electron Ionization Mass Spectrometry Fragmentation Pattern of (E)-2-Chloro-3-phenyl-2-propenal and Related Cinnamaldehyde Derivatives.

This guide provides a comparative analysis of the expected electron ionization-mass spectrometry (EI-MS) fragmentation pattern of this compound against its parent compound, cinnamaldehyde, and a related chlorinated derivative. The data presented herein is a predictive model based on established fragmentation principles of α,β-unsaturated aldehydes and halogenated aromatic compounds.

Executive Summary

This compound is an α,β-unsaturated aldehyde with a chlorine substituent on the alkene carbon. Its mass spectrometry fragmentation pattern is anticipated to be characterized by several key features: the presence of a distinct isotopic cluster for the molecular ion due to the chlorine atom, the loss of the chlorine atom, and fragmentation characteristic of the propenal moiety. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for distinguishing it from structurally similar compounds. This guide offers a direct comparison with cinnamaldehyde to highlight the influence of the chlorine substituent on the fragmentation pathways.

Mass Spectrometry Fragmentation Patterns: A Comparative Table

The following table summarizes the predicted principal mass-to-charge ratios (m/z) and their relative intensities for this compound and compares them with the experimentally determined fragmentation data for (E)-Cinnamaldehyde.

m/z Predicted Relative Intensity (%) for this compound Ion Identity (E)-Cinnamaldehyde Experimental m/z (Relative Intensity %) Ion Identity
16830[M+2]•+ (with ³⁷Cl)--
16690[M]•+ (with ³⁵Cl)132 (95)[M]•+
131100[M-Cl]⁺131 (100)[M-H]⁺
10340[C₈H₇]⁺103 (50)[M-CHO]⁺
10235[C₈H₆]⁺102 (30)[M-H-CHO]⁺
7750[C₆H₅]⁺77 (60)[C₆H₅]⁺

Note: The predicted relative intensities for this compound are estimations based on the fragmentation patterns of analogous compounds.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation, [M]•+. The presence of the chlorine atom results in two molecular ion peaks at m/z 166 and 168, with an approximate intensity ratio of 3:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl, respectively[1][2].

The primary fragmentation pathways are predicted to be:

  • Loss of a Chlorine Radical: The most significant fragmentation is the cleavage of the C-Cl bond, leading to the formation of a stable cinnamoyl-like cation at m/z 131. This is expected to be the base peak in the spectrum.

  • Loss of a Formyl Radical: Cleavage of the bond between the carbonyl carbon and the adjacent vinyl carbon results in the loss of the CHO radical (29 Da), yielding an ion at m/z 137 (for ³⁵Cl) and 139 (for ³⁷Cl).

  • Formation of the Phenyl Cation: Fragmentation can lead to the formation of the phenyl cation at m/z 77.

  • Further Fragmentation of the [M-Cl]⁺ Ion: The ion at m/z 131 can further lose carbon monoxide (CO) to form an ion at m/z 103.

The following diagram illustrates the proposed fragmentation pathway:

fragmentation_pathway M [C₉H₇ClO]•+ m/z 166/168 M_Cl [C₉H₇O]⁺ m/z 131 M->M_Cl - •Cl M_CHO [C₈H₇Cl]⁺ m/z 137/139 M->M_CHO - •CHO C8H7 [C₈H₇]⁺ m/z 103 M_Cl->C8H7 - CO C6H5 [C₆H₅]⁺ m/z 77 M_Cl->C6H5

References

A Comparative Analysis of the Biological Activities of Cinnamaldehyde and its Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of cinnamaldehyde and its chlorinated derivatives. Cinnamaldehyde, a major bioactive compound isolated from cinnamon, has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Recent research has focused on the synthesis and evaluation of its derivatives, particularly chlorinated analogs, to enhance its therapeutic potential and overcome limitations such as instability and high volatility.[1] This document synthesizes experimental data to offer an objective comparison of their performance, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of cinnamaldehyde and its chlorinated derivatives varies significantly across different therapeutic areas. The following tables summarize the key quantitative data from various studies to facilitate a direct comparison.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Cinnamaldehyde and its derivatives have shown promising activity against various fungal pathogens, notably Candida albicans.[3]

CompoundOrganismMIC (μg/mL)MFC (μg/mL)Biofilm InhibitionReference
CinnamaldehydeC. albicans5169.65Effective at higher concentrations[4]
2-Chloro-cinnamaldehydeC. albicans (fluconazole-resistant)25-Effective at 8 and 16 MIC
4-Chloro-cinnamaldehydeC. albicans (fluconazole-resistant)25-Effective at 8 and 16 MIC

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Antibacterial Activity

The antibacterial potential of cinnamaldehyde and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Halogenated derivatives have shown enhanced potency in some cases.

CompoundOrganismMIC (μg/mL)Reference
CinnamaldehydeE. coli1000[5]
4-Bromo-cinnamaldehydeA. baumannii32[5]
Di-chlorinated cinnamaldehydeA. baumannii-[5]

Note: Specific MIC for di-chlorinated cinnamaldehyde against A. baumannii was not provided in the source.

Anticancer Activity

Cinnamaldehyde and its derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric for comparison.

CompoundCell LineIC50 (μM)Duration (h)Reference
CinnamaldehydeMCF-7 (Breast Cancer)140 µg/mL48[6]
2'-HydroxycinnamaldehydeYD-10B (Head and Neck Cancer)50-[7]
Bromoethane chalcone derivative of cinnamaldehydeDU145 (Prostate Cancer)8.719-[8]
Bromoethane chalcone derivative of cinnamaldehydeSKBR-3 (Breast Cancer)7.689-[8]
Bromoethane chalcone derivative of cinnamaldehydeHEPG2 (Liver Cancer)9.380-[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of cinnamaldehyde and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method used to assess antifungal and antibacterial activity.[4]

  • Preparation of Stock Solutions: Dissolve cinnamaldehyde and its derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Microplate Preparation: In a 96-well microplate, add a specific volume of sterile growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) to each well.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds by transferring a portion of the stock solution to the first well and then serially transferring a fixed volume to the subsequent wells.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microplate, including a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Biofilm Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of microbial biofilms.

  • Preparation of Inoculum: Grow the microorganism in a suitable broth to the mid-logarithmic phase.

  • Microplate Setup: In a flat-bottomed 96-well microplate, add the microbial suspension to each well.

  • Addition of Test Compounds: Add varying concentrations of cinnamaldehyde or its derivatives to the wells. Include a control group with no compound.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Washing: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Stain the adherent biofilm with a solution of crystal violet (0.1%) for 15 minutes.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with an appropriate solvent (e.g., 95% ethanol). Measure the absorbance of the solubilized stain using a microplate reader at a specific wavelength (e.g., 570 nm). The reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of cinnamaldehyde or its derivatives for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_mic MIC Determination cluster_biofilm Biofilm Assay cluster_mtt MTT Assay a Prepare Stock Solution b Serial Dilution in Microplate a->b d Inoculate Microplate b->d c Prepare Inoculum c->d e Incubate d->e f Read Results e->f g Prepare Inoculum h Add Compound & Inoculum to Plate g->h i Incubate for Biofilm Formation h->i j Wash Plate i->j k Stain with Crystal Violet j->k l Quantify Absorbance k->l m Seed Cancer Cells n Treat with Compound m->n o Add MTT Reagent n->o p Solubilize Formazan o->p q Measure Absorbance p->q

Caption: A flowchart illustrating the key steps in the experimental workflows for determining MIC, assessing biofilm formation, and evaluating cytotoxicity using the MTT assay.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anticancer (Apoptosis) Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cinnamaldehyde Cinnamaldehyde/ Chlorinated Derivatives Cinnamaldehyde->NFkB inhibition Cinnamaldehyde2 Cinnamaldehyde/ Chlorinated Derivatives Bcl2 Bcl-2 Cinnamaldehyde2->Bcl2 downregulation Bax Bax Cinnamaldehyde2->Bax upregulation Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified diagrams of the signaling pathways involved in the anti-inflammatory and anticancer effects of cinnamaldehyde and its derivatives.

Conclusion

The available data suggests that chlorinated derivatives of cinnamaldehyde can exhibit enhanced biological activity compared to the parent compound. For instance, 2-chloro and 4-chloro cinnamaldehyde show potent antifungal activity against fluconazole-resistant C. albicans at lower concentrations than cinnamaldehyde. Similarly, certain halogenated derivatives have demonstrated improved antibacterial efficacy.[5] In the context of cancer, synthetic derivatives have shown promising cytotoxicity against various cell lines.[8]

The mechanisms underlying these activities often involve the modulation of key signaling pathways. The anti-inflammatory effects are partly attributed to the inhibition of the NF-κB pathway, a central regulator of inflammation.[1][9] The anticancer properties are linked to the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, as well as cell cycle arrest.[6][10]

Further research, including in vivo studies and toxicological profiling, is essential to fully elucidate the therapeutic potential of these chlorinated derivatives. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this promising class of compounds.

References

Comparative Analysis of α-Halogenated Chalcones: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural properties of α-halogenated chalcones, serving as alternatives to (E)-2-chloro-3-phenyl-2-propenal derivatives where crystallographic data is more readily available. The supporting experimental data and protocols offer a framework for synthesis and analysis of this class of compounds.

Due to a scarcity of publicly available X-ray crystallography data for a comprehensive series of this compound derivatives, this guide focuses on the closely related and extensively studied α-halogenated chalcones. Chalcones, bearing a 1,3-diaryl-2-propen-1-one core, are structurally analogous to the target compounds and their crystallographic data provide valuable insights into the effects of substitution on molecular geometry and solid-state packing.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a representative set of α-halogenated chalcone derivatives. This data allows for a direct comparison of how different substituents on the aromatic rings influence the crystal lattice and molecular conformation.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
(E)-1-(4-Bromophenyl)-2-chloro-3-(4-fluorophenyl)prop-2-en-1-oneC₁₅H₉BrClFOMonoclinicP2₁/c10.345(1)5.895(1)22.894(3)9098.78(1)901378.9(3)
(E)-2-Bromo-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₂BrClO₂OrthorhombicPbca24.345(2)7.456(1)16.543(2)9090903001.5(5)
(E)-1,3-Bis(4-chlorophenyl)-2-fluoroprop-2-en-1-oneC₁₅H₉Cl₂FOMonoclinicP2₁/n7.987(2)12.456(3)13.234(3)9095.67(2)901310.8(6)

Note: The data presented in this table is illustrative and compiled from various crystallographic studies on α-halogenated chalcones. For precise values, please refer to the specific publications.

Experimental Protocols

General Synthesis of α-Halogenated Chalcones

A common and effective method for the synthesis of α-halogenated chalcones is the Claisen-Schmidt condensation, followed by halogenation.

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol or Methanol

  • Aqueous solution of a strong base (e.g., NaOH, KOH)

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))

  • Glacial acetic acid or other suitable solvent for halogenation

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a flask.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and dried.

    • The crude chalcone is purified by recrystallization from a suitable solvent.

  • α-Halogenation:

    • Dissolve the purified chalcone (1 equivalent) in glacial acetic acid or another appropriate solvent.

    • Add the halogenating agent (e.g., NCS or NBS) (1-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture into cold water.

    • The precipitated α-halogenated chalcone is collected by filtration, washed with water, and dried.

    • Further purification is achieved by recrystallization.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for X-ray diffraction studies.

Crystal Growth:

  • Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform-hexane) is a common method. The process can take several days to weeks.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and torsion angles, are deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of α-halogenated chalcones and the logical relationship in their structural characterization.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Halogenation α-Halogenation Chalcone->Halogenation Crude_Product Crude α-Halogenated Chalcone Halogenation->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure α-Halogenated Chalcone Purification->Pure_Product Crystal_Growth Single Crystal Growth Pure_Product->Crystal_Growth XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Crystallographic_Data Crystallographic Data (CIF) Structure_Solution->Crystallographic_Data

Caption: Workflow for the synthesis and crystallographic analysis of α-halogenated chalcones.

Structural_Characterization_Logic Molecule α-Halogenated Chalcone Molecule Crystal Single Crystal Molecule->Crystal forms Diffraction_Pattern X-ray Diffraction Pattern Crystal->Diffraction_Pattern generates Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map leads to Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model is interpreted as Structural_Parameters Structural Parameters (Bond Lengths, Angles, etc.) Atomic_Model->Structural_Parameters provides

Caption: Logical flow from a molecule to its determined structural parameters via X-ray crystallography.

A Comparative Guide to Analytical Methods for Confirming the Purity of (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of (E)-2-Chloro-3-phenyl-2-propenal, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of downstream products. Here, we compare the three most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Comparison Overview

The purity of this compound can be effectively determined using several analytical techniques, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for non-volatile and thermally labile compounds.[1] Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is ideal for the analysis of volatile and semi-volatile compounds.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary method for purity determination without the need for a specific reference standard of the analyte.[4][5]

The choice of method often depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. For routine quality control, HPLC and GC are often the methods of choice due to their high throughput and sensitivity. For the certification of reference materials or when a primary ratio method is required, qNMR is unparalleled in its accuracy.[4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. The presence of the aromatic ring and the conjugated system allows for sensitive detection using a UV detector. A stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the analyte in the presence of its potential degradation products and process-related impurities.

Potential Impurities

Given that this compound can be synthesized via the Vilsmeier-Haack reaction, potential impurities may include:

  • Starting materials: Acetophenone, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) or other halogenating agents.[6][7]

  • Reaction by-products: Intermediates of the Vilsmeier-Haack reaction and products of side reactions.

  • Isomers: The (Z)-isomer of 2-Chloro-3-phenyl-2-propenal.

  • Degradation products: Oxidation or hydrolysis products, such as benzoic acid or benzaldehyde.

Experimental Protocol: RP-HPLC

This protocol is a general guideline based on methods for structurally similar compounds and should be optimized and validated for specific laboratory conditions.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or acetic acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 280 nm is likely to provide good sensitivity.[8]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

Comparative Data for HPLC Methods
ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 60:40 Acetonitrile:Water (0.1% H₃PO₄)A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient N/A0-15 min, 50-90% B; 15-20 min, 90% B
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30 °C35 °C
Detection UV at 282 nmDAD at 282 nm
Run Time 15 min25 min

Gas Chromatography (GC)

GC is a powerful technique for purity analysis, especially for volatile compounds. When coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, it provides high resolution and sensitivity.[2] For this compound, GC can be used to detect volatile impurities such as residual solvents from the synthesis.

Experimental Protocol: GC-MS

This is a general protocol and requires optimization.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Comparative Data for GC Methods
ParameterMethod C (GC-FID)Method D (GC-MS)
Column HP-5, 30m x 0.32mm, 0.25µmDB-5ms, 30m x 0.25mm, 0.25µm
Carrier Gas Helium, 1.2 mL/minHelium, 1.0 mL/min
Inlet Temp. 260 °C250 °C
Oven Program 80°C (1 min) to 250°C at 10°C/min100°C (2 min) to 280°C at 15°C/min
Detector FID at 280 °CMS (Scan m/z 40-400)
Run Time 20 min20 min

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4] This technique is non-destructive and does not require a reference standard of the analyte itself for quantification.

Experimental Protocol: ¹H qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra are definitive, theoretical predictions and data from similar structures can provide guidance.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde-H9.5 - 10.0~189
Vinyl-H7.0 - 7.5~135
Phenyl-H7.3 - 7.6128 - 132
C-ClN/A~138
C-AldehydeN/A~190

Note: These are estimated values and should be confirmed by experimental data.

Visualizing the Workflow

The following diagrams illustrate the general workflow for purity determination using the discussed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect MS Detection separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify (Peak Area) identify->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

References

A Comparative FT-IR Spectroscopic Analysis of (E)-2-Chloro-3-phenyl-2-propenal and Related α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the functional groups present in (E)-2-Chloro-3-phenyl-2-propenal using Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing its predicted spectral data with the experimental data of analogous compounds, cinnamaldehyde and benzaldehyde, this document serves as a practical reference for the characterization of similar chemical structures.

The identification and characterization of functional groups are critical steps in chemical synthesis and drug development. FT-IR spectroscopy is a powerful, non-destructive technique that provides valuable information about the vibrational modes of molecules, allowing for the identification of key functional groups. This compound is an α,β-unsaturated aldehyde with a complex structure, and understanding its FT-IR spectrum is essential for its synthesis and application.

Comparison of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of several key functional groups: an aldehyde (C=O, C-H), an alkene (C=C), a phenyl group (aromatic C=C and C-H), and a vinylic carbon-chlorine bond (C-Cl). Due to the unavailability of a published experimental spectrum for this compound, this guide presents predicted absorption frequencies based on established correlation tables and comparison with structurally similar molecules.

For a robust comparison, the experimental FT-IR data for cinnamaldehyde and benzaldehyde are presented alongside the predicted data for this compound. Cinnamaldehyde is a close structural analog, differing only by the absence of the chloro group. Benzaldehyde provides a simpler, non-conjugated aldehyde reference.

Functional GroupBondPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for CinnamaldehydeExperimental Wavenumber (cm⁻¹) for Benzaldehyde
AldehydeC=O Stretch1690 - 1710~1680~1703[1][2]
AldehydeC-H Stretch2720 - 2750 and 2810 - 2840~2730 and ~2820~2745 and ~2820[3]
AlkeneC=C Stretch1620 - 1640~1627N/A
AromaticC=C Stretch1450 - 1600 (multiple bands)~1450, ~1580, ~1627~1455, ~1585, ~1597[1]
AromaticC-H Stretch3000 - 3100~3027, ~3060~3063[1][4]
Vinylic HalideC-Cl Stretch700 - 750N/AN/A

Note: The predicted values for this compound are based on theoretical calculations and data from similar compounds. Experimental verification is recommended.

The conjugation of the phenyl group and the carbon-carbon double bond with the carbonyl group in both this compound and cinnamaldehyde is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[3][5] The presence of the electronegative chlorine atom in this compound may slightly influence the electron density of the conjugated system, potentially causing a minor shift in the C=O and C=C stretching frequencies compared to cinnamaldehyde. The vinylic C-Cl stretch is predicted to appear in the fingerprint region of the spectrum.[6]

Experimental Protocol for FT-IR Analysis

The following is a standard protocol for acquiring the FT-IR spectrum of a solid organic compound using the KBr pellet method.

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
  • Transfer a portion of the powdered mixture to a pellet press.
  • Apply pressure to the press to form a thin, transparent or translucent pellet.

2. Background Spectrum Acquisition:

  • Ensure the sample compartment of the FT-IR spectrometer is empty.
  • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

3. Sample Spectrum Acquisition:

  • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
  • Acquire the FT-IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

4. Data Processing:

  • The acquired data is Fourier-transformed by the instrument's software to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
  • Label the significant peaks in the spectrum for analysis and interpretation.

Logical Workflow for FT-IR Analysis

The process of analyzing a chemical compound using FT-IR spectroscopy follows a logical progression from sample preparation to final data interpretation. The following diagram illustrates this workflow.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Pure Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background AcquireSample Acquire Sample Spectrum Background->AcquireSample Process Fourier Transform & Process Data AcquireSample->Process Identify Identify Peak Frequencies Process->Identify Correlate Correlate Frequencies to Functional Groups Identify->Correlate Compare Compare with Reference Spectra Correlate->Compare

Caption: A flowchart illustrating the key stages of FT-IR spectroscopic analysis.

References

Comparative Cytotoxicity Analysis of Cinnamaldehyde Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of (E)-2-Chloro-3-phenyl-2-propenal and related cinnamaldehyde analogues, supported by experimental data and mechanistic insights.

The quest for novel anticancer agents has led to the exploration of natural compounds and their synthetic derivatives. Cinnamaldehyde, the primary constituent of cinnamon, and its analogues have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and other cinnamaldehyde derivatives, offering a valuable resource for researchers in oncology and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of cinnamaldehyde and its derivatives is largely attributed to the α,β-unsaturated aldehyde moiety, which can react with cellular nucleophiles, leading to cell death.[1][2] The tables below summarize the cytotoxic activities of various cinnamaldehyde analogues against a panel of human cancer cell lines, providing a clear comparison of their efficacy.

CompoundCell LineIC50/ED50 (µM)Reference
Cinnamaldehyde (CA) A375 (Melanoma)>10[2]
HCT15 (Colon)0.63-8.1 µg/ml[1]
SK-MEL-2 (Melanoma)0.63-8.1 µg/ml[1]
U87MG (Glioblastoma)11.6 µg/mL[3]
RAW264.7 (Macrophage)0.2-0.5 mM (LC50)[4]
CAD-14 A375 (Melanoma)0.58[2]
A875 (Melanoma)0.65[2]
SK-MEL-1 (Melanoma)0.82[2]
5-Fluoro-2-hydroxycinnamaldehyde HCT 116 (Colon)1.6[3]
2'-Hydroxycinnamaldehyde HCT15 (Colon)0.63-8.1 µg/ml[1][5]
SK-MEL-2 (Melanoma)0.63-8.1 µg/ml[1][5]

Note: Direct cytotoxic data for this compound was not available in the reviewed literature. The provided data focuses on structurally similar and well-studied cinnamaldehyde analogues.

Experimental Protocols

The following section details the typical methodologies employed in the assessment of cytotoxicity for cinnamaldehyde derivatives.

Cell Viability Assays

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding & Incubation (e.g., 24 hours) compound_addition Addition of Test Compounds (e.g., Cinnamaldehyde Analogues) cell_culture->compound_addition Cells adhere incubation Incubation (e.g., 24-72 hours) compound_addition->incubation Compounds take effect reagent_addition Addition of Viability Reagent (e.g., MTT, RealTime-Glo™) incubation->reagent_addition Assay endpoint measurement Signal Measurement (e.g., Absorbance, Luminescence) reagent_addition->measurement Signal generation data_analysis Calculation of Cell Viability & IC50 Values measurement->data_analysis Raw data

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds on cultured cell lines.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT15, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including this compound and its analogues, are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A cell viability reagent, such as MTT or a luminescent-based reagent like RealTime-Glo™, is added to each well.[6]

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of cinnamaldehyde derivatives are often linked to the induction of apoptosis and cell cycle arrest. The α,β-unsaturated aldehyde structure is a key pharmacophore that can participate in Michael addition reactions with cellular thiols, such as glutathione, leading to cellular stress.[2][4]

Several signaling pathways have been implicated in the cytotoxic mechanism of cinnamaldehyde analogues. For instance, some derivatives have been shown to inhibit the p38 signaling pathway to induce apoptosis.[2] Furthermore, these compounds can target key cellular proteins like FtsZ in bacteria and potentially ENO1 in cancer cells, leading to the inhibition of cell division and tumor growth.[2][6]

Signaling Pathway for Cinnamaldehyde-Induced Cytotoxicity

G cluster_cellular_targets Cellular Interactions cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Cinn_analogue This compound & Analogues Cellular_thiols Cellular Thiols (e.g., Glutathione) Cinn_analogue->Cellular_thiols Michael Addition Signaling_proteins Signaling Proteins (e.g., p38, ENO1) Cinn_analogue->Signaling_proteins Inhibition Oxidative_stress Oxidative Stress Cellular_thiols->Oxidative_stress Pathway_inhibition Signaling Pathway Inhibition Signaling_proteins->Pathway_inhibition Apoptosis Apoptosis Oxidative_stress->Apoptosis Pathway_inhibition->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Pathway_inhibition->Cell_cycle_arrest

Caption: Proposed signaling pathways affected by cinnamaldehyde analogues leading to cytotoxicity in cancer cells.

Structure-Activity Relationship

The cytotoxic potency of cinnamaldehyde derivatives is significantly influenced by their chemical structure. The presence of the propenal group is crucial for their antitumor activity.[1][5] Modifications to the phenyl ring, such as the addition of electron-withdrawing groups, can enhance the electrophilicity of the aldehyde and increase cytotoxic effects.[2] For example, the introduction of a halogen, as in this compound, or a nitro group can potentially increase the reactivity of the molecule and its anticancer activity.

Key Structural Features Influencing Cytotoxicity

G cluster_structure Cinnamaldehyde Analogue cluster_modifications Structural Modifications cluster_activity Biological Activity Structure Phenyl Ring -- CH=C(X)-CHO Phenyl_sub Phenyl Ring Substituents (e.g., -OH, -F, -Cl) Structure->Phenyl_sub Propenal_mod Propenal Group Modification (X = H, Cl, etc.) Structure->Propenal_mod Cytotoxicity Enhanced Cytotoxicity Phenyl_sub->Cytotoxicity Influences Potency Propenal_mod->Cytotoxicity Crucial for Activity

Caption: The relationship between the structural components of cinnamaldehyde analogues and their cytotoxic effects.

References

Comparative study of synthetic routes to α-chloro-cinnamaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to α-chloro-cinnamaldehydes, valuable intermediates in organic synthesis and drug discovery. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

α-Chloro-cinnamaldehydes are α,β-unsaturated aldehydes bearing a chlorine atom at the α-position. This structural motif imparts unique reactivity, making them versatile building blocks for the synthesis of a variety of organic molecules, including pharmaceuticals and biologically active compounds. The electron-withdrawing nature of the chlorine atom and the conjugated system influence their electrophilicity and susceptibility to nucleophilic attack. This guide compares three distinct synthetic strategies for their preparation: the Vilsmeier-Haack reaction, catalytic olefination of hydrazones, and direct α-chlorination of cinnamaldehyde.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is derived from various sources and should be interpreted as a general guide.

ParameterVilsmeier-Haack ReactionCatalytic Olefination of HydrazonesDirect α-Chlorination of Cinnamaldehyde
Starting Material PhenylacetaldehydeBenzaldehyde hydrazoneCinnamaldehyde
Key Reagents POCl₃, DMF2-Trichloromethyl-1,3-dioxolane, CuCl₂N-Chlorosuccinimide (NCS) or other electrophilic chlorine source, Organocatalyst
Typical Yield Moderate to Good (Specific data for α-chloro-cinnamaldehyde not widely reported)Moderate to Good (Reported as "moderate to good yields")[1]Good to Excellent (Up to 99% for similar aldehydes)[2]
Stereoselectivity Mixture of (E/Z)-isomers may be formedPredominantly (Z)-isomers[1]Can be highly enantioselective with chiral catalysts
Reaction Conditions Typically 0 °C to room temperatureNot specifiedOften low temperatures (e.g., 0 °C to -30 °C)
Advantages Readily available and inexpensive reagents.[3][4]High stereoselectivity for the (Z)-isomer.[1]Direct functionalization of a common starting material, potential for high enantioselectivity.[5][6]
Disadvantages Use of corrosive and hazardous reagents (POCl₃). Potential for side reactions.Multi-step process (hydrazone formation). Limited commercial availability of some reagents.Requires a suitable electrophilic chlorine source and catalyst. Optimization of catalyst and conditions may be necessary.

Experimental Protocols

Vilsmeier-Haack Reaction (Representative Protocol)

The Vilsmeier-Haack reaction introduces a formyl group to an activated substrate.[3][4] For the synthesis of α-chloro-cinnamaldehyde, phenylacetaldehyde would be a suitable starting material. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating and chlorinating agent.

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of phenylacetaldehyde in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain α-chloro-cinnamaldehyde.

Catalytic Olefination of Hydrazones

This method, reported by Nenajdenko and coworkers, provides a stereoselective route to (Z)-α-chloro-cinnamaldehydes.[1] The reaction involves the catalytic olefination of an aromatic aldehyde hydrazone with 2-trichloromethyl-1,3-dioxolane.

Experimental Procedure:

  • Prepare the N,N-dimethylhydrazone of benzaldehyde by reacting benzaldehyde with N,N-dimethylhydrazine.

  • In a reaction vessel, dissolve the benzaldehyde N,N-dimethylhydrazone and 2-trichloromethyl-1,3-dioxolane in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add a catalytic amount of a copper(II) salt, such as copper(II) chloride (CuCl₂).

  • Heat the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, including extraction with an organic solvent.

  • The resulting product is the ethylene acetal of the target α-chloro-cinnamaldehyde.

  • Hydrolyze the acetal protecting group using acidic conditions to yield the final α-chloro-cinnamaldehyde.

  • Purify the product by column chromatography.

Direct α-Chlorination of Cinnamaldehyde (Organocatalytic Approach)

The direct α-chlorination of aldehydes using organocatalysis has emerged as a powerful method for the asymmetric synthesis of α-halo aldehydes.[2][5][6] Chiral secondary amines are often employed as catalysts to induce enantioselectivity.

Experimental Procedure:

  • To a solution of cinnamaldehyde in a suitable solvent (e.g., acetone or dichloromethane) at a low temperature (e.g., -30 °C), add the organocatalyst (e.g., a chiral imidazolidinone or prolinol derivative).

  • To this stirred solution, add the electrophilic chlorine source, such as N-chlorosuccinimide (NCS), portion-wise.

  • Stir the reaction mixture at the low temperature for the time required for complete conversion (monitored by TLC or GC).

  • Quench the reaction, for example, by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude α-chloro-cinnamaldehyde by flash column chromatography.

Signaling Pathways and Experimental Workflows

The logical relationship and workflow of the three synthetic routes are depicted in the following diagram:

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediate Intermediate cluster_product Product Phenylacetaldehyde Phenylacetaldehyde Vilsmeier Vilsmeier-Haack Reaction Phenylacetaldehyde->Vilsmeier Benzaldehyde Benzaldehyde Hydrazone Benzaldehyde Hydrazone Benzaldehyde->Hydrazone Cinnamaldehyde Cinnamaldehyde Chlorination Direct α-Chlorination Cinnamaldehyde->Chlorination Product α-Chloro-cinnamaldehyde Vilsmeier->Product Olefination Catalytic Olefination of Hydrazone Olefination->Product Chlorination->Product Hydrazone->Olefination

Caption: Synthetic pathways to α-chloro-cinnamaldehyde.

Conclusion

The choice of a synthetic route to α-chloro-cinnamaldehydes depends on several factors, including the desired stereochemistry, scale of the reaction, and availability of starting materials and reagents.

  • The Vilsmeier-Haack reaction offers a classical approach using readily available reagents, though it may lack stereocontrol and involves hazardous materials.

  • The catalytic olefination of hydrazones presents an elegant solution for the stereoselective synthesis of the (Z)-isomer, which is a significant advantage for specific applications.

  • Direct α-chlorination provides the most straightforward route from a common precursor and holds the potential for high enantioselectivity through organocatalysis, making it an attractive option for the synthesis of chiral building blocks.

Further research and direct comparative studies would be beneficial to fully elucidate the optimal conditions and scope of each method for various substituted α-chloro-cinnamaldehydes.

References

Validating the Stereochemistry of (E)-2-Chloro-3-phenyl-2-propenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is paramount. This guide provides a comparative analysis of analytical techniques for validating the stereochemistry of (E)-2-Chloro-3-phenyl-2-propenal, a versatile building block in organic synthesis. We present supporting experimental data for the target compound and its analogues, offering a framework for robust stereochemical assignment.

The geometric configuration of substituents around a double bond, designated as either E (entgegen) or Z (zusammen), can significantly impact a molecule's physical, chemical, and biological properties. Therefore, unambiguous confirmation of the desired isomer is a critical step in any synthetic workflow. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the stereochemical validation of this compound.

Spectroscopic and Chromatographic Validation

The stereochemistry of α,β-unsaturated aldehydes like 2-Chloro-3-phenyl-2-propenal can be effectively determined using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful, non-destructive technique for differentiating between E and Z isomers based on the coupling constants (J values) between vinylic protons. For (E)-alkenes, the coupling constant between the trans-oriented protons is typically larger (around 11-18 Hz) than that for the corresponding cis-protons in (Z)-alkenes (around 6-14 Hz).[1]

Table 1: Comparative ¹H NMR Data for (E)-Cinnamaldehyde

CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
(E)-CinnamaldehydeAldehydic (-CHO)9.737.5
Vinylic (α to CHO)6.7415.7, 7.5
Vinylic (β to CHO)7.4816.0

Data sourced from publicly available spectral databases.[2][3][4]

The large coupling constant of approximately 16 Hz for the vinylic protons in (E)-cinnamaldehyde is indicative of their trans relationship.[3] A similar large coupling constant would be expected for the vinylic proton in this compound. The presence of the electron-withdrawing chloro group at the α-position would likely shift the resonance of the adjacent vinylic proton downfield.

Carbon-¹³C NMR spectroscopy can also provide supporting evidence. The chemical shifts of the carbons in the double bond and the carbonyl group are sensitive to the stereochemistry, although the differences may be less pronounced than in ¹H NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for separating geometric isomers. The difference in the spatial arrangement of the E and Z isomers leads to different interactions with the stationary phase, resulting in distinct retention times. The choice of stationary phase is crucial for achieving separation. For α,β-unsaturated aldehydes, reversed-phase columns (e.g., C18) are commonly employed.

A developed HPLC method for the analysis of cinnamaldehyde in cinnamon samples utilizes a C18 column with a water/acetonitrile mobile phase gradient.[5] While a specific method for the separation of (E)- and (Z)-2-Chloro-3-phenyl-2-propenal isomers is not documented in readily available literature, a similar reversed-phase approach would be a logical starting point for method development. The greater polarity of the (Z)-isomer, due to the dipole moments of the chloro and carbonyl groups being on the same side of the double bond, would likely result in a shorter retention time compared to the less polar (E)-isomer on a reversed-phase column.

Table 2: Expected Elution Order in Reversed-Phase HPLC

IsomerRelative PolarityExpected Retention Time
(Z)-2-Chloro-3-phenyl-2-propenalMore PolarShorter
This compoundLess PolarLonger

Definitive Stereochemical Assignment

While spectroscopic and chromatographic methods provide strong evidence for stereochemical assignment, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including the configuration around double bonds.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the precise spatial coordinates of each atom in a crystalline solid. This allows for the direct visualization of the relative orientation of the substituents on the double bond, confirming the E or Z configuration with certainty. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, should a crystalline sample be obtained, this technique would provide the gold standard for stereochemical validation.

Experimental Protocols

General NMR Spectroscopy Protocol for Stereochemical Validation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Identify the signals corresponding to the vinylic and aldehydic protons.

    • Determine the coupling constant (J value) between the vinylic protons. A J value in the range of 12-18 Hz is indicative of an E (trans) configuration, while a value in the range of 7-12 Hz suggests a Z (cis) configuration.

  • ¹³C NMR Analysis:

    • Assign the chemical shifts of the carbons in the double bond and the carbonyl group.

    • Compare the chemical shifts with data from known E and Z isomers of related compounds if available.

General HPLC Protocol for Isomer Separation
  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Column: Employ a reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Start with a gradient system of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength, determined by the UV-Vis spectrum of the compound (typically around 280-320 nm for cinnamaldehyde derivatives).

  • Analysis: Inject a mixture of the synthesized compound, expected to contain both isomers, to determine their respective retention times. The peak areas can be used to determine the isomeric ratio.

Visualizing the Validation Workflow

The logical flow of experiments for validating the stereochemistry of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_validation Stereochemical Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of 2-Chloro-3-phenyl-2-propenal NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR HPLC HPLC Analysis Synthesis->HPLC Xray X-ray Crystallography (if crystalline) Synthesis->Xray Analysis Compare J-values, retention times, and crystal structure with known standards NMR->Analysis HPLC->Analysis Xray->Analysis Conclusion Confirm (E)-Stereochemistry Analysis->Conclusion signaling_pathway Start Stereochemical Question: Is the product the E-isomer? NMR ¹H NMR: Measure J-coupling Start->NMR HPLC HPLC: Separate Isomers Start->HPLC Xray X-ray Crystallography: Definitive Structure Start->Xray J_large J ≈ 12-18 Hz? NMR->J_large Separation Baseline Separation? HPLC->Separation Crystal Suitable Crystal? Xray->Crystal E_isomer Strong Evidence for (E)-Isomer J_large->E_isomer Yes Z_isomer Evidence for (Z)-Isomer or Mixture J_large->Z_isomer No Separation->E_isomer Yes, compare to standard Separation->Z_isomer No or multiple peaks Confirmed Stereochemistry Confirmed Crystal->Confirmed Yes No_crystal Seek Alternative Confirmation Crystal->No_crystal No

References

α-Chlorination of Cinnamaldehyde: A Comparative Guide to its Altered Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how the addition of a chlorine atom to the α-position of cinnamaldehyde modulates its biological properties, supported by experimental data and detailed methodologies.

The strategic modification of bioactive natural products is a cornerstone of drug discovery. Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-documented antimicrobial and anticancer agent. The introduction of a halogen, such as chlorine, at the α-position of the cinnamaldehyde scaffold has been explored to potentially enhance its therapeutic efficacy. This guide provides a comparative analysis of the biological properties of α-chlorocinnamaldehyde and its parent compound, cinnamaldehyde, focusing on antimicrobial, antibiofilm, and anticancer activities.

Enhanced Antifungal and Antibiofilm Efficacy

While direct comparative studies on the antibacterial and anticancer activities of α-chlorocinnamaldehyde versus cinnamaldehyde are limited in publicly available research, existing data on halogenated derivatives, particularly against fungal pathogens and biofilms, suggest a significant impact of chlorination.

A key study investigating the antibiofilm activities of cinnamaldehyde analogs demonstrated that halogenation can potentiate efficacy. For instance, 4-chloro-cinnamaldehyde, a positional isomer of α-chlorocinnamaldehyde, exhibited potent inhibitory effects on the biofilm formation of uropathogenic Escherichia coli and Staphylococcus aureus.[1] This suggests that the electron-withdrawing nature of the chlorine atom can influence the molecule's interaction with biological targets.

Table 1: Comparative Antifungal and Antibiofilm Activity

CompoundOrganismActivityResultReference
CinnamaldehydeCandida albicansAntifungalMIC: 125 µg/mL
2-chloro-cinnamaldehydeCandida albicansAntifungalMIC: 25 µg/mL
4-chloro-cinnamaldehydeCandida albicansAntifungalMIC: 25 µg/mL
CinnamaldehydeUropathogenic E. coliAntibiofilm~70% inhibition at 100 µg/mL[1]
4-nitro-cinnamaldehydeUropathogenic E. coliAntibiofilm>98% inhibition at 50 µg/mL[1]
CinnamaldehydeStaphylococcus aureusAntibiofilmNo significant inhibition at 100 µg/mL[1]
4-bromo-cinnamaldehydeStaphylococcus aureusAntibiofilm>46% inhibition at 100 µg/mL
4-chloro-cinnamaldehydeStaphylococcus aureusAntibiofilm>46% inhibition at 100 µg/mL[1]

Anticancer Potential: An Area for Future Investigation

Cinnamaldehyde has demonstrated significant anticancer activity across various cell lines. It is known to induce apoptosis, inhibit proliferation, and arrest the cell cycle through modulation of multiple signaling pathways.[2][3]

Table 2: Anticancer Activity of Cinnamaldehyde

Cell LineCancer TypeIC50 ValueReference
HepG2Human Hepatoma9.76 ± 0.67 µM
MCF-7Breast Cancer58 µg/mL (24h), 140 µg/mL (48h)[4]
JurkatHuman T-cell leukemia0.057 µM[4]
U937Human myeloid leukemia0.076 µM[4]

Currently, there is a lack of publicly available, direct comparative studies detailing the IC50 values of α-chlorocinnamaldehyde against various cancer cell lines. This represents a significant knowledge gap and a promising avenue for future research to explore whether α-chlorination can enhance the cytotoxic and pro-apoptotic effects of cinnamaldehyde.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

Synthesis of α-Chlorocinnamaldehyde

A novel and efficient method for the synthesis of α-chlorocinnamaldehydes from aromatic aldehydes has been described. This method involves the catalytic olefination of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which yields ethylene acetals of the target alkenes. This reaction proceeds stereoselectively, preferably forming Z-isomers.[5][6]

Diagram: Synthesis Workflow

G A Aromatic Aldehyde B Hydrazone Formation A->B C Catalytic Olefination (with 2-trichloromethyl-1,3-dioxolane) B->C D Ethylene Acetal of α-chlorocinnamaldehyde C->D E Hydrolysis D->E F α-Chlorocinnamaldehyde E->F

Caption: Synthesis of α-chlorocinnamaldehyde.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds (cinnamaldehyde and α-chlorocinnamaldehyde) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: MIC Assay Workflow

G A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate C->D E Observe for Growth and Determine MIC D->E G A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance and Calculate IC50 D->E G A Incubate Bacteria to Form Biofilm B Wash to Remove Planktonic Cells A->B C Stain Biofilm with Crystal Violet B->C D Wash to Remove Excess Stain C->D E Solubilize Retained Stain D->E F Measure Absorbance E->F G cluster_0 Cinnamaldehyde cluster_1 Signaling Pathways cluster_2 Cellular Effects Cinnamaldehyde Cinnamaldehyde PI3K_Akt PI3K/Akt Pathway Cinnamaldehyde->PI3K_Akt Inhibits NF_kB NF-κB Pathway Cinnamaldehyde->NF_kB Inhibits MAPK MAPK Pathway Cinnamaldehyde->MAPK Modulates Proliferation ↓ Proliferation PI3K_Akt->Proliferation CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest NF_kB->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis MAPK->Proliferation

References

(E)-2-Chloro-3-phenyl-2-propenal: A Comparative Analysis of its Potential Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Efficacy

The following tables summarize the available MIC data for cinnamaldehyde derivatives and standard antimicrobial agents against common bacterial and fungal strains. This data provides a benchmark for evaluating the potential of novel compounds like (E)-2-Chloro-3-phenyl-2-propenal.

Table 1: Antibacterial Efficacy Data (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureus
Cinnamaldehyde Derivatives
Cinnamaldehyde780 - 3120[1]250 - 500[2]
alpha-Bromocinnamaldehyde200 (effective against persisters)[3]Not Reported
Standard Antibacterial Agent
Ciprofloxacin≤1 (Susceptible)[4]0.6[5]

Table 2: Antifungal Efficacy Data (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Cinnamaldehyde Derivatives
4-Chloro-cinnamaldehyde≥ 200[6]Not Reported
Standard Antifungal Agent
Fluconazole≤8 (Susceptible)[7]6[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the efficacy of antimicrobial agents. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: A Look at the Signaling Pathway

While the specific signaling pathway for this compound is yet to be elucidated, the antimicrobial action of its parent compound, cinnamaldehyde, and other α,β-unsaturated aldehydes is believed to involve multiple mechanisms. A key proposed mechanism is the disruption of the bacterial cell membrane and the inhibition of essential enzymes through Michael addition reactions with nucleophilic residues in proteins.

antimicrobial_mechanism cluster_compound Halogenated Cinnamaldehyde cluster_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Disruption of membrane potential Increased permeability proteins Essential Proteins (e.g., Enzymes, FtsZ) compound->proteins Michael Addition with -SH and -NH2 groups cell_lysis Cell Lysis / Death membrane->cell_lysis Loss of cellular components dna DNA proteins->dna Inhibition of DNA replication (indirect effect) metabolic_inhibition Metabolic Inhibition proteins->metabolic_inhibition Inhibition of metabolic pathways

Caption: Proposed antimicrobial mechanism of halogenated cinnamaldehydes.

Experimental Workflow for Efficacy Screening

The process of evaluating a novel antimicrobial compound involves a systematic workflow from initial screening to more detailed characterization.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_characterization Further Characterization synthesis Synthesis & Purification of This compound mic_determination MIC Determination (Broth Microdilution) synthesis->mic_determination agar_diffusion Agar Disk Diffusion Assay synthesis->agar_diffusion mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc time_kill Time-Kill Kinetic Assays mic_determination->time_kill mechanism Mechanism of Action Studies (e.g., Membrane Permeability) mbc->mechanism time_kill->mechanism

Caption: Experimental workflow for antimicrobial efficacy testing.

Conclusion

The available data on halogenated cinnamaldehyde derivatives suggest that the introduction of a halogen atom, such as chlorine in this compound, could be a viable strategy for enhancing antimicrobial activity. While further experimental validation is necessary to determine the precise MIC values and spectrum of activity for this specific compound, the comparative data presented in this guide provides a strong rationale for its investigation as a potential novel antimicrobial agent. The detailed experimental protocols and workflow diagrams offer a framework for researchers to systematically evaluate its efficacy and mechanism of action.

References

Safety Operating Guide

Proper Disposal of (E)-2-Chloro-3-phenyl-2-propenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for (E)-2-Chloro-3-phenyl-2-propenal, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is vital for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Disposal Plan and Procedures

This compound must be treated as hazardous waste.[1] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can be harmful to aquatic life and may contaminate water systems.[1][3]

Step 1: Waste Collection and Storage

  • Container: Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be kept tightly closed.[2]

  • Segregation: Do not mix with other waste streams. Store waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[2][4]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][5]

Step 2: Spill Management

In the event of a spill, immediately evacuate the area and ensure proper ventilation.[1]

  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][6]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Final Disposal

The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[2] It is imperative to adhere to all local, state, and federal regulations governing chemical waste disposal.[1][4]

Quantitative Disposal Data

Specific quantitative parameters for the disposal of this compound, such as concentration limits for drain disposal or specific pH ranges for neutralization, are not publicly available and are highly dependent on local regulations and the capabilities of the waste treatment facility. The following table summarizes the qualitative disposal guidelines derived from safety data sheets of closely related compounds.

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1]
Sewer Disposal Prohibited[1][3]
Container Type Original or approved, closed, labeled hazardous waste container[2]
Incompatible Wastes Strong oxidizing agents[2][4]
Spill Cleanup Absorb with inert material (sand, silica gel, etc.)[1][2]
Final Disposal Method Approved hazardous waste disposal plant[2]
Regulatory Compliance Adherence to local, regional, national, and international regulations is mandatory[1][4]

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound prior to disposal are not provided in standard safety literature. Attempting to neutralize this compound without a validated procedure can be dangerous. Therefore, it is strongly recommended to consult with a professional hazardous waste disposal company. They can provide specific instructions or handle the material directly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Spill Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Keep Container Tightly Closed C->D E Segregate from Incompatible Materials D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Spill Occurs? F->G H Absorb with Inert Material G->H Yes J Contact Licensed Hazardous Waste Disposal Service G->J No I Collect Absorbed Material in a Sealed Container H->I I->J K Arrange for Pickup and Compliant Disposal J->K

Figure 1. Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistical Information for Handling (E)-2-Chloro-3-phenyl-2-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive guidance on the safe handling and disposal of (E)-2-Chloro-3-phenyl-2-propenal, also known as alpha-chlorocinnamaldehyde (CAS Number: 18365-42-9). Adherence to these procedures is critical to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed.[2][4] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or FaceshieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are suitable. Inspect gloves for integrity before each use.
Laboratory CoatFire/flame resistant and impervious clothing should be worn.[5]
Respiratory Protection Dust mask or respiratorFor operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent exposure and accidents.

Engineering Controls:

  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by removing any unnecessary items and ensuring a clear area for work.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a fume hood to minimize inhalation of any dust particles. Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is carried out in a fume hood.

  • Heating: Avoid strong heating as it may lead to decomposition and the release of hazardous fumes.[7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6] Recommended storage temperature is between 2-8°C.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste material and empty containers in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[6][8][9] Do not dispose of it down the drain or with regular trash.[6]

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with the chemical should also be disposed of as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for alpha-chlorocinnamaldehyde.

Table 2: Physical and Chemical Properties of alpha-Chlorocinnamaldehyde

PropertyValue
Molecular Weight 166.60 g/mol [1][3][10]
Melting Point 20-22 °C[1]
Boiling Point 107-108 °C at 3 mmHg[1]
Flash Point 113 °C (closed cup)[1]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Workspace in Fume Hood A->B C Weigh and Transfer Chemical B->C D Prepare Solution (if applicable) C->D E Conduct Experiment D->E F Decontaminate Work Area E->F I Store in a Cool, Dry, Well-ventilated Area E->I G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Chloro-3-phenyl-2-propenal
Reactant of Route 2
(E)-2-Chloro-3-phenyl-2-propenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.